Ocipumaltib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2434602-26-1 |
|---|---|
Formule moléculaire |
C20H16ClF3N8O2 |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
1-[6-chloro-4-[(1S)-1-methoxyethyl]-1,5-naphthyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |
InChI |
InChI=1S/C20H16ClF3N8O2/c1-10(34-2)16-14(9-25-13-3-4-15(21)31-17(13)16)30-19(33)29-11-7-12(20(22,23)24)18(26-8-11)32-27-5-6-28-32/h3-10H,1-2H3,(H2,29,30,33)/t10-/m0/s1 |
Clé InChI |
MKYDKGUTYKFCHS-JTQLQIEISA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ociperlimab in Non-Small Cell Lung Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is an investigational humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), a key immune checkpoint receptor.[1][2] In the complex tumor microenvironment of non-small cell lung cancer (NSCLC), the TIGIT pathway plays a significant role in suppressing anti-tumor immunity. Ociperlimab was developed to block this pathway, thereby reactivating the immune system to recognize and eliminate cancer cells. This technical guide provides an in-depth overview of the mechanism of action of ociperlimab, supported by preclinical and clinical data, with a focus on its application in NSCLC. While showing initial promise, the clinical development of ociperlimab in NSCLC was ultimately discontinued (B1498344) following a futility analysis of the Phase 3 AdvanTIG-302 trial.[3][4] This document will delve into the scientific rationale, experimental validation, and clinical findings that defined the trajectory of ociperlimab.
The TIGIT Signaling Pathway: A Key Regulator of Anti-Tumor Immunity
TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[5][6] It competes with the co-stimulatory receptor CD226 (also known as DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on the surface of tumor cells and antigen-presenting cells (APCs).[7][8]
Upon binding to its ligands, TIGIT initiates a signaling cascade that dampens the effector functions of T cells and NK cells. This inhibitory signal is mediated through the immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoglobulin tail tyrosine (ITT)-like motif within its cytoplasmic domain.[6] The downstream effects include the suppression of cytokine production (e.g., IFN-γ), reduced T-cell proliferation and activation, and enhancement of the immunosuppressive activity of Tregs.[6][8] The co-expression of TIGIT and PD-1 on tumor-infiltrating lymphocytes is associated with a more exhausted phenotype, suggesting a synergistic role in immune evasion.[9]
Ociperlimab: Molecular Profile and Preclinical Mechanism of Action
Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high affinity and specificity to the extracellular domain of human TIGIT.[10] A key feature of ociperlimab is its intact Fc region, which allows for competent binding to Fcγ receptors and is believed to be critical for its anti-tumor activity.[10][11]
Biochemical and Cellular Characterization
Binding Affinity and Ligand Blockade: Preclinical studies have demonstrated that ociperlimab binds to human TIGIT with a high affinity, exhibiting an equilibrium dissociation constant (KD) of 0.135 nM as determined by surface plasmon resonance (SPR).[10] Cell-based assays confirmed its potent binding to TIGIT-expressing cells. Furthermore, ociperlimab effectively blocks the interaction between TIGIT and its ligands, CD155 and CD112.[10]
Table 1: Preclinical Characteristics of Ociperlimab
| Parameter | Method | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 0.135 nM | [10] |
| Ligand Blockade (IC50) | Cell-based competition assay | PVR: 4.53 nM, PVRL2: 1.69 nM | [10] |
| Fc Receptor Binding | Flow Cytometry | Competent binding to FcγRI, FcγRIIA, FcγRIIB, and FcγRIIIA | [10] |
Functional Consequences of TIGIT Blockade by Ociperlimab
The binding of ociperlimab to TIGIT translates into several functional outcomes that collectively enhance anti-tumor immunity:
-
Reversal of T-cell Suppression: By blocking the TIGIT-CD155/CD112 interaction, ociperlimab prevents the downstream inhibitory signaling, thereby restoring T-cell proliferation and cytokine production (e.g., IFN-γ).[10]
-
Enhanced NK Cell Activity: Ociperlimab has been shown to activate NK cells, leading to increased degranulation, as measured by CD107a expression, a marker of cytotoxicity.[10]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The intact Fc region of ociperlimab enables it to mediate ADCC, a process where Fcγ receptor-bearing immune cells, such as NK cells, recognize and kill antibody-coated target cells. This mechanism is particularly relevant for depleting TIGIT-high expressing cells like Tregs within the tumor microenvironment.[10]
Experimental Protocols
Preclinical Assays
Surface Plasmon Resonance (SPR) for Binding Affinity: The binding kinetics of ociperlimab to human TIGIT were measured using a BIAcore instrument. Recombinant human TIGIT protein was immobilized on a sensor chip, and varying concentrations of ociperlimab were flowed over the surface. The association and dissociation rates were monitored in real-time to calculate the KD.[10]
Cell-Based Ligand Competition Assay: HEK293 cells engineered to express either PVR (CD155) or PVR-L2 (CD112) were incubated with a constant concentration of TIGIT-mIgG2a fusion protein in the presence of serial dilutions of ociperlimab. The binding of the TIGIT fusion protein to the cells was detected by flow cytometry, and the IC50 value was determined as the concentration of ociperlimab that inhibited 50% of the TIGIT binding.[10]
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay: A TIGIT-overexpressing cell line (BW5147.3/TIGIT) was used as target cells. These cells were co-cultured with an NK cell line (NK92MI/CD16a-V158) as effector cells in the presence of varying concentrations of ociperlimab. Cell lysis was quantified using a standard lactate (B86563) dehydrogenase (LDH) release assay or a fluorescence-based cytotoxicity assay.[10]
NK Cell Activation Assay: Primary NK cells isolated from healthy donor peripheral blood mononuclear cells (PBMCs) were co-cultured with a PVR-high expressing tumor cell line (e.g., SK-BR-3) in the presence of ociperlimab. NK cell activation was assessed by measuring the surface expression of CD107a by flow cytometry.[10]
T-Cell Activation Assay: PBMCs from healthy donors were stimulated with a sub-optimal concentration of anti-CD3 antibody (OKT3) in the presence of ociperlimab. T-cell activation was measured by the secretion of IFN-γ into the culture supernatant, quantified by ELISA.[10] In some experiments, CMV pp65 peptide was used to stimulate CMV-specific T cells, and their activation in the presence of ociperlimab was similarly assessed.[10]
Clinical Development in NSCLC
Ociperlimab was evaluated in combination with the anti-PD-1 antibody tislelizumab in several clinical trials for NSCLC.
AdvanTIG-105: Phase 1/1b Study
The AdvanTIG-105 trial was a Phase 1/1b, open-label, multicenter study that assessed the safety, tolerability, and preliminary anti-tumor activity of ociperlimab in combination with tislelizumab in patients with advanced solid tumors, including a dose-expansion cohort for treatment-naïve, metastatic, PD-L1-positive NSCLC.[5][12]
Table 2: Efficacy Data from AdvanTIG-105 Dose-Expansion Cohort in NSCLC
| Endpoint | All Patients (n=39) | PD-L1 TC 1-49% (n=25) | PD-L1 TC ≥50% (n=14) | Reference |
| Unconfirmed Overall Response Rate (ORR) | 53.8% (95% CI: 37.2-69.9) | 44.0% (95% CI: 24.4-65.1) | 71.4% (95% CI: 41.9-91.6) | [12] |
| Disease Control Rate (DCR) | 89.7% | 88.0% | 92.9% | [12] |
| Median Progression-Free Survival (PFS) | 5.4 months (95% CI: 4.2-NE) | 5.2 months | 5.6 months | [12] |
| TC: Tumor Cell; NE: Not Evaluable |
AdvanTIG-302: Phase 3 Study
The AdvanTIG-302 trial was a global, randomized, double-blind, Phase 3 study designed to evaluate the efficacy and safety of ociperlimab plus tislelizumab compared to pembrolizumab (B1139204) monotherapy in the first-line treatment of patients with locally advanced, unresectable, or metastatic NSCLC with high PD-L1 expression (TPS ≥50%) and no EGFR or ALK genomic alterations.[8][13]
Study Design:
-
Arm A: Ociperlimab (900 mg IV Q3W) + Tislelizumab (200 mg IV Q3W)
-
Arm B: Placebo + Pembrolizumab (200 mg IV Q3W)
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS)[8]
Outcome: In April 2025, it was announced that the AdvanTIG-302 trial was being discontinued based on the recommendation of an independent data monitoring committee following a pre-planned futility analysis.[3][4] The analysis indicated that the study was unlikely to meet its primary endpoint of overall survival. No new safety signals were observed.[3]
Conclusion
Ociperlimab is a potent, high-affinity anti-TIGIT monoclonal antibody with a multifaceted mechanism of action that includes direct blockade of the inhibitory TIGIT pathway, activation of NK cells, and Fc-mediated depletion of regulatory T cells. Preclinical data strongly supported its potential to enhance anti-tumor immunity. Early clinical findings from the AdvanTIG-105 study in NSCLC were promising, particularly in patients with high PD-L1 expression. However, the definitive Phase 3 AdvanTIG-302 trial was terminated for futility, highlighting the challenges of translating promising early-phase signals into late-stage clinical success for TIGIT-targeted therapies in this setting. The detailed results from AdvanTIG-302, when published, will be crucial for the scientific community to fully understand the clinical limitations of this approach and to guide future research in the development of novel cancer immunotherapies.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. Augmenting NK Cell-Based Immunotherapy by Targeting Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Submit A Medical Inquiry | Genentech Medical Information [genentech-medinfo.com]
- 4. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Peripheral pharmacodynamic (PD) effects of ociperlimab (OCI) in combination with tislelizumab (TIS) in patients with advanced solid tumors: Advantig-105 phase 1 doseescalation study. | Monash Health [repository.monashhealth.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. beonemedinfo.com [beonemedinfo.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beonemedinfo.com [beonemedinfo.com]
Preclinical Efficacy of Ociperlimab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (also known as BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), an immune checkpoint receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1][2][3] Engagement of TIGIT with its ligands, such as the poliovirus receptor (PVR), on tumor cells leads to the suppression of anti-tumor immunity. Ociperlimab is designed to block this interaction and reinvigorate the immune response against cancer. This technical guide provides a comprehensive overview of the preclinical studies that have evaluated the efficacy of ociperlimab, detailing its mechanism of action, in vitro and in vivo study results, and the methodologies employed.
Mechanism of Action
Ociperlimab exerts its anti-tumor effects through a multi-faceted mechanism, primarily centered on blocking the TIGIT inhibitory pathway and leveraging its Fc-competent design to deplete regulatory T cells.
-
High-Affinity Binding and Ligand Blockade: Ociperlimab binds with high affinity to the extracellular domain of human TIGIT, with a dissociation constant (KD) of 0.135 nM.[1][2][3] This binding effectively prevents the interaction between TIGIT and its ligands, PVR and PVRL2, thereby releasing the "brakes" on T-cell and NK-cell mediated anti-tumor activity.[1][2][3]
-
Fc-Mediated Effector Functions: A key feature of ociperlimab is its wild-type IgG1 Fc region, which enables potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] This is particularly important for the depletion of Tregs, which highly express TIGIT in the tumor microenvironment. By engaging Fcγ receptors on effector immune cells like NK cells, ociperlimab preferentially targets and eliminates these immunosuppressive Tregs.[1]
-
Immune Cell Activation: By blocking the TIGIT inhibitory signal and depleting Tregs, ociperlimab leads to the enhanced activation and function of effector T cells and NK cells.[1][2][3] This results in increased production of pro-inflammatory cytokines, such as IFN-γ, and enhanced tumor cell lysis.
-
Synergy with PD-1 Blockade: Preclinical studies have demonstrated that the combination of ociperlimab with an anti-PD-1 antibody results in synergistic anti-tumor activity.[1] This is attributed to the co-expression of TIGIT and PD-1 on exhausted T cells within the tumor microenvironment; blocking both pathways leads to a more robust restoration of anti-tumor immunity.
Data Presentation
In Vitro Efficacy
The in vitro activity of ociperlimab was assessed through various functional assays to characterize its binding, ligand-blocking, and immune-activating properties.
| Parameter | Assay | Cell Line/System | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Recombinant Human TIGIT | 0.135 nM | [1][2][3] |
| Ligand Blockade (IC50) | Cell-based competition assay | HEK293/PVR & TIGIT-mIgG2a | 4.53 nM (vs. PVR) | [1] |
| HEK293/PVRL2 & TIGIT-mIgG2a | 1.69 nM (vs. PVRL2) | [1] | ||
| Treg Depletion | ADCC Assay | PBMCs from lung cancer patients and NK cells | Dose-dependent reduction in Treg frequency | [1] |
| T-cell Activation | CMV-specific T-cell assay | PBMCs from healthy donors and peptide-pulsed HCT116 cells | Dose-dependent increase in IFN-γ production | [1] |
| Combination with anti-PD-1 | T-cell activation assay | Pre-stimulated PBMCs and A549/OS8-PD-L1 target cells | Enhanced IFN-γ production in a dose-dependent manner | [1] |
In Vivo Efficacy
The anti-tumor efficacy of ociperlimab, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in syngeneic mouse models.
| Tumor Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (Colon Carcinoma) | Ociperlimab (BGB-A1217) | 10 mg/kg, Q5D | Significant tumor growth inhibition | [1] |
| Ociperlimab (Fc-mutant) | 10 mg/kg, Q5D | No significant anti-tumor activity | [1] | |
| MC38 (Colon Adenocarcinoma) | Ociperlimab (BGB-A1217) | 3 mg/kg, Q5D | Modest tumor growth inhibition | [1] |
| Anti-PD-1 | 1 mg/kg, Q5D | Modest tumor growth inhibition | [1] | |
| Ociperlimab + Anti-PD-1 | 3 mg/kg + 1 mg/kg, Q5D | Synergistic and potent tumor growth inhibition | [1] |
Experimental Protocols
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
-
Target Cells: Peripheral Blood Mononuclear Cells (PBMCs) were isolated from lung cancer patients.
-
Effector Cells: NK cells were obtained from healthy donors.
-
Methodology: Target PBMCs were co-cultured with effector NK cells in the presence of varying concentrations of ociperlimab or a version with a mutated Fc region (BGB-A1217MF). After overnight incubation, the percentages of non-Treg CD4+, CD8+, and Treg cell subsets within the CD3+ T cell population were quantified using flow cytometry. A significant reduction in the Treg population in the presence of ociperlimab indicated ADCC-mediated depletion.[1]
In Vivo Efficacy Studies
-
Animal Model: Human TIGIT knock-in mice were used to allow for the evaluation of the humanized anti-TIGIT antibody.
-
Tumor Implantation:
-
Treatment:
-
Monotherapy (CT26): When tumors reached approximately 100 mm3, mice were treated intraperitoneally (i.p.) with 10 mg/kg of ociperlimab or the Fc-mutant version every five days (Q5D).[1]
-
Combination Therapy (MC38): Seven days post-implantation, mice were treated i.p. with ociperlimab (3 mg/kg, Q5D), an anti-mouse PD-1 antibody (1 mg/kg, Q5D), or the combination of both.[1]
-
-
Efficacy Evaluation: Tumor volume was measured twice weekly. Efficacy was determined by comparing the tumor growth in treated groups to the vehicle control group.[1]
Visualizations
Caption: Ociperlimab's dual mechanism of action.
Caption: In vivo preclinical efficacy study workflow.
References
- 1. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Ociperlimab: A Deep Dive into its Modulation of the Tumor Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on key immune cells within the tumor microenvironment (TME).[1][2][3] By blocking the interaction of TIGIT with its ligands, primarily CD155 (PVR) and CD112 (PVRL2), ociperlimab aims to reinvigorate the anti-tumor immune response.[2][3] This technical guide provides an in-depth analysis of ociperlimab's mechanism of action, its impact on the TME, and a summary of key preclinical and clinical findings, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Reversing Immune Suppression
Ociperlimab's primary mechanism of action revolves around the blockade of the TIGIT signaling pathway. TIGIT, expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells, acts as a crucial negative regulator of the immune response.[1][4][5] Its ligands, CD155 and CD112, are often overexpressed on the surface of tumor cells. The engagement of TIGIT by these ligands triggers a cascade of inhibitory signals that dampen the cytotoxic activity of T cells and NK cells, and enhance the suppressive function of Tregs, ultimately allowing the tumor to evade immune destruction.[4][5]
Ociperlimab physically binds to TIGIT, preventing its interaction with CD155 and CD112.[2][3] This action has a dual effect on the anti-tumor immune response:
-
Restoration of Effector Cell Function: By blocking the inhibitory TIGIT signal, ociperlimab "releases the brakes" on cytotoxic T lymphocytes (CTLs) and NK cells, restoring their ability to recognize and kill cancer cells.
-
Shifting the Balance from Inhibition to Activation: The TIGIT pathway is in direct competition with the co-stimulatory receptor CD226 (DNAM-1), which also binds to CD155 and CD112. TIGIT has a higher affinity for CD155 than CD226. By blocking TIGIT, ociperlimab allows for increased binding of CD155 and CD112 to CD226, promoting a co-stimulatory signal that enhances T cell and NK cell activation.[2][3]
A critical feature of ociperlimab is its intact Fc region, which enables antibody-dependent cell-mediated cytotoxicity (ADCC).[1][4][5] This allows ociperlimab to mediate the killing of TIGIT-expressing cells, particularly the highly TIGIT-expressing Tregs, further reducing immunosuppression within the TME.[1][4][5]
Signaling Pathway and Competitive Dynamics
The interplay between TIGIT and CD226 is a critical control point in the immune response against tumors. The following diagram illustrates this signaling axis and the mechanism of ociperlimab.
Preclinical Evidence of Tumor Microenvironment Modulation
A pivotal preclinical study published in Frontiers in Immunology in 2022 provided a comprehensive characterization of ociperlimab's activity. The study demonstrated that ociperlimab (referred to as BGB-A1217 in the publication) exhibits high-affinity binding to human TIGIT and effectively blocks the TIGIT/PVR interaction.[4][5]
Quantitative Preclinical Data
| Parameter | Value | Experimental Context |
| Binding Affinity (KD) | 0.135 nM | Surface Plasmon Resonance (SPR) |
| IFN-γ Production (IC50) | ~10-100 ng/mL | In vitro T-cell activation assay |
| Treg Reduction | Dose-dependent | In vivo mouse models |
| NK Cell Activation (% CD107a+) | Dose-dependent increase | In vitro co-culture with tumor cells |
Key Preclinical Experimental Protocols
T-Cell Activation Assay:
-
Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
-
Methodology: Peripheral blood mononuclear cells (PBMCs) from healthy donors were stimulated to up-regulate TIGIT expression. These pre-stimulated PBMCs were then co-cultured with target tumor cells (A549 cells engineered to express PD-L1 and a T-cell engager). Ociperlimab was added at varying concentrations, and the release of interferon-gamma (IFN-γ) into the culture supernatant was measured by ELISA as a marker of T-cell activation.[5]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Objective: To evaluate the Fc-mediated function of ociperlimamab in depleting Tregs.
-
Methodology: PBMCs from lung cancer patients, which contain TIGIT-expressing Tregs, were used as target cells. NK cells isolated from healthy donors served as effector cells. The target and effector cells were co-cultured overnight in the presence of ociperlimab. The percentage of Treg cells (identified by flow cytometry) remaining in the culture was quantified to determine the extent of ADCC.[5]
The following diagram illustrates the general workflow for the preclinical ADCC assay.
Clinical Modulation of the Tumor Microenvironment
Clinical studies have begun to elucidate the pharmacodynamic effects of ociperlimab on the human TME, primarily through the analysis of peripheral blood samples from patients enrolled in clinical trials.
AdvanTIG-105: A Phase 1 Dose-Escalation Study
The AdvanTIG-105 trial (NCT04047862) was a first-in-human, dose-escalation study of ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.[6][7] This study provided crucial insights into the safety, tolerability, and pharmacodynamics of the combination.
Pharmacodynamic Findings from AdvanTIG-105: Pharmacodynamic assessments from the AdvanTIG-105 study demonstrated several key modulatory effects of ociperlimab on the peripheral immune compartment:[8]
-
Treg Reduction: A dose-dependent reduction in the frequency of total Tregs was observed at higher doses of ociperlimab (900 mg and 1800 mg).[8]
-
TIGIT Downregulation: Ociperlimab treatment led to the downregulation of TIGIT expression on Tregs, CD4+, and CD8+ T cells in peripheral blood.[8]
-
Pro-inflammatory Cytokine Release: An increase in the plasma levels of pro-inflammatory cytokines and chemokines, including IL-12/23p40, CCL4, CXCL10, IFN-γ, and TNF-α, was observed following treatment with ociperlimab, both as a single agent and in combination with tislelizumab.[8]
Quantitative Clinical Data from AdvanTIG-105
| Pharmacodynamic Marker | Observation | Ociperlimab Dose |
| Total Treg Frequency | Decreased over time | 900 mg and 1800 mg |
| TIGIT Expression on T cells | Downregulated | Multiple doses |
| Plasma IFN-γ and TNF-α | Increased post-combination | All doses |
| Plasma IL-12/23p40, CCL4, CXCL10 | Increased post-monotherapy | All doses |
Clinical Development and Future Directions
Ociperlimab is being investigated in multiple clinical trials across a range of solid tumors, often in combination with the anti-PD-1 antibody tislelizumab.
Overview of Key Clinical Trials
| Trial Identifier | Phase | Patient Population | Investigational Arms |
| AdvanTIG-105 | 1 | Advanced Solid Tumors | Ociperlimab + Tislelizumab |
| AdvanTIG-204 | 2 | Limited-Stage Small Cell Lung Cancer (LS-SCLC) | 1. Ociperlimab + Tislelizumab + cCRT2. Tislelizumab + cCRT3. cCRT |
| ZSAB-TOP | 2 | Advanced Biliary Tract Cancer | Ociperlimab + Tislelizumab + Gemcitabine + Cisplatin |
AdvanTIG-204 (NCT04952597): This Phase 2 study in LS-SCLC evaluated the addition of ociperlimab and tislelizumab to standard concurrent chemoradiotherapy (cCRT).[9][10] While the addition of immunotherapy showed a trend for improved progression-free survival (PFS) compared to cCRT alone, the addition of ociperlimab to tislelizumab did not demonstrate a further significant improvement in efficacy in this setting.[9][10]
ZSAB-TOP (NCT05023109): This single-arm Phase 2 study investigated the combination of ociperlimab, tislelizumab, and standard chemotherapy in patients with advanced biliary tract cancer.[11] The study reported a confirmed objective response rate (ORR) of 51.2%.[11]
The following diagram outlines the general design of the AdvanTIG-204 clinical trial.
Conclusion
Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multifaceted mechanism of action that goes beyond simple checkpoint blockade. Its ability to not only restore effector T cell and NK cell function but also to deplete immunosuppressive Tregs through its Fc-competent design positions it as a potent modulator of the tumor microenvironment. Preclinical data strongly support its mechanism of action, and early clinical studies have demonstrated its ability to induce pharmacodynamic changes consistent with immune activation. While the clinical benefit of adding ociperlimab to PD-1 blockade is still being fully elucidated across different tumor types and treatment settings, the ongoing and planned clinical trials will provide a clearer picture of its therapeutic potential. The continued investigation of ociperlimab, both as a monotherapy and in combination with other immunotherapies, holds significant promise for the future of cancer treatment.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. Facebook [cancer.gov]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 5. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Ociperlimab's Immunomodulatory Effects: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody with a competent Fc region that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is a critical inhibitory immune checkpoint expressed on activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[2][3] By blocking the TIGIT pathway, ociperlimab aims to reverse immune suppression within the tumor microenvironment and enhance anti-tumor immunity. This document provides an in-depth overview of the immunomodulatory effects of ociperlimab, summarizing its mechanism of action, preclinical data, and clinical trial results. It includes detailed signaling pathways, experimental workflows, and a comprehensive summary of quantitative data to serve as a technical resource for professionals in the field.
Introduction to Ociperlimab and the TIGIT Pathway
TIGIT has emerged as a key inhibitory receptor that curtails anti-tumor immune responses.[4] It competes with the co-stimulatory receptor CD226 (DNAM-1) to bind the ligands CD155 (PVR) and CD112 (Nectin-2), which are often expressed on tumor cells and antigen-presenting cells (APCs).[1][5] The binding of TIGIT to its ligands initiates a downstream signaling cascade that suppresses the function of T cells and NK cells, contributes to T cell exhaustion, and enhances the immunosuppressive activity of Tregs.[3][4][6]
Ociperlimab is a novel, humanized IgG1 monoclonal antibody designed to bind to TIGIT with high specificity and affinity.[7] This action is intended to prevent TIGIT's interaction with CD155 and CD112, thereby promoting CD226-mediated co-stimulation of immune cells and reinvigorating the anti-tumor immune response.[1][2] A key feature of ociperlimab is its intact Fc region, which is believed to be crucial for its anti-tumor activity, partly by inducing antibody-dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing Tregs.[3][8]
Mechanism of Action: Reinvigorating Anti-Tumor Immunity
Ociperlimab's immunomodulatory effects are multifaceted, primarily centered on blocking the TIGIT inhibitory axis and leveraging its Fc effector function.
-
Restoration of T Cell and NK Cell Activity : By binding to TIGIT, ociperlimab prevents its engagement with CD155 and CD112 on tumor cells.[2] This blockade allows for increased interaction of these ligands with the co-stimulatory receptor CD226, leading to the activation of T cells and NK cells and enhancing their cytotoxic capabilities against tumor cells.[1][2][5]
-
Depletion of Regulatory T Cells (Tregs) : TIGIT is highly expressed on Tregs within the tumor microenvironment.[3][9] Ociperlimab's intact Fc region can engage Fcγ receptors on effector immune cells, such as NK cells, leading to ADCC-mediated depletion of these immunosuppressive Tregs.[3]
-
Synergy with PD-1 Blockade : TIGIT and PD-1 are often co-expressed on exhausted T cells in tumors.[9] Preclinical and clinical studies have shown that dual blockade of TIGIT and PD-1 results in synergistic immune cell activation and more potent anti-tumor activity compared to targeting either pathway alone.[7][10]
Signaling Pathway Diagram
Preclinical Evidence of Immunomodulation
Preclinical studies have provided a strong rationale for the clinical development of ociperlimab, demonstrating its ability to enhance anti-tumor immune responses through various mechanisms.
An important preclinical study characterized ociperlimab (BGB-A1217) as a humanized IgG1 anti-TIGIT antibody that binds with high affinity (KD = 0.135 nM) and specificity to human TIGIT, effectively blocking its interaction with CD155 and CD112.[3] Key findings from in vitro and in vivo models are summarized below.
Table 1: Summary of Key Preclinical Findings
| Experimental Finding | Model System | Key Result | Reference |
| T Cell Function | Cell-based assays | Ociperlimab significantly enhanced T-cell functions. | [3] |
| Treg Depletion | ADCC assay with patient PBMCs and NK cells | Ociperlimab induced ADCC against Treg cells, which express high levels of TIGIT. | [3][11] |
| NK Cell Activation | In vitro co-culture with breast cancer cell line | Ociperlimab treatment increased the degranulation marker CD107a on NK cells in a dose-dependent manner. | [9] |
| Monocyte Activation | In vitro assays | Ociperlimab activated monocytes in an Fc-dependent manner. | [3] |
| In Vivo Efficacy | Syngeneic human TIGIT-knock-in mouse model | Ociperlimab, alone and in combination with an anti-PD-1 mAb, elicited strong immune responses and potent anti-tumor efficacy. | [3] |
| Fc Effector Function | Syngeneic human TIGIT-knock-in mouse model | The Fc effector function was demonstrated to be critical for the anti-tumor activity of ociperlimab. | [3] |
Clinical Development and Efficacy
Ociperlimab is being investigated in numerous clinical trials, primarily in combination with the anti-PD-1 antibody tislelizumab, across a range of solid tumors.[12][13] This section summarizes key quantitative data from reported clinical studies.
Table 2: Efficacy Data from AdvanTIG-204 in Limited-Stage Small Cell Lung Cancer (LS-SCLC)
A Phase 2, randomized, open-label study in patients with untreated LS-SCLC.[1][14]
| Arm | Treatment | N | Median PFS (months) | ORR (%) | Complete Response (%) | Median DoR (months) |
| A | Ociperlimab + Tislelizumab + cCRT | 41 | 12.6 | 85.4 | 7.3 | 10.1 |
| B | Tislelizumab + cCRT | 42 | 13.2 | 88.1 | 9.5 | 11.5 |
| C | cCRT Alone | 43 | 9.5 | 76.7 | 2.3 | 8.2 |
| Data Cut-off: July 26, 2023. cCRT: Concurrent Chemoradiotherapy; PFS: Progression-Free Survival; ORR: Objective Response Rate; DoR: Duration of Response.[3][15] |
Table 3: Efficacy Data from AdvanTIG-202 in Recurrent/Metastatic Cervical Cancer
A Phase 2, randomized, open-label study in patients who received ≥1 prior line of chemotherapy.[16]
| Patient Group (Cohort 1) | Treatment | N | ORR (%) (95% CI) | Median PFS (months) (95% CI) | Median OS (months) (95% CI) |
| All-comers | Ociperlimab + Tislelizumab | 138 | 23.2 (16.4-31.1) | 3.0 (2.6-4.9) | 12.2 (9.9-16.6) |
| PD-L1+ | Ociperlimab + Tislelizumab | - | 27.4 (18.2-38.2) | 4.1 (2.7-6.9) | 16.4 (10.4-NE) |
| Data Cut-off: March-December 2021 enrollment. OS: Overall Survival; NE: Not Estimable.[16] |
Table 4: Efficacy Data from AdvanTIG-105 (Dose Escalation) in Advanced Solid Tumors
A Phase 1, open-label, dose-escalation study.[2][17][18]
| Treatment | N | ORR (%) | DCR (%) | Median DoR (months) |
| Ociperlimab + Tislelizumab | 32 | 10.0 | 50.0 | 3.6 |
| Data Cut-off: September 29, 2022. DCR: Disease Control Rate.[18] |
Experimental Protocols and Methodologies
Detailed, step-by-step laboratory protocols are proprietary and not fully available in public documents. This section provides an overview of the methodologies used in key preclinical and clinical studies based on published information.
Preclinical Study Methodologies[12]
-
Flow Cytometry for Immune Cell Phenotyping :
-
Objective : To determine TIGIT expression on T cell subsets.
-
Method : Peripheral blood mononuclear cells (PBMCs) from lung cancer patients were used as target cells. Cell suspensions were incubated with a LIVE/DEAD™ Fixable Dead Cell Stain Kit and an Fc receptor blocking solution. Cells were then stained with fluorochrome-conjugated anti-human antibodies for extracellular markers. For intracellular staining (e.g., Foxp3 for Tregs), cells were fixed and permeabilized prior to incubation with the relevant antibody. Analysis was performed on a flow cytometer.
-
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay :
-
Objective : To assess ociperlimab's ability to mediate the killing of TIGIT-expressing cells.
-
Method : NK cells isolated from healthy donor PBMCs were used as effector cells, and PBMCs from lung cancer patients served as target cells. Ociperlimab was incubated with target and effector cells overnight. The depletion of specific T cell subsets (Tregs, CD4+, CD8+) was quantified by flow cytometry to determine ADCC activity.
-
-
NK Cell Activation Assay :
-
Objective : To measure the activation of NK cells by ociperlimab.
-
Method : Purified NK cells were co-cultured with a human breast cancer cell line (SK-BR-3) expressing high levels of PVR in the presence of ociperlimab. NK cell activation was determined by measuring the expression of the degranulation marker CD107a using flow cytometry.
-
Clinical Trial Methodologies[19]
-
Study Design and Treatment Administration :
-
Efficacy and Safety Assessments :
-
Tumor responses are assessed by investigators and/or a blinded independent review committee according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Tumor imaging is performed at baseline and at regular intervals (e.g., every 6-9 weeks).[18] Adverse events are monitored and graded according to standard criteria.
-
-
Biomarker Analysis :
-
Sample Collection : Peripheral blood samples are collected at specified time points to assess pharmacokinetics (PK) and pharmacodynamics (PD).[18] Tumor tissue (archival or fresh biopsy) is collected for the analysis of biomarkers like PD-L1 and TIGIT expression.[7]
-
PD Analysis : Flow cytometry is used on peripheral blood samples to monitor changes in immune cell subsets (e.g., Tregs, CD8+, CD4+ T cells) and TIGIT receptor occupancy.[20] Plasma samples are tested to assess changes in cytokine levels.[20]
-
Experimental Workflow Diagram
Conclusion
Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multimodal mechanism of action designed to enhance anti-tumor immunity. By blocking the inhibitory TIGIT-CD155/CD112 axis, it restores the function of T cells and NK cells. Furthermore, its intact Fc region enables the depletion of immunosuppressive Tregs. Clinical data, primarily in combination with the PD-1 inhibitor tislelizumab, have shown encouraging signs of anti-tumor activity across various solid tumors, although efficacy may be context-dependent as seen in the LS-SCLC trial. Ongoing and future studies will further delineate the clinical utility of ociperlimab and its role in the evolving landscape of cancer immunotherapy.
References
- 1. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ociperlimab Clinical Trials Development Insight - BioSpace [biospace.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AdvanTIG-202: Phase 2 open-label, two-cohort multicenter study of ociperlimab plus tislelizumab and tislelizumab alone in patients with previously treated recurrent or metastatic cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. beonemedinfo.com [beonemedinfo.com]
Ociperlimab: A Technical Guide to TIGIT Target Validation in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune checkpoint inhibitor. By blocking the interaction of TIGIT with its ligands, primarily CD155 (PVR), ociperlimab aims to reinvigorate the anti-tumor immune response mediated by T cells and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the target validation for ociperlimab in solid tumors, consolidating preclinical data, clinical trial results, and detailed experimental methodologies. The evidence presented herein supports TIGIT as a promising therapeutic target in oncology and details the scientific foundation for the clinical development of ociperlimab.
Introduction to TIGIT: An Emerging Immune Checkpoint
TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and NK cells.[1][2] In the tumor microenvironment, TIGIT interacts with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often upregulated on tumor cells and antigen-presenting cells.[1] This interaction triggers downstream inhibitory signaling, leading to T-cell exhaustion and dampened anti-tumor immunity.[2][3] TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to the same ligands, further shifting the balance towards immunosuppression.[4] The rationale for TIGIT blockade is to prevent this inhibitory signaling and restore the activating function of CD226, thereby enhancing the cytotoxic activity of T cells and NK cells against cancer cells.[5]
Ociperlimab: Mechanism of Action
Ociperlimab is a humanized IgG1 monoclonal antibody designed to bind with high specificity and affinity to human TIGIT.[4][6] Its primary mechanism of action is the blockade of the TIGIT-CD155/CD112 interaction.[4] A key feature of ociperlimab is its intact Fc region, which enables antibody-dependent cellular cytotoxicity (ADCC).[1][4] This allows ociperlimab to not only block inhibitory signals but also to potentially deplete TIGIT-expressing cells, particularly immunosuppressive regulatory T cells (Tregs), in the tumor microenvironment.[1][4]
Preclinical Target Validation
The anti-tumor activity of ociperlimab has been validated in a series of preclinical studies, demonstrating its ability to bind TIGIT, block ligand interaction, and promote immune cell-mediated anti-tumor responses.
Binding Affinity and Ligand Blockade
Table 1: Ociperlimab Binding Affinity and Ligand Blockade
| Parameter | Method | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 0.135 nM | [2][4] |
| CD155 Blockade (IC50) | Competitive ELISA | 0.24 µg/mL | [2] |
| CD112 Blockade (IC50) | Competitive ELISA | 0.31 µg/mL | [2] |
In Vitro Functional Assays
Table 2: In Vitro Functional Activity of Ociperlimab
| Assay | Cell Type | Result | Reference |
| T-cell Activation | CMV-specific T cells | Increased IFN-γ secretion | [2] |
| Treg Reduction | Human PBMCs from cancer patients | Depletion of Tregs | [2][4] |
| NK Cell Activation | Human NK cells | Increased IFN-γ and TNF-α production | [2] |
| Monocyte Activation | Human monocytes | Increased IL-12 production | [2] |
| ADCC Activity | TIGIT-expressing target cells with NK cells | Lysis of target cells | [4] |
In Vivo Anti-Tumor Efficacy
In a syngeneic mouse model with human TIGIT knock-in, ociperlimab demonstrated potent anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[2][4] The anti-tumor effect was associated with a reduction in Tregs and downregulation of TIGIT on the surface of T cells within the tumor microenvironment.[2][4]
Clinical Validation in Solid Tumors
The clinical development of ociperlimab has primarily focused on its evaluation in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors. The Phase 1 AdvanTIG-105 study provided the initial safety, tolerability, and preliminary efficacy data.
AdvanTIG-105: Dose Escalation and Expansion
The AdvanTIG-105 study was a Phase 1, open-label, multicenter trial that assessed ociperlimab in combination with tislelizumab in patients with advanced, unresectable solid tumors.[6]
Table 3: AdvanTIG-105 (Dose Escalation) - Key Efficacy Results
| Parameter | N | Result | Reference |
| Overall Response Rate (ORR) | 30 | 10.0% | [5][7] |
| Disease Control Rate (DCR) | 30 | 50.0% | [5][7] |
| Median Duration of Response (DoR) | 3 | 3.6 months | [5][7] |
Table 4: AdvanTIG-105 (Dose Expansion) - Efficacy in Specific Tumor Types
| Tumor Type | Treatment | N | ORR | DCR | Reference |
| Metastatic Squamous NSCLC | Ociperlimab + Tislelizumab + Chemotherapy | 37 | 45.9% | - | [8][9] |
| Metastatic Non-Squamous NSCLC (EGFR/ALK/ROS1 wild-type) | Ociperlimab + Tislelizumab + Chemotherapy | 39 | 25.6% | - | [8][9] |
| Metastatic Gastric/GEJ Adenocarcinoma | Ociperlimab + Tislelizumab + Chemotherapy | 59 | 50.8% | 84.7% | [10][11] |
NSCLC: Non-Small Cell Lung Cancer; GEJ: Gastroesophageal Junction
Safety and Tolerability
In the AdvanTIG-105 dose-escalation phase, the combination of ociperlimab and tislelizumab was well-tolerated, with no dose-limiting toxicities observed.[5][6] The most common treatment-emergent adverse events were consistent with those expected for immune checkpoint inhibitors.[5]
Pharmacodynamic Biomarkers
Peripheral blood analysis from the AdvanTIG-105 study demonstrated pharmacodynamic effects consistent with ociperlimab's mechanism of action.
Table 5: Pharmacodynamic Effects of Ociperlimab in Peripheral Blood (AdvanTIG-105)
| Biomarker | Change | Dose | Reference |
| Regulatory T cells (Tregs) | Decrease | 900mg and 1800mg | [1] |
| TIGIT expression on T cells | Downregulation | Multiple doses | [1] |
| Pro-inflammatory Cytokines (IFNγ, TNFα, IL-12/23p40, CXCL10) | Increase | Multiple doses | [1] |
Experimental Protocols
Preclinical: In Vitro T-cell Activation Assay
-
Objective: To assess the ability of ociperlimab to enhance T-cell effector function.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
-
Co-culture PBMCs with cytomegalovirus (CMV) pp65 peptide to stimulate CMV-specific T cells.
-
Add ociperlimab or an isotype control antibody at various concentrations.
-
Incubate for 24-48 hours.
-
Measure the concentration of Interferon-gamma (IFN-γ) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Meso Scale Discovery).
-
-
Reference: [2]
Clinical: Flow Cytometry for TIGIT and PD-1 Expression
-
Objective: To quantify the expression of TIGIT and PD-1 on peripheral blood T-cell subsets.
-
Methodology (General):
-
Collect whole blood from patients in EDTA or heparin-containing tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[12]
-
Stain PBMCs with a cocktail of fluorescently-labeled antibodies against surface markers including CD3, CD4, CD8, TIGIT, and PD-1 for 20-30 minutes at 4°C.[3]
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of T-cell subsets expressing TIGIT and PD-1.
-
-
Note: Specific antibody clones, concentrations, and gating strategies are often proprietary or not fully disclosed in publications.
Clinical: Multiplex Cytokine Analysis (Meso Scale Discovery)
-
Objective: To measure the levels of multiple cytokines and chemokines in patient plasma.
-
Methodology (General):
-
Collect whole blood and process to obtain plasma.
-
Use a commercial Meso Scale Discovery (MSD) V-PLEX kit for human cytokines.[1]
-
Prepare calibrators and samples according to the manufacturer's protocol.[13][14]
-
Add samples and calibrators to the pre-coated MSD plate and incubate.[14]
-
Add the detection antibody solution and incubate.[14]
-
Wash the plate and add read buffer.[14]
-
Read the plate on an MSD instrument, which measures the intensity of emitted light to quantify cytokine concentrations.[14]
-
Conclusion
The collective preclinical and clinical data provide a robust validation for TIGIT as a therapeutic target in solid tumors. Ociperlimab, a high-affinity, Fc-competent anti-TIGIT antibody, has demonstrated the ability to block the TIGIT inhibitory pathway, enhance anti-tumor immune responses in vitro and in vivo, and has shown promising preliminary clinical activity in combination with PD-1 blockade in patients with advanced solid tumors. The pharmacodynamic effects observed in clinical trials, including Treg reduction and induction of pro-inflammatory cytokines, further support its proposed mechanism of action. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ociperlimab across various solid tumor indications.
References
- 1. MSD 96-well human cytokine assay [protocols.io]
- 2. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High baseline PD-1+ CD8 T Cells and TIGIT+ CD8 T Cells in circulation associated with response to PD-1 blockade in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. WSLHD Digital Repository: AdvanTIG-105: Phase Ib dose-expansion study of ociperlimab (OCI) + tislelizumab (TIS) with chemotherapy (chemo) in patients (pts) with metastatic squamous (sq) and non-squamous (non-sq) non-small cell lung cancer (NSCLC) [wslhd.intersearch.com.au]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesoscale.com [mesoscale.com]
- 14. mesoscale.com [mesoscale.com]
Ociperlimab (BGB-A1217): A Technical Overview of a TIGIT-Targeting Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ociperlimab (BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), an immune checkpoint inhibitor. Developed by BeiGene, ociperlimab was designed to block the interaction of TIGIT with its ligands, primarily CD155 (PVR), thereby activating T-cell and NK cell-mediated anti-tumor immunity. A key feature of ociperlimab is its intact Fc region, intended to elicit antibody-dependent cellular cytotoxicity (ADCC) against TIGIT-expressing regulatory T cells (Tregs) within the tumor microenvironment. Preclinical studies demonstrated promising anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies. This led to a broad clinical development program across various solid tumors. However, in April 2025, BeiGene announced the discontinuation of the clinical development program for ociperlimab in lung cancer following a futility analysis of the Phase 3 AdvanTIG-302 trial.[1] This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of ociperlimab.
Introduction to TIGIT: A Key Immune Checkpoint
TIGIT is an inhibitory receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[2] It plays a crucial role in suppressing immune responses and promoting immune tolerance. In the context of cancer, tumor cells can exploit the TIGIT pathway to evade immune surveillance. TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to their shared ligands, CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells and antigen-presenting cells.[2] The binding of TIGIT to its ligands initiates an inhibitory signaling cascade, leading to T-cell exhaustion and reduced anti-tumor immunity.
Discovery and Molecular Engineering of Ociperlimab
Ociperlimab was developed as a humanized monoclonal antibody with high affinity and specificity for human TIGIT.[3] A key design feature of ociperlimab is its wild-type human IgG1 Fc region, which is intended to engage Fcγ receptors and mediate effector functions such as ADCC.[2] This Fc-competent design was hypothesized to enhance its anti-tumor activity by depleting immunosuppressive TIGIT-high Tregs in the tumor microenvironment.
Mechanism of Action
Ociperlimab's proposed mechanism of action is twofold:
-
Blockade of the TIGIT-CD155/CD112 Axis: By binding to TIGIT, ociperlimab prevents its interaction with its ligands, CD155 and CD112. This blockade is intended to release the "brake" on T-cell and NK cell activation, restoring their cytotoxic function against tumor cells.
-
Fc-Mediated Effector Functions: The intact IgG1 Fc domain of ociperlimab allows it to bind to Fcγ receptors on immune effector cells, such as NK cells. This engagement can trigger ADCC, leading to the elimination of TIGIT-expressing cells, particularly the highly immunosuppressive Treg population within the tumor.
Signaling Pathway
References
In Vitro Functional Assays for Ociperlimab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (formerly BGB-A1217) is a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2] TIGIT plays a crucial role in suppressing immune responses by interacting with its ligands, primarily the poliovirus receptor (PVR/CD155) and PVR-like 2 (PVRL2/CD112), which are often expressed on tumor cells.[3][4] Ociperlimab is designed to block this interaction, thereby restoring and enhancing anti-tumor immunity.[3][4] A key feature of Ociperlimab is its intact Fc region, which enables effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC), contributing to its therapeutic potential.[1][4] This technical guide provides an in-depth overview of the core in vitro functional assays used to characterize the bioactivity of Ociperlimab.
TIGIT Signaling Pathway and Ociperlimab's Mechanism of Action
The TIGIT signaling pathway is a critical negative regulator of the anti-tumor immune response. TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to PVR and PVRL2 on antigen-presenting cells and tumor cells.[3] TIGIT's binding to its ligands leads to inhibitory signals that dampen T cell and NK cell activation and proliferation.[2] Ociperlimab's primary mechanism of action is the high-affinity binding to TIGIT, which sterically hinders the interaction with PVR and PVRL2.[4] This blockade prevents the downstream inhibitory signaling and allows for the unopposed co-stimulatory signaling through CD226, leading to enhanced immune cell activation.[3] Furthermore, the Fc-competent nature of Ociperlimab allows for the engagement of Fcγ receptors on effector cells like NK cells, leading to the depletion of TIGIT-expressing cells, particularly Tregs, through ADCC.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro functional assays for Ociperlimab.
| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |
| Binding Affinity | Human TIGIT | Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 0.135 nM | [4] |
| Cell Binding | Human TIGIT | BW5147.3/TIGIT cells | Half-maximal effective concentration (EC50) | 0.54 nM | [4] |
| Ligand Competition | TIGIT-PVR interaction | HEK293/PVR cells | Half-maximal inhibitory concentration (IC50) | 4.53 nM | [4] |
| Ligand Competition | TIGIT-PVRL2 interaction | HEK293/PVRL2 cells | Half-maximal inhibitory concentration (IC50) | 1.69 nM | [4] |
Experimental Protocols
TIGIT Binding Affinity by Surface Plasmon Resonance (SPR)
This assay quantifies the binding kinetics of Ociperlimab to its target, human TIGIT.
Methodology:
-
Immobilization:
-
An anti-human Fc antibody is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Ociperlimab (or a control human IgG) is captured on the sensor surface by flowing it over the chip.
-
-
Kinetic Analysis:
-
A series of dilutions of recombinant human TIGIT protein (e.g., 0.078 nM to 20 nM) in a suitable running buffer (e.g., HBS-EP+) are injected sequentially over the captured Ociperlimab surface.
-
The association (kon) and dissociation (koff) rates are monitored in real-time.
-
-
Data Analysis:
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kon and koff rates.
-
The equilibrium dissociation constant (KD) is calculated as koff/kon.
-
Cell-Based TIGIT Binding and Ligand Competition Assays
These flow cytometry-based assays confirm the binding of Ociperlimab to cell-surface TIGIT and its ability to block the interaction with PVR and PVRL2.
Methodology:
A. TIGIT Binding Assay:
-
Cell Preparation: TIGIT-overexpressing cells (e.g., BW5147.3/TIGIT) are harvested and washed.
-
Staining:
-
Cells are incubated with serial dilutions of Ociperlimab or a human IgG isotype control.
-
Following incubation, cells are washed and stained with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG).
-
-
Flow Cytometry: The geometric mean fluorescence intensity (gMFI) is measured using a flow cytometer.
-
Data Analysis: The gMFI is plotted against the antibody concentration, and the EC50 is determined using a non-linear regression model.
B. Ligand Competition Assay:
-
Cell Preparation: PVR- or PVRL2-expressing cells (e.g., HEK293/PVR or HEK293/PVRL2) are prepared.
-
Competition Reaction:
-
A fixed concentration of TIGIT-mIgG2a fusion protein is pre-incubated with serial dilutions of Ociperlimab or a control antibody.
-
The mixture is then added to the PVR/PVRL2-expressing cells.
-
-
Staining and Flow Cytometry: The binding of the TIGIT-mIgG2a fusion protein to the cells is detected using a fluorescently labeled anti-mouse IgG2a secondary antibody and analyzed by flow cytometry.
-
Data Analysis: The percentage of inhibition of TIGIT binding is calculated for each Ociperlimab concentration, and the IC50 value is determined.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of Ociperlimab to induce the killing of TIGIT-expressing target cells, particularly Tregs, by effector cells like NK cells.
Methodology:
-
Cell Preparation:
-
Target Cells: TIGIT-expressing cells, such as primary Tregs isolated from peripheral blood mononuclear cells (PBMCs) of cancer patients.
-
Effector Cells: NK cells isolated from healthy donor PBMCs.
-
-
Co-culture:
-
Target cells are co-cultured with effector cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).
-
Serial dilutions of Ociperlimab or a control antibody (e.g., an Fc-mutated version) are added to the co-culture.
-
-
Incubation: The co-culture is incubated overnight to allow for cell killing.
-
Flow Cytometry Analysis:
-
Cells are harvested and stained with antibodies to identify different T cell subsets (e.g., CD3, CD4, FoxP3 for Tregs).
-
The percentage of remaining live target cells (Tregs) is quantified by flow cytometry.
-
-
Data Analysis: The percentage of specific lysis is calculated for each Ociperlimab concentration, and the EC50 for ADCC is determined.
NK Cell Activation Assay (CD107a Degranulation)
This assay measures the activation of NK cells in response to Ociperlimab engagement with TIGIT-expressing target cells. CD107a is a marker of degranulation, a key process in NK cell-mediated cytotoxicity.
Methodology:
-
Cell Preparation:
-
Target Cells: A TIGIT-expressing tumor cell line (e.g., SK-BR-3, which also expresses PVR).
-
Effector Cells: Purified primary NK cells.
-
-
Co-culture and Staining:
-
NK cells are co-cultured with target cells in the presence of serial dilutions of Ociperlimab.
-
A fluorescently labeled anti-CD107a antibody is added at the beginning of the co-culture.
-
A protein transport inhibitor (e.g., Monensin) is added after the first hour of incubation to allow for the accumulation of CD107a on the cell surface.
-
-
Incubation: The cells are incubated for several hours (e.g., 4-6 hours).
-
Flow Cytometry Analysis:
-
Cells are stained with antibodies to identify NK cells (e.g., CD3-, CD56+).
-
The percentage of CD107a-positive NK cells is determined by flow cytometry.
-
-
Data Analysis: The percentage of CD107a+ NK cells is plotted against the Ociperlimab concentration to assess dose-dependent activation.
T-cell Activation Assay (IFN-γ Secretion)
This assay assesses the ability of Ociperlimab to enhance T-cell effector function, often in combination with other immune stimuli.
Methodology:
-
Cell Preparation:
-
Primary human PBMCs are isolated from healthy donors.
-
The PBMCs are pre-stimulated with a sub-optimal concentration of a T-cell activator (e.g., anti-CD3 antibody, OKT3) for a few days to induce TIGIT expression.
-
-
Co-culture:
-
The pre-stimulated PBMCs are co-cultured with target cells that express TIGIT ligands (e.g., A549 lung cancer cells).
-
Serial dilutions of Ociperlimab, alone or in combination with other checkpoint inhibitors (e.g., an anti-PD-1 antibody), are added to the culture.
-
-
Incubation: The co-culture is incubated for a period to allow for cytokine production (e.g., 18-72 hours).
-
Cytokine Measurement: The concentration of IFN-γ in the culture supernatant is quantified using a standard ELISA kit.
-
Data Analysis: The amount of IFN-γ produced is plotted against the antibody concentrations to evaluate the enhancement of T-cell activation.
Conclusion
The in vitro functional assays described in this guide are essential for the characterization of Ociperlimab. These assays collectively demonstrate Ociperlimab's high-affinity binding to TIGIT, its ability to effectively block the interaction with its ligands PVR and PVRL2, and its capacity to potentiate anti-tumor immune responses through both checkpoint blockade and Fc-mediated effector functions. The detailed protocols and data presented herein provide a robust framework for the preclinical evaluation of Ociperlimab and other anti-TIGIT therapeutic antibodies.
References
- 1. 2.7. Degranulation Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
Unveiling Ociperlimab's Preclinical Profile: A Guide to Animal Models and Pharmacological Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the animal models and experimental protocols utilized to elucidate the pharmacology of Ociperlimab (BGB-A1217), a humanized IgG1 monoclonal antibody targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). Ociperlimab's mechanism of action centers on blocking the interaction between TIGIT and its ligands, CD155 (PVR) and CD112 (PVRL2), thereby reinvigorating the anti-tumor activity of T-cells and Natural Killer (NK) cells. A critical feature of Ociperlimab is its intact Fc region, which is crucial for its therapeutic efficacy, primarily through the depletion of regulatory T cells (Tregs) in the tumor microenvironment.
Core Pharmacology and Mechanism of Action
Ociperlimab is an investigational immunotherapy designed to overcome a key mechanism of immune suppression in cancer. TIGIT, an inhibitory receptor expressed on activated T cells, NK cells, and Tregs, plays a significant role in dampening anti-tumor immunity.[1][2] When TIGIT binds to its ligands, which are often upregulated on tumor cells, it triggers inhibitory signals that lead to T-cell exhaustion and reduced cytotoxic activity.[1][2]
Ociperlimab exerts its anti-tumor effects through a dual mechanism:
-
Receptor Blockade: By binding to TIGIT with high affinity, Ociperlimab physically prevents the interaction with CD155 and CD112, thus releasing the "brake" on T-cell and NK-cell activation.[1][2]
-
Fc-Mediated Effector Function: The IgG1 Fc domain of Ociperlimab engages with Fcγ receptors on other immune cells, such as NK cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC). This is particularly effective in depleting the highly TIGIT-expressing Treg population within the tumor, further reducing immunosuppression.[1][2]
Preclinical data has demonstrated that this Fc-mediated function is critical for the full anti-tumor activity of Ociperlimab.[1][2]
Key Quantitative Data on Ociperlimab's Preclinical Activity
The following tables summarize the key quantitative data from preclinical studies of Ociperlimab, providing a clear comparison of its binding characteristics and in vitro functional activity.
| Parameter | Value | Reference |
| Binding Affinity (K D ) to human TIGIT | 0.135 nM | [1][2] |
| IC 50 for blocking TIGIT-CD155 (PVR) interaction | 4.53 nM | [1][2] |
| IC 50 for blocking TIGIT-CD112 (PVRL2) interaction | 1.69 nM | [1][2] |
| Table 1: Binding Characteristics of Ociperlimab |
| Assay | Key Findings | Reference |
| T-cell Activation (IFN-γ Secretion) | Dose-dependent increase in IFN-γ production by CMV-specific T-cells. | [1] |
| NK Cell Activation (CD107a expression) | Dose-dependent increase in the percentage of CD107a+ NK cells when co-cultured with PVR-expressing tumor cells. | [1] |
| Treg Depletion (in vitro ADCC) | Significant, dose-dependent reduction of Treg frequency in PBMCs from cancer patients, dependent on a functional Fc region. | [1] |
| Table 2: In Vitro Functional Activity of Ociperlimab |
| Animal Model | Treatment Group | Tumor Growth Inhibition (TGI) - Approximate | Reference |
| CT26.WT Tumor Model (hTIGIT Knock-in Mice) | Ociperlimab (10 mg/kg) | ~50% | [1] |
| MC38 Tumor Model (hTIGIT Knock-in Mice) | Ociperlimab (3 mg/kg) | Moderate | [1] |
| Anti-mouse PD-1 (1 mg/kg) | Moderate | [1] | |
| Ociperlimab + Anti-mouse PD-1 | Significant synergistic anti-tumor effect | [1] | |
| Table 3: In Vivo Anti-Tumor Efficacy of Ociperlimab |
| Pharmacodynamic Marker | Animal Model | Key Findings | Reference |
| Treg Frequency | Human TIGIT Knock-in Mice | Reduction in Treg population in the tumor microenvironment. | [1] |
| TIGIT Receptor Occupancy | Human TIGIT Knock-in Mice | Sustained receptor occupancy at therapeutic doses. | [3] |
| TIGIT Down-regulation | Human TIGIT Knock-in Mice | Down-regulation of TIGIT on T-cells. | [1] |
| Table 4: In Vivo Pharmacodynamic Effects of Ociperlimab |
Animal Models for Studying Ociperlimab Pharmacology
Due to the human-specific nature of Ociperlimab, specialized animal models are required to evaluate its pharmacological properties. The primary model utilized in the preclinical assessment of Ociperlimab is the syngeneic human TIGIT knock-in mouse .
In this model, the extracellular domain of the murine Tigit gene is replaced with its human counterpart, allowing the mouse to express a chimeric TIGIT protein that is recognized by Ociperlimab.[4] This approach is advantageous as it allows for the study of a human-specific antibody within the context of a fully competent murine immune system, which is essential for evaluating immunomodulatory therapies. Both BALB/c and C57BL/6 genetic backgrounds have been utilized for these knock-in models to accommodate different syngeneic tumor cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of Ociperlimab.
In Vivo Tumor Growth Efficacy Studies
Objective: To assess the anti-tumor efficacy of Ociperlimab as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.
Animal Model: Human TIGIT knock-in mice (e.g., BALB/c or C57BL/6 background).
Tumor Cell Lines: Syngeneic murine tumor cell lines such as CT26.WT (colon carcinoma), MC38 (colon adenocarcinoma), or Renca (renal adenocarcinoma).
Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in phosphate-buffered saline) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Ociperlimab: Administer intraperitoneally (i.p.) at specified doses (e.g., 3 mg/kg or 10 mg/kg) and schedules (e.g., every 5 days - Q5D).
-
Anti-mouse PD-1 Antibody: For combination studies, administer an anti-mouse PD-1 antibody (e.g., 1 mg/kg, i.p., Q5D).
-
Vehicle Control: Administer a vehicle control (e.g., sterile PBS) using the same schedule.
-
-
Efficacy Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³), at which point all animals are euthanized for analysis.
-
Data Analysis: Compare tumor growth curves between treatment and control groups. Calculate Tumor Growth Inhibition (TGI) at specific time points.
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of Ociperlimab to induce the killing of TIGIT-expressing cells, particularly Tregs, by effector cells like NK cells.
Target Cells: Peripheral blood mononuclear cells (PBMCs) from cancer patients, which contain a population of TIGIT-expressing Tregs.
Effector Cells: NK cells isolated from healthy donors.
Procedure:
-
Cell Preparation: Isolate PBMCs from the blood of cancer patients and NK cells from healthy donor blood using standard density gradient centrifugation and cell isolation kits.
-
Co-culture: Co-culture the target PBMCs with the effector NK cells at a specific effector-to-target (E:T) ratio.
-
Treatment: Add Ociperlimab or a control antibody (e.g., an Fc-mutated version of Ociperlimab or an isotype control) at various concentrations to the co-culture.
-
Incubation: Incubate the cell mixture overnight to allow for ADCC to occur.
-
Flow Cytometry Analysis: Stain the cells with a panel of fluorescently labeled antibodies to identify different T-cell subsets (e.g., CD3, CD4, CD8, and a marker for Tregs like FoxP3).
-
Data Analysis: Quantify the percentage of Tregs within the CD3+ T-cell population in the presence of Ociperlimab compared to the control groups. A reduction in the Treg population indicates ADCC activity.
Pharmacodynamic Analysis of Tumor-Infiltrating Lymphocytes
Objective: To assess the in vivo effects of Ociperlimab on the immune cell composition and TIGIT expression within the tumor microenvironment.
Procedure:
-
Tumor Excision: At the study endpoint, excise tumors from the treated and control mice.
-
Single-Cell Suspension: Mechanically and enzymatically digest the tumor tissue to generate a single-cell suspension.
-
Staining: Stain the cells with a panel of fluorescently labeled antibodies for flow cytometry. The panel should include markers to identify various immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3 for Tregs, NKp46 for NK cells) and an antibody against human TIGIT to assess its expression levels.
-
Flow Cytometry Acquisition and Analysis: Acquire data on a flow cytometer and analyze the frequencies of different immune cell populations (e.g., percentage of Tregs among CD4+ T-cells) and the mean fluorescence intensity (MFI) of TIGIT on these cells.
-
Data Comparison: Compare the results from the Ociperlimab-treated groups to the control group to determine the pharmacodynamic effects.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the TIGIT signaling pathway, Ociperlimab's mechanism of action, and the experimental workflows.
Caption: TIGIT Signaling Pathway
Caption: Ociperlimab's Dual Mechanism of Action
Caption: In Vivo Efficacy Study Workflow
References
- 1. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. In Vivo Efficacy Studies Using TIGIT Humanized Models_GemPharmatech [en.gempharmatech.com]
Methodological & Application
Application Notes and Protocols: Ociperlimab and Anti-PD-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory immune checkpoint receptor.[1][2][3] TIGIT is expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells.[3][4] Its engagement with ligands such as CD155 (PVR) on tumor cells suppresses the anti-tumor immune response.[1][5] The combination of an anti-TIGIT antibody like ociperlimab with an anti-Programmed Death 1 (PD-1) antibody, such as tislelizumab, is based on preclinical and clinical evidence suggesting a synergistic effect in overcoming tumor-induced immune suppression.[6][7][8] This document provides an overview of the mechanism of action, clinical data, and relevant experimental protocols for the study of ociperlimab in combination with anti-PD-1 therapy.
Mechanism of Action: Dual Blockade of TIGIT and PD-1
The TIGIT and PD-1 pathways are distinct, non-redundant inhibitory checkpoints that suppress T-cell and NK cell function. TIGIT competes with the co-stimulatory receptor CD226 for binding to CD155, thereby delivering an inhibitory signal.[1][8] The PD-1 receptor, upon binding its ligand PD-L1 on tumor cells, also inhibits T-cell activation.[8] Preclinical studies have shown that TIGIT and PD-1 are often co-expressed on tumor-infiltrating lymphocytes, and that dual blockade can lead to enhanced immune cell activation and more potent anti-tumor activity than targeting either pathway alone.[6][8]
Ociperlimab is designed to block the TIGIT-CD155 interaction with high affinity and specificity.[3][4][6] As an Fc-competent IgG1 antibody, it may also contribute to the depletion of TIGIT-expressing regulatory T cells (Tregs) through antibody-dependent cellular cytotoxicity (ADCC).[3][9] Combining ociperlimab with an anti-PD-1 antibody like tislelizumab aims to release two key brakes on the anti-tumor immune response, potentially restoring T-cell function and improving clinical outcomes.[8][10]
Clinical Application & Data
The combination of ociperlimab and the anti-PD-1 antibody tislelizumab has been evaluated in several clinical trials across different cancer types.
Key Clinical Trials Overview
| Trial Identifier | Phase | Cancer Type | Treatment Arms | Key Objective | Status |
| AdvanTIG-105 (NCT04047862) | 1/1b | Advanced Solid Tumors (incl. NSCLC cohort) | Ociperlimab + Tislelizumab | Assess safety, tolerability, and preliminary anti-tumor activity.[2][11] | Ongoing |
| AdvanTIG-302 (NCT04746924) | 3 | PD-L1-high Metastatic NSCLC (1L) | Ociperlimab + Tislelizumab vs. Pembrolizumab vs. Tislelizumab | Compare efficacy (OS, PFS) of the combination vs. standard of care.[7][12] | Terminated |
| AdvanTIG-204 (NCT04952597) | 2 | Limited-Stage Small Cell Lung Cancer (LS-SCLC) | A: Ociperlimab + Tislelizumab + cCRTB: Tislelizumab + cCRTC: cCRT alone | Compare PFS for experimental arms vs. control.[13][14] | Completed |
Note on AdvanTIG-302: In 2025, the Phase 3 AdvanTIG-302 trial was discontinued (B1498344) following a futility analysis, which indicated the study was unlikely to meet its primary endpoint of overall survival.[15] No new safety signals were identified.[15]
Efficacy Data: AdvanTIG-105 (NSCLC Cohort)
Data from the dose-expansion cohort in treatment-naïve, PD-L1-positive metastatic non-small cell lung cancer (NSCLC) showed promising anti-tumor activity.[11][16]
| Efficacy Endpoint | All Patients (n=39) | PD-L1 TC 1-49% (n=25) | PD-L1 TC ≥50% (n=14) |
| Unconfirmed ORR (95% CI) | 53.8% (37.2-69.9) | 44.0% (24.4-65.1) | 71.4% (41.9-91.6) |
| Disease Control Rate (DCR) | 89.7% | 88.0% | 92.9% |
| Median PFS (95% CI) | 5.4 months (4.2-NE) | 5.2 months | 5.6 months |
ORR: Overall Response Rate; PFS: Progression-Free Survival; TC: Tumor Cell; NE: Not Evaluable. Data presented at the 2022 IASLC World Conference on Lung Cancer.[11]
Safety Data: AdvanTIG-105 (NSCLC Cohort)
The combination of ociperlimab and tislelizumab demonstrated an acceptable safety profile, with most adverse events being low-grade.[11][16][17]
| Adverse Event (AE) Category | Any Grade | Grade ≥3 |
| Treatment-Emergent AEs (TEAEs) | 95.0% (38/40) | 27.5% (11/40) |
| Treatment-Related AEs (TRAEs) | 77.5% (31/40) | 10.0% (4/40) |
| Serious AEs | 25.0% (10/40) | - |
| AEs leading to discontinuation | 7.5% (3/40) | - |
Most common TEAEs included decreased appetite, rash, anemia, nausea, and dyspnea.[17]
Efficacy Data: AdvanTIG-204 (LS-SCLC)
In this Phase 2 study, adding immunotherapy to concurrent chemoradiotherapy (cCRT) showed a trend for improved outcomes, but adding ociperlimab to tislelizumab did not appear to provide additional benefit.[13][18]
| Efficacy Endpoint | Arm A (Oci + Tis + cCRT) (n=41) | Arm B (Tis + cCRT) (n=42) | Arm C (cCRT alone) (n=43) |
| Median PFS (95% CI) | 12.6 months (8.7-NE) | 13.2 months (8.5-NE) | 9.5 months (8.3-14.4) |
| Objective Response Rate (ORR) | Numerically Higher | Numerically Higher | - |
| Complete Response (CR) Rate | 7.3% | 9.5% | Numerically Lower |
Oci: Ociperlimab; Tis: Tislelizumab; cCRT: Concurrent Chemoradiotherapy.[13]
Experimental Protocols
Protocol 1: Clinical Trial Design for Combination Therapy
This protocol outlines a general framework for a clinical study evaluating ociperlimab and an anti-PD-1 antibody.
1. Primary Objectives:
-
To evaluate the efficacy (e.g., Overall Survival, Progression-Free Survival) of ociperlimab plus an anti-PD-1 antibody compared to a control arm.[7]
-
To assess the safety and tolerability of the combination therapy.[2][7]
2. Key Endpoints:
-
Primary: Overall Survival (OS) and/or Progression-Free Survival (PFS) assessed by an Independent Review Committee (IRC) per RECIST v1.1.[7]
-
Secondary: Overall Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), safety profile, and patient-reported outcomes.[7][11]
-
Exploratory: Association of biomarkers (e.g., PD-L1, TIGIT expression) with clinical outcomes.[19]
3. Patient Selection Criteria (Illustrative):
-
Inclusion: Histologically confirmed unresectable or metastatic solid tumor, measurable disease per RECIST v1.1, specified PD-L1 expression status (e.g., ≥50%), ECOG performance status of 0 or 1.[7][20]
-
Exclusion: Prior therapy with anti-TIGIT or anti-PD-1/PD-L1 agents, known oncogenic driver mutations (e.g., EGFR/ALK in NSCLC), active autoimmune disease.[7][21]
4. Dosing and Administration:
-
Ociperlimab: 900 mg administered intravenously (IV).[11][16]
-
Tislelizumab (or other anti-PD-1): 200 mg administered IV.[11][16]
-
Schedule: Both agents administered sequentially every 3 weeks (Q3W) until disease progression or unacceptable toxicity.[2][11][16]
Protocol 2: Assessment of Tumor Response (RECIST 1.1)
1. Principle: The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized method to measure tumor burden and define objective response.
2. Methodology:
-
Baseline Assessment: Identify and measure "target lesions" (up to 5 total, max 2 per organ) and note "non-target lesions" at baseline using imaging (CT or MRI). The sum of the longest diameters (SLD) of all target lesions is calculated.
-
Follow-up Assessment: Repeat imaging at predefined intervals (e.g., every 6-9 weeks).
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Protocol 3: Biomarker Analysis - Immune Cell Profiling
1. Principle: To characterize the pharmacodynamic effects of the combination therapy on peripheral immune cell populations.[22]
2. Sample Collection:
-
Collect peripheral blood in appropriate anticoagulant tubes (e.g., EDTA or CPT) at baseline and at specified time points post-treatment (e.g., Cycle 1 Day 8, Cycle 2 Day 1).[22]
3. Methodology (Flow Cytometry):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient centrifugation.
-
Perform surface staining using a panel of fluorescently-conjugated antibodies to identify key immune subsets. A typical panel might include:
-
T-Cells: CD3, CD4, CD8
-
Regulatory T-Cells (Tregs): CD3, CD4, CD25, FoxP3
-
Checkpoint Expression: TIGIT, PD-1
-
-
Acquire data on a multi-color flow cytometer.
-
Analyze data using appropriate software to quantify changes in cell populations (e.g., decrease in peripheral Tregs) and receptor occupancy post-treatment.[22]
4. Methodology (Cytokine Analysis):
-
Isolate plasma from blood samples.
-
Use multiplex immunoassays (e.g., Meso Scale Discovery panels) to measure the concentration of key pro-inflammatory cytokines and chemokines, such as IFN-γ and TNF-α, to assess immune activation.[22]
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. beonemedinfo.com [beonemedinfo.com]
- 18. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. beonemedinfo.com [beonemedinfo.com]
- 22. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Measuring Ociperlimab Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various techniques to measure the target engagement of Ociperlimab, a humanized IgG1 monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). Ociperlimab's mechanism of action involves blocking the interaction between TIGIT and its ligands, CD155 (PVR) and CD112 (PVRL2), thereby reactivating T-cells and Natural Killer (NK) cells to exert anti-tumor effects.[1][2][3] The intact Fc region of Ociperlimab also enables antibody-dependent cellular cytotoxicity (ADCC), particularly against regulatory T-cells (Tregs) that express high levels of TIGIT.[1][4]
Accurate measurement of target engagement is critical for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of Ociperlimab, optimizing dosing regimens, and identifying biomarkers of response and resistance. The following sections detail key methodologies for assessing Ociperlimab's interaction with its target, TIGIT.
TIGIT Signaling Pathway and Ociperlimab's Mechanism of Action
TIGIT is an inhibitory receptor expressed on various immune cells, including activated T-cells, NK cells, and Tregs.[1][5] Its engagement with ligands CD155 and CD112, often overexpressed on tumor cells, leads to the suppression of anti-tumor immunity.[1][3] Ociperlimab is designed to disrupt this inhibitory signaling.
Flow Cytometry for Receptor Occupancy
Flow cytometry is a powerful technique to quantify the binding of Ociperlimab to TIGIT on the surface of immune cells in peripheral blood or from tumor biopsies. This "receptor occupancy" (RO) assay is a direct measure of target engagement. A dual-staining method is often employed to distinguish between total and Ociperlimab-bound TIGIT.
Experimental Workflow
Protocol: TIGIT Receptor Occupancy on Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Receptor Blocking Solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human antibodies:
-
Anti-TIGIT antibody that competes with Ociperlimab for binding (e.g., labeled with PE)
-
Anti-TIGIT antibody that binds to a non-competing epitope (to measure total TIGIT) or Ociperlimab-specific anti-human IgG secondary antibody (to measure bound Ociperlimab) (e.g., labeled with AF647)
-
Antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD56, anti-CD25, anti-FoxP3)
-
-
Live/Dead Fixable Dead Cell Stain
-
Fixation/Permeabilization Buffer (for intracellular staining of FoxP3)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash PBMCs twice with PBS.
-
Resuspend cells in FACS buffer and perform a cell count.
-
-
Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain with a Live/Dead fixable dye according to the manufacturer's instructions.
-
Wash cells with FACS buffer.
-
Block Fc receptors for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers, including the competing and non-competing/secondary anti-TIGIT antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
(Optional for Treg analysis) Proceed with fixation and permeabilization, followed by intracellular staining for FoxP3 according to the manufacturer's protocol.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Gate on live, single cells, and then on specific immune cell populations (e.g., CD3+CD8+ T-cells, CD3+CD4+ T-cells, CD3-CD56+ NK cells).
-
Determine the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI) for both the competing and non-competing anti-TIGIT antibodies.
-
Calculate Receptor Occupancy (%RO) using the following formula: %RO = (1 - (MFI of competing Ab in patient sample / MFI of competing Ab in pre-dose or untreated control)) * 100
-
Data Presentation:
| Patient ID | Timepoint | Cell Type | Total TIGIT (% positive) | Ociperlimab-bound TIGIT (% positive) | Receptor Occupancy (%) |
| 001 | Pre-dose | CD8+ T-cell | 45.2 | 0.0 | 0 |
| 001 | C1D8 | CD8+ T-cell | 43.8 | 98.5 | 99.2 |
| 002 | Pre-dose | Treg | 85.1 | 0.0 | 0 |
| 002 | C1D8 | Treg | 83.5 | 99.1 | 99.5 |
Ligand Binding Blockade Assay
This in vitro assay assesses the functional consequence of Ociperlimab binding to TIGIT, specifically its ability to block the interaction with its ligands, CD155 and CD112.
Protocol: Cell-based Ligand Competition Assay
Materials:
-
TIGIT-expressing cell line (e.g., BW5147.3/TIGIT) or primary activated T-cells.[4]
-
CD155 or CD112 expressing cell line (e.g., HEK293/PVR).[6]
-
Recombinant human TIGIT-Fc fusion protein.
-
Ociperlimab and isotype control antibody.
-
Fluorochrome-conjugated anti-human Fc antibody.
-
Assay Buffer (e.g., PBS with 1% BSA).
-
96-well V-bottom plates.
-
Flow cytometer.
Procedure:
-
Pre-incubate the TIGIT-expressing cells with serial dilutions of Ociperlimab or an isotype control antibody for 30 minutes at 4°C.
-
Add a fixed, pre-titered concentration of recombinant CD155-Fc or CD112-Fc to the cells.
-
Incubate for 1 hour at 4°C.
-
Wash the cells twice with Assay Buffer.
-
Add a fluorochrome-conjugated anti-human Fc antibody to detect the bound CD155-Fc/CD112-Fc.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Assay Buffer.
-
Resuspend the cells and acquire on a flow cytometer.
-
The MFI of the anti-human Fc signal is inversely proportional to the ability of Ociperlimab to block the TIGIT-ligand interaction.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Data Presentation:
| Antibody | Target Ligand | IC50 (nM) |
| Ociperlimab | CD155 (PVR) | 4.53[6] |
| Ociperlimab | CD112 (PVRL2) | 1.69[6] |
| Isotype Control | CD155 (PVR) | >1000 |
| Isotype Control | CD112 (PVRL2) | >1000 |
Functional Assays
Measuring the downstream functional consequences of TIGIT blockade by Ociperlimab provides indirect evidence of target engagement.
Protocol: NK Cell Activation Assay
Materials:
-
Purified NK cells from healthy donors or cancer patients.
-
A target cell line expressing TIGIT ligands (e.g., SK-BR-3 which expresses high levels of PVR).[6]
-
Ociperlimab and isotype control antibody.
-
Fluorochrome-conjugated anti-human CD107a antibody (a marker of degranulation).
-
Cell culture medium.
-
96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Co-culture purified NK cells with the target cell line at an appropriate effector-to-target ratio (e.g., 1:1).
-
Add serial dilutions of Ociperlimab or an isotype control antibody.
-
Add the anti-CD107a antibody directly to the co-culture.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After incubation, stain the cells for NK cell markers (e.g., CD3-, CD56+).
-
Wash the cells and acquire on a flow cytometer.
-
Analyze the percentage of CD107a+ NK cells. An increase in CD107a expression indicates NK cell activation and degranulation.[6]
Protocol: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Materials:
-
TIGIT-expressing target cells (e.g., BW5147.3/TIGIT).[6]
-
Effector cells expressing Fcγ receptors (e.g., NK-92 cells engineered to express CD16, or primary NK cells).[6]
-
Ociperlimab and an Fc-silent mutant of Ociperlimab (as a control).[6]
-
A method to measure cell lysis (e.g., LDH release assay, or a fluorescence-based cytotoxicity assay).
-
Cell culture medium.
-
96-well plates.
Procedure:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of Ociperlimab, the Fc-silent mutant, or an isotype control.
-
Add the effector cells at an optimized effector-to-target ratio.
-
Incubate for 4-6 hours at 37°C.
-
Measure cell lysis using your chosen method according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis. Potent ADCC activity will be observed with Ociperlimab but not the Fc-silent mutant.[6]
Immunohistochemistry (IHC) for TIGIT Expression in Tumors
IHC allows for the visualization and semi-quantitative assessment of TIGIT expression on tumor-infiltrating lymphocytes within the tumor microenvironment. This provides crucial information on target availability.
Protocol: TIGIT Staining in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
Materials:
-
FFPE tumor tissue sections (4-5 µm).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).
-
Peroxidase blocking solution (e.g., 3% H2O2).
-
Protein blocking solution (e.g., normal goat serum).
-
Primary anti-TIGIT antibody (validated for IHC).
-
HRP-conjugated secondary antibody.
-
DAB substrate-chromogen system.
-
Hematoxylin for counterstaining.
-
Mounting medium.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a pressure cooker or water bath) according to optimized conditions.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Apply protein block to reduce non-specific binding.
-
Incubate with the primary anti-TIGIT antibody at the optimal dilution and time.
-
Wash with buffer (e.g., TBS-T).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash with buffer.
-
Apply DAB solution and monitor for color development.
-
Rinse with water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. TIGIT expression will appear as a brown stain on the cell membrane of lymphocytes.
-
Scoring can be performed based on the percentage of positive cells and staining intensity.
-
Advanced and Exploratory Techniques
Mass Cytometry (CyTOF)
Mass cytometry allows for high-dimensional analysis of single cells, enabling deep immunophenotyping of TIGIT-expressing cell subsets and their functional state in response to Ociperlimab.[4][7][8] The workflow is similar to flow cytometry, but antibodies are labeled with heavy metal isotopes instead of fluorochromes, eliminating issues of spectral overlap and allowing for the simultaneous measurement of over 40 parameters.
Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry (LC-MS)
This emerging technique can directly measure the concentration of Ociperlimab, total TIGIT, and the Ociperlimab-TIGIT complex in tissue homogenates.[9] This provides a quantitative measure of target engagement at the site of action and does not require viable cells, making it suitable for analyzing frozen biopsy samples.[9]
Summary
The comprehensive assessment of Ociperlimab's target engagement requires a multi-faceted approach. Receptor occupancy by flow cytometry provides a direct measure of target binding on circulating immune cells. Ligand binding blockade and functional assays confirm the intended biological activity of Ociperlimab. Immunohistochemistry is essential for evaluating target expression within the tumor microenvironment. Together, these techniques provide a robust framework for the preclinical and clinical development of Ociperlimab and other TIGIT-targeting therapies.
References
- 1. genomeme.ca [genomeme.ca]
- 2. researchgate.net [researchgate.net]
- 3. A Study of AZD2936 Anti-TIGIT/Anti-PD-1 Bispecific Antibody in Participants with Advanced or Metastatic NSCLC [astrazenecaclinicaltrials.com]
- 4. Frontiers | CyTOF® for the Masses [frontiersin.org]
- 5. Turning Cancer Immunotherapy to the Emerging Immune Checkpoint TIGIT: Will This Break Through the Limitations of the Legacy Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Antibody Drug-Target Engagement Measurement in Tissue Using Quantitative Affinity Extraction Liquid Chromatography-Mass Spectrometry: Method Development and Qualification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immune Monitoring of Ociperlimab using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is a humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on various immune cells, including activated and exhausted T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1][2][3] By blocking the interaction of TIGIT with its ligands, CD155 (PVR) and CD112 (PVRL2), Ociperlimab prevents the delivery of inhibitory signals to T cells and NK cells.[1][3] This blockade is intended to restore and enhance anti-tumor immune responses. Notably, Ociperlimab possesses an intact Fc region, which may contribute to its mechanism of action through antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the depletion of immunosuppressive Tregs that exhibit high TIGIT expression.[1][2]
Effective immune monitoring is critical to understanding the pharmacodynamic effects of Ociperlimab and to identify potential biomarkers of response and resistance. Flow cytometry is a powerful tool for detailed, single-cell immunophenotyping, enabling the characterization and quantification of various immune cell subsets, their activation and exhaustion status, and the expression of key checkpoint molecules. These application notes provide a comprehensive guide, including detailed flow cytometry panels and experimental protocols, to facilitate the immune monitoring of patients treated with Ociperlimab.
Ociperlimab Signaling Pathway
Ociperlimab functions by disrupting the TIGIT inhibitory signaling pathway. TIGIT, upon engagement with its ligands CD155 and CD112 on antigen-presenting cells (APCs) or tumor cells, delivers inhibitory signals that suppress T cell and NK cell function.[1][3] Ociperlimab blocks this interaction, thereby promoting an anti-tumor immune response. Furthermore, by preventing TIGIT from binding to CD155 and CD112, Ociperlimab allows for the increased availability of these ligands to bind to the co-stimulatory receptor CD226 (DNAM-1), further enhancing immune cell activation.[4]
Recommended Flow Cytometry Panels for Immune Monitoring
Two comprehensive flow cytometry panels are proposed for the immunophenotyping of peripheral blood mononuclear cells (PBMCs) from patients undergoing Ociperlimab therapy. These panels are designed to provide a broad overview of major immune cell populations and a detailed analysis of T and NK cell activation and exhaustion states.
Panel 1: Comprehensive Immunophenotyping Panel
This panel is designed to identify and quantify major lymphocyte and myeloid subsets to provide a broad overview of the immune landscape.
| Marker | Fluorochrome | Cell Subset Identified |
| Live/Dead | Fixable Viability Dye | Live/Dead discrimination |
| CD45 | BUV395 | All leukocytes |
| CD3 | BUV496 | T cells |
| CD4 | BUV805 | Helper T cells |
| CD8 | APC-R700 | Cytotoxic T cells |
| CD19 | BV786 | B cells |
| CD56 | BV650 | NK cells |
| CD14 | BV605 | Monocytes |
| CD16 | PE-Cy7 | Granulocytes, NK cells, Monocytes |
| CD11c | PE | Myeloid dendritic cells |
| CD123 | PerCP-Cy5.5 | Plasmacytoid dendritic cells |
| HLA-DR | FITC | Antigen-presenting cells |
Panel 2: T and NK Cell Activation and Exhaustion Panel
This panel focuses on the detailed characterization of T and NK cell subsets, including the expression of TIGIT, other checkpoint inhibitors, and markers of activation and exhaustion.
| Marker | Fluorochrome | Cell Subset/Function |
| Live/Dead | Fixable Viability Dye | Live/Dead discrimination |
| CD3 | BUV496 | T cells |
| CD4 | BUV805 | Helper T cells |
| CD8 | APC-R700 | Cytotoxic T cells |
| CD56 | BV650 | NK cells |
| TIGIT | PE | Target of Ociperlimab |
| CD226 (DNAM-1) | PerCP-Cy5.5 | Co-stimulatory receptor |
| PD-1 (CD279) | BV711 | Exhaustion/Activation marker |
| TIM-3 (CD366) | BV421 | Exhaustion marker |
| LAG-3 (CD223) | PE-Cy7 | Exhaustion marker |
| CD69 | FITC | Early activation marker |
| Ki-67 | Alexa Fluor 700 | Proliferation marker |
| FoxP3 | PE-CF594 | Regulatory T cells (intracellular) |
Experimental Protocol: Immunophenotyping of PBMCs
This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) for analysis using the proposed flow cytometry panels.
Materials:
-
Human peripheral blood collected in sodium heparin tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (as per the selected panel)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer (for intracellular staining, e.g., FoxP3 staining)
-
Centrifuge
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count to determine cell concentration and viability.
-
-
Cell Surface Staining:
-
Aliquot approximately 1-2 x 10^6 PBMCs per tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 100 µL of Live/Dead fixable viability dye diluted in PBS and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing Fc Receptor Blocking Reagent and incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorochrome-conjugated surface antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
-
Intracellular Staining (for Panel 2):
-
Following surface staining, fix and permeabilize the cells using a commercially available FoxP3 staining buffer set according to the manufacturer's protocol.
-
Add the intracellular antibody cocktail (e.g., anti-Ki-67 and anti-FoxP3) and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the stained samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Ensure appropriate compensation controls (single-stained beads or cells) are run for each fluorochrome used in the panel.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for immunophenotyping of PBMCs.
References
- 1. kumc.edu [kumc.edu]
- 2. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 4. beonemedinfo.com [beonemedinfo.com]
Ociperlimab in Neoadjuvant Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated clinical trials evaluating ociperlimab in a formal neoadjuvant setting (pre-operative therapy for resectable tumors) have not been widely reported in the public domain. The following application notes and protocols are constructed based on the known mechanism of action of ociperlimab, data from studies in other clinical settings (e.g., locally advanced or metastatic disease), and established principles of neoadjuvant trial design. This document is intended for informational and research planning purposes.
Introduction
Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells and Natural Killer (NK) cells.[1] Its ligands, such as CD155 (PVR), are often upregulated on tumor cells. The binding of TIGIT to its ligands results in an inhibitory signal that suppresses the anti-tumor immune response.
Ociperlimab is designed to block this interaction, thereby preventing T-cell exhaustion and enhancing the anti-tumor activity of the immune system.[1][2] It is often investigated in combination with PD-1 inhibitors like tislelizumab, as the TIGIT and PD-1 pathways are non-redundant inhibitory mechanisms. Preclinical studies suggest that dual blockade of TIGIT and PD-1 can lead to a synergistic anti-tumor effect.[3]
The neoadjuvant application of immunotherapies like ociperlimab is of great interest. The goal of neoadjuvant therapy is to reduce tumor size prior to surgery, assess treatment sensitivity in vivo, and potentially eradicate micrometastatic disease, which could improve long-term outcomes such as disease-free and overall survival. A key endpoint in neoadjuvant trials is the pathologic complete response (pCR), which has been shown to be a strong surrogate marker for improved survival in several solid tumors.[4][5][6]
While no dedicated neoadjuvant trials for ociperlimab are available, data from studies in advanced cancers provide a basis for designing such trials. For instance, in a study of advanced biliary tract cancer, a combination of ociperlimab, tislelizumab, and chemotherapy led to sufficient tumor regression in a small subset of patients (7.3%) to allow for curative surgical resection, highlighting the potential cytoreductive activity of this regimen.[7]
Signaling Pathway and Mechanism of Action
Ociperlimab functions by blocking the TIGIT immune checkpoint. On T cells and NK cells, TIGIT competes with the co-stimulatory receptor CD226 for binding to the ligand CD155, which is expressed on tumor cells and antigen-presenting cells. TIGIT has a higher affinity for CD155 than CD226. When TIGIT binds to CD155, it initiates an inhibitory signal that dampens the anti-tumor immune response. Ociperlimab, by binding to TIGIT, prevents this interaction, allowing for the co-stimulatory receptor CD226 to bind to CD155, leading to T-cell and NK-cell activation. This mechanism is often synergistic with PD-1 blockade, as PD-1 represents a separate, parallel inhibitory checkpoint.
Hypothetical Neoadjuvant Trial Protocol
The following protocol is a hypothetical design for a Phase II study of ociperlimab in the neoadjuvant setting for resectable Non-Small Cell Lung Cancer (NSCLC).
Title: A Phase II, Randomized Study of Neoadjuvant Ociperlimab and Tislelizumab with Platinum-Doublet Chemotherapy versus Platinum-Doublet Chemotherapy alone in Patients with Resectable Stage II-IIIA Non-Small Cell Lung Cancer.
1. Objectives:
-
Primary Objective: To evaluate the efficacy of neoadjuvant ociperlimab and tislelizumab plus chemotherapy in terms of pathologic complete response (pCR) rate.
-
Secondary Objectives:
-
To assess the major pathological response (MPR) rate.
-
To evaluate the objective response rate (ORR) by RECIST v1.1.
-
To assess event-free survival (EFS) and overall survival (OS).
-
To evaluate the safety and tolerability of the combination.
-
To explore biomarkers of response and resistance.
-
2. Patient Selection Criteria (Key Inclusion/Exclusion):
-
Inclusion:
-
Histologically confirmed, resectable Stage II-IIIA NSCLC.
-
Measurable disease as per RECIST v1.1.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
-
-
Exclusion:
-
Known EGFR sensitizing mutations or ALK/ROS1 rearrangements.
-
Prior systemic therapy for NSCLC.
-
Active autoimmune disease requiring systemic treatment.
-
Prior therapy with anti-PD-1, anti-PD-L1, or anti-TIGIT agents.
-
3. Study Design and Treatment:
This would be a randomized, open-label, multicenter study. Eligible patients would be randomized 1:1 to one of two treatment arms.
| Parameter | Arm A (Experimental) | Arm B (Control) |
| Treatment | Ociperlimab + Tislelizumab + Platinum-Doublet Chemotherapy | Platinum-Doublet Chemotherapy |
| Ociperlimab Dose | 900 mg Intravenous (IV) every 3 weeks (Q3W) | N/A |
| Tislelizumab Dose | 200 mg IV every 3 weeks (Q3W) | N/A |
| Chemotherapy | Standard platinum-doublet regimen (e.g., Cisplatin (B142131)/Carboplatin + Pemetrexed/Gemcitabine) | Standard platinum-doublet regimen |
| Cycles | 4 cycles | 4 cycles |
| Post-Neoadjuvant | Surgical Resection (within 3-6 weeks of last treatment) | Surgical Resection (within 3-6 weeks of last treatment) |
| Adjuvant Therapy | At investigator's discretion (potential for adjuvant ociperlimab + tislelizumab) | At investigator's discretion (standard of care) |
Dosing is based on regimens used in other ociperlimab trials, such as AdvanTIG-204 and AdvanTIG-105.[8][9][10]
4. Schedule of Assessments:
| Assessment | Screening | Neoadjuvant Treatment (Q3W) | Post-Treatment / Pre-Surgery | Surgery | Post-Surgery Follow-up |
| Informed Consent | X | ||||
| Staging (CT/PET-CT) | X | X | Every 6 months | ||
| Tumor Biopsy | X | (Optional on-treatment) | X (Resected specimen) | ||
| ECOG Status | X | Day 1 of each cycle | X | At each visit | |
| Vitals & Physical Exam | X | Day 1 of each cycle | X | At each visit | |
| Safety Labs | X | Day 1 of each cycle | X | At each visit | |
| Tumor Assessment (RECIST 1.1) | X | Every 2 cycles (6 weeks) | X | ||
| Pathology Review | X |
5. Efficacy and Safety Endpoints:
-
pCR: Defined as the absence of any residual invasive cancer cells in the resected lung and lymph node specimens (ypT0/is ypN0).
-
MPR: Defined as ≤10% residual viable tumor cells in the resected specimen.
-
Safety: Monitored by recording all adverse events (AEs) and serious adverse events (SAEs), graded according to NCI CTCAE v5.0.
Experimental Workflow Diagram
The logical flow of the hypothetical neoadjuvant trial from patient screening to long-term follow-up is depicted below.
References
- 1. Decoding Ociperlimab: a comprehensive study of its R&D trends and its clinical results in 2024 AACR [synapse.patsnap.com]
- 2. Study of Ociperlimab Plus Tislelizumab Plus Chemoradiotherapy in Participants With Untreated Limited-Stage Small Cell Lung Cancer [clin.larvol.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. memoinoncology.com [memoinoncology.com]
- 7. First-line tislelizumab and ociperlimab combined with gemcitabine and cisplatin in advanced biliary tract cancer (ZSAB-TOP): a multicenter, single-arm, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Ociperlimab Dosing and Scheduling in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical dosing and scheduling of Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). The information is compiled from publicly available clinical trial data and is intended to serve as a resource for researchers and professionals in the field of drug development and immuno-oncology.
Introduction to Ociperlimab
Ociperlimab (formerly BGB-A1217) is a humanized IgG1 monoclonal antibody that binds to TIGIT, an inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[1][2] By blocking the interaction of TIGIT with its ligands, such as CD155 (PVR), Ociperlimab aims to enhance the anti-tumor immune response.[1][2] It is often investigated in combination with anti-PD-1 antibodies like Tislelizumab, as co-inhibition of TIGIT and PD-1 has been shown to synergistically enhance anti-tumor activity.[3][4]
Dosing and Scheduling in Clinical Trials
The dosing and scheduling of Ociperlimab, particularly in combination with Tislelizumab, have been evaluated in clinical trials such as the AdvanTIG-105 study (NCT04047862).[4][5] This phase 1 dose-escalation and expansion study has provided key insights into the safety, tolerability, and recommended Phase 2 dose (RP2D) of Ociperlimab.
Table 1: Ociperlimab Dose Escalation in the AdvanTIG-105 Trial (Combination Therapy)
| Dose Level | Ociperlimab Dose | Tislelizumab Dose | Dosing Schedule |
| 1 | 50 mg | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
| 2 | 150 mg | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
| 3 | 450 mg | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
| 4 | 900 mg | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
| 5 | 1800 mg | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
Data sourced from the AdvanTIG-105 clinical trial.[4][5]
Table 2: Recommended Phase 2 Dose (RP2D) of Ociperlimab
| Drug | Recommended Phase 2 Dose | Dosing Schedule |
| Ociperlimab | 900 mg | Intravenous (IV) infusion every three weeks (Q3W) |
| Tislelizumab | 200 mg | Intravenous (IV) infusion every three weeks (Q3W) |
The RP2D was established based on the safety and preliminary efficacy data from the AdvanTIG-105 study.[2][5]
Signaling Pathway and Experimental Workflows
TIGIT Signaling Pathway
Ociperlimab functions by interrupting the TIGIT inhibitory signaling pathway. The following diagram illustrates the key interactions within this pathway and the mechanism of action of Ociperlimab.
Experimental Protocols
Detailed below are generalized protocols for key experiments relevant to the clinical development of Ociperlimab. These protocols are based on standard methodologies in immuno-oncology.
Protocol: Multicolor Flow Cytometry for Immune Cell Profiling
Objective: To phenotype and quantify immune cell subsets (T cells, NK cells) in peripheral blood mononuclear cells (PBMCs) from patients treated with Ociperlimab.
Materials:
-
Whole blood collected in Sodium Heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fluorescently conjugated monoclonal antibodies against cell surface and intracellular markers (e.g., CD3, CD4, CD8, CD56, TIGIT, PD-1, Ki-67, Granzyme B)
-
Fixation/Permeabilization Buffer
-
Flow cytometer (e.g., BD FACSLyric™ or similar)
-
Flow cytometry analysis software
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with RPMI 1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in an appropriate buffer and perform a cell count.
-
-
Cell Staining:
-
Aliquot approximately 1-2 x 10^6 PBMCs into flow cytometry tubes.
-
Add the cocktail of fluorescently conjugated antibodies for surface markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
(Optional for intracellular staining) Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Add the cocktail of fluorescently conjugated antibodies for intracellular markers.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in PBS for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on the flow cytometer using appropriate compensation controls.
-
Analyze the data using flow cytometry software to gate on specific immune cell populations and quantify marker expression.
-
Protocol: Multiplex Cytokine Analysis using Meso Scale Discovery (MSD)
Objective: To quantify the levels of multiple cytokines and chemokines in patient plasma samples to assess the pharmacodynamic effects of Ociperlimab.
Materials:
-
Plasma collected from patient blood samples
-
MSD V-PLEX Proinflammatory Panel 1 (human) kit or other relevant cytokine panels
-
MSD SECTOR Imager
-
MSD DISCOVERY WORKBENCH software
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes to pellet any debris.
-
Dilute samples according to the kit instructions.
-
-
Assay Procedure:
-
Add calibrators and diluted samples to the MSD plate pre-coated with capture antibodies.
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Wash the plate with the provided wash buffer.
-
Add the detection antibody solution to each well.
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Wash the plate with the provided wash buffer.
-
Add Read Buffer T to each well.
-
Analyze the plate immediately on the MSD SECTOR Imager.
-
-
Data Analysis:
-
Use the DISCOVERY WORKBENCH software to analyze the electrochemiluminescence signal and calculate the concentration of each cytokine based on the standard curve.
-
Protocol: Immunohistochemistry (IHC) for TIGIT and PD-L1 Expression in Tumor Tissue
Objective: To assess the expression levels of TIGIT and PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue to explore potential predictive biomarkers.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibodies: Rabbit anti-human TIGIT and Rabbit anti-human PD-L1 (specific clones as validated for the trial)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
-
Automated staining platform (e.g., Dako Autostainer Link 48) or manual staining equipment
Methodology:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded ethanol solutions and finally in water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using the appropriate antigen retrieval solution in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Incubate the slides with the primary antibody (anti-TIGIT or anti-PD-L1) at the optimized dilution and incubation time.
-
Wash the slides with a wash buffer (e.g., TBS-T).
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the slides.
-
Apply the DAB chromogen substrate and incubate until the desired stain intensity develops.
-
Rinse with water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
-
Image Analysis and Scoring:
-
Scan the slides using a digital slide scanner.
-
A trained pathologist should score the slides based on the percentage of tumor cells and/or immune cells showing positive staining, and the intensity of the staining, according to a pre-defined scoring system.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for monitoring patient responses in an Ociperlimab clinical trial.
References
- 1. nebiolab.com [nebiolab.com]
- 2. MSD 96-well human cytokine assay [protocols.io]
- 3. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
Application of Ociperlimab in Hematological Malignancy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune checkpoint inhibitor.[1] TIGIT is expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[2] Its ligands, such as CD155 (PVR), are often upregulated on the surface of tumor cells in various hematological malignancies.[3][4] The binding of TIGIT to its ligands initiates a signaling cascade that suppresses the anti-tumor activity of T cells and NK cells, contributing to immune evasion by cancer cells.[5]
Ociperlimab is designed to block this interaction, thereby restoring and enhancing the immune response against tumor cells.[2] While extensive clinical research has been conducted on ociperlimab in solid tumors, its application in hematological malignancies is an emerging area of investigation. Preclinical studies have demonstrated the potential of TIGIT blockade in various hematological cancer models, suggesting that ociperlimab could be a promising therapeutic agent in this setting, both as a monotherapy and in combination with other agents.[3][6]
These application notes provide an overview of the mechanism of action of ociperlimab, summarize key preclinical data, and offer detailed protocols for in vitro and in vivo studies relevant to the investigation of ociperlimab in hematological malignancy research.
Mechanism of Action of Ociperlimab
Ociperlimab is a fully humanized IgG1 monoclonal antibody that binds with high affinity and specificity to the extracellular domain of human TIGIT.[1] Its mechanism of action is multifaceted:
-
Blockade of TIGIT-Ligand Interaction: Ociperlimab physically obstructs the binding of TIGIT on immune cells to its ligands (CD155 and CD112) on tumor cells. This prevents the downstream inhibitory signaling cascade that would otherwise suppress T-cell and NK-cell function.[1][5]
-
Enhanced Co-stimulatory Signaling: By preventing TIGIT from binding to its ligands, ociperlimab allows for increased interaction of the co-stimulatory receptor CD226 (DNAM-1) with the same ligands. CD226 signaling is crucial for T-cell and NK-cell activation and anti-tumor cytotoxicity.[2]
-
Fc-Mediated Effector Functions: Ociperlimab possesses an intact Fc region, which can engage Fcγ receptors on other immune cells. This can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP) of TIGIT-expressing cells, such as Tregs, further reducing immunosuppression within the tumor microenvironment.[1]
References
- 1. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TIGIT: A promising target to overcome the barrier of immunotherapy in hematological malignancies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The immunomodulatory molecule TIGIT is expressed by chronic lymphocytic leukemia cells and contributes to anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIGIT: A promising target to overcome the barrier of immunotherapy in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing immune-related adverse events (irAEs) observed during experiments with Ociperlimab.
Frequently Asked Questions (FAQs)
Q1: What is Ociperlimab and what is its mechanism of action?
A1: Ociperlimab (formerly BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune checkpoint protein expressed on various immune cells, including activated T cells and Natural Killer (NK) cells. By binding to its ligands (like CD155) on tumor cells or antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction, thereby aiming to restore and enhance the ability of the immune system to attack cancer cells.
Q2: What are the most common immune-related adverse events (irAEs) associated with Ociperlimab?
A2: Clinical trial data for Ociperlimab, primarily from studies where it is used in combination with the anti-PD-1 antibody tislelizumab, indicate that immune-mediated adverse events are a key consideration. The most frequently reported irAEs include dermatologic toxicities (such as rash and pruritus) and gastrointestinal toxicities (like colitis and diarrhea). Other less common but potentially serious irAEs affecting endocrine, hepatic, and pulmonary systems have also been observed with immune checkpoint inhibitors in general and should be monitored for.
Q3: What are the general principles for managing Ociperlimab-related irAEs?
A3: The management of irAEs associated with Ociperlimab follows the established guidelines for immune checkpoint inhibitors. The approach is dictated by the severity of the adverse event, which is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE). General principles include:
-
Grade 1: Continue Ociperlimab with close monitoring. Symptomatic treatment may be initiated.
-
Grade 2: Hold Ociperlimab. Initiate systemic corticosteroids (e.g., prednisone) if symptoms persist or worsen.
-
Grade 3: Hold Ociperlimab and initiate high-dose systemic corticosteroids. Hospitalization may be required.
-
Grade 4: Permanently discontinue Ociperlimab and administer high-dose systemic corticosteroids. Urgent hospitalization is necessary.
A gradual taper of corticosteroids over at least 4-6 weeks is crucial to prevent recurrence of the irAE.[1]
Q4: Has the clinical development of Ociperlimab been discontinued?
A4: Yes, in early 2025, the clinical development program for ociperlimab in lung cancer was discontinued. This decision was based on a recommendation from an independent data monitoring committee for the Phase 3 AdvanTIG-302 trial, which concluded that the study was unlikely to meet its primary endpoint of overall survival.[2][3] It was noted that no new safety signals were observed in this trial.[2][3]
Data on Immune-Related Adverse Events
The following tables summarize the incidence of adverse events from clinical trials involving Ociperlimab. It is important to note that much of the available data comes from combination therapy studies, which may not isolate the specific adverse event profile of Ociperlimab.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the AdvanTIG-105 Study (Ociperlimab + Tislelizumab)
| Adverse Event Category | Any Grade | Grade ≥3 |
| Any TEAE | 96.9% | 62.5% |
| Serious TEAEs | 50.0% | N/A |
| Immune-Mediated AEs | 55.0% | N/A |
Data from the AdvanTIG-105 Phase 1b dose-expansion study in metastatic NSCLC (N=40).[4]
Table 2: Selected Immune-Related Adverse Events from Ociperlimab Combination Therapy Studies
| Adverse Event | Study Population | Incidence (Any Grade) | Incidence (Grade ≥3) |
| Colitis | Advanced Solid Tumors | Not specified | 1 case (Grade 3) |
| Low Cortisol | Advanced Solid Tumors | Not specified | 1 case (Grade 3) |
Data from the AdvanTIG-105 Phase 1 dose-escalation study (N=24).[5]
Troubleshooting Guides for Common irAEs
Management of Immune-Mediated Dermatitis (Rash/Pruritus)
Initial Assessment:
-
History: Onset and duration of rash, presence of pruritus, pain, or blistering. History of pre-existing skin conditions.
-
Physical Examination: Characterize the rash (maculopapular, lichenoid, etc.), determine the body surface area (BSA) affected, and check for mucosal involvement.
-
Grading (CTCAE v5.0):
-
Grade 1: Covers <10% BSA.
-
Grade 2: Covers 10-30% BSA.
-
Grade 3: Covers >30% BSA.
-
Grade 4: Life-threatening (e.g., Stevens-Johnson syndrome).
-
Management Protocol:
-
Grade 1:
-
Grade 2:
-
Hold Ociperlimab.
-
Continue topical corticosteroids and oral antihistamines.
-
If symptoms persist for more than 1-2 weeks, consider a course of systemic corticosteroids (e.g., prednisone (B1679067) 0.5-1 mg/kg/day).
-
Consider dermatology consultation.[6]
-
-
Grade 3:
-
Hold Ociperlimab.
-
Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day).
-
Urgent dermatology consultation.[6]
-
Hospitalization may be necessary.
-
-
Grade 4:
-
Permanently discontinue Ociperlimab.
-
Immediate hospitalization and high-dose intravenous corticosteroids.
-
Urgent dermatology consultation.
-
Experimental Protocol: Skin Biopsy for Diagnosis
-
Purpose: To differentiate immune-mediated dermatitis from other skin conditions and to guide treatment.
-
Procedure:
-
Select a representative and well-developed lesion.
-
Perform a 4mm punch biopsy under local anesthesia.
-
Submit the specimen in formalin for routine histopathology.
-
If bullous disease is suspected, a second biopsy adjacent to a blister should be taken for direct immunofluorescence.
-
-
Analysis: Histopathological examination to identify features of a cell-rich inflammatory infiltrate, such as lymphocytes and eosinophils, at the dermal-epidermal junction.
Management of Immune-Mediated Colitis/Diarrhea
Initial Assessment:
-
History: Onset, frequency, and character of diarrhea. Presence of abdominal pain, cramping, blood or mucus in the stool, fever.
-
Physical Examination: Assess for abdominal tenderness, signs of dehydration, and peritoneal signs.
-
Grading (CTCAE v5.0 for Diarrhea):
-
Grade 1: Increase of <4 stools per day over baseline.
-
Grade 2: Increase of 4-6 stools per day over baseline.
-
Grade 3: Increase of ≥7 stools per day over baseline; hospitalization indicated.
-
Grade 4: Life-threatening consequences.
-
Management Protocol:
-
Grade 1:
-
Continue Ociperlimab with close monitoring.
-
Initiate symptomatic treatment (e.g., loperamide) and ensure adequate hydration.
-
-
Grade 2:
-
Hold Ociperlimab.
-
Rule out infectious causes (stool culture, C. difficile testing).[7]
-
If no improvement with supportive care, initiate systemic corticosteroids (e.g., prednisone 0.5-1 mg/kg/day).
-
-
Grade 3-4:
-
Hold (Grade 3) or permanently discontinue (Grade 4) Ociperlimab.
-
Hospitalize the patient for IV hydration and electrolyte management.
-
Initiate high-dose intravenous corticosteroids (e.g., methylprednisolone (B1676475) 1-2 mg/kg/day).[7]
-
If symptoms do not improve within 3-5 days, consider adding infliximab.[8]
-
Gastroenterology consultation is recommended.
-
Experimental Protocol: Workup for Suspected Immune-Mediated Colitis
-
Purpose: To confirm the diagnosis, rule out other etiologies, and assess the severity of colitis.
-
Methodology:
-
Stool Studies: Collect stool samples for bacterial culture, ova and parasites, and Clostridioides difficile toxin assay to exclude infectious causes.[7][9]
-
Blood Work: Complete blood count, comprehensive metabolic panel, and inflammatory markers (C-reactive protein, fecal calprotectin).
-
Imaging: Abdominal CT scan can help identify colonic inflammation and rule out complications like perforation.[8][9]
-
Endoscopy: Colonoscopy or sigmoidoscopy with biopsies is the gold standard for diagnosis.[9] Biopsies should be taken from both affected and unaffected-appearing mucosa to assess for microscopic inflammation.[7]
-
Visualizations
Caption: TIGIT signaling pathway and the mechanism of action of Ociperlimab.
Caption: General workflow for the initial assessment and management of a suspected irAE.
Caption: Decision-making tree for the management of suspected immune-mediated colitis.
References
- 1. Management of Immune-Related Adverse Events in Patients Treated With Immune Checkpoint Inhibitor Therapy: American Society of Clinical Oncology Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A Study of Ociperlimab With Tislelizumab Compared to Pembrolizumab in Participants With Untreated Lung Cancer [clin.larvol.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Management of immune checkpoint inhibitor‐related dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosis and Management of Immune Checkpoint Inhibitor Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup and Management of Immune‐Mediated Colitis in Patients Treated with Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccjm.org [ccjm.org]
Ociperlimab Dosage Optimization for Synergistic Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ociperlimab. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing Ociperlimab dosage for synergistic effects, particularly in combination with anti-PD-1 therapies like tislelizumab.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ociperlimab?
A1: Ociperlimab is a humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] TIGIT is an immune checkpoint receptor expressed on various immune cells, including activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1][3][4] By binding to TIGIT, Ociperlimab prevents its interaction with its ligands, CD155 (PVR) and CD112 (PVRL2), which are often overexpressed on tumor cells.[1][3] This blockade has a dual effect: it prevents the inhibitory signals that dampen T cell and NK cell activity and also enhances the co-stimulatory signaling of CD226, which competes with TIGIT for the same ligands.[5][6] Furthermore, Ociperlimab has an intact Fc region, enabling it to induce antibody-dependent cellular cytotoxicity (ADCC), which can lead to the depletion of TIGIT-expressing cells, such as Tregs, in the tumor microenvironment.[1][3]
Q2: What is the recommended Phase 2 dose (RP2D) of Ociperlimab in combination with tislelizumab?
A2: Based on the AdvanTIG-105 Phase 1 clinical trial, the recommended Phase 2 dose (RP2D) is 900 mg of Ociperlimab administered intravenously every three weeks (Q3W) in combination with 200 mg of tislelizumab.[2][7][8]
Q3: What preclinical data is available on Ociperlimab's binding affinity and potency?
A3: Preclinical studies have characterized the binding properties of Ociperlimab (also referred to as BGB-A1217). This data is crucial for designing in vitro experiments.
| Parameter | Value | Assay Type |
| Binding Affinity (KD) | 0.135 nM | Surface Plasmon Resonance (SPR) |
| Cell Binding (EC50) | 0.54 nM | Cell-based binding assay |
| PVR Blockade (IC50) | 4.53 nM | Cell-based ligand competition assay |
| PVRL2 Blockade (IC50) | 1.69 nM | Cell-based ligand competition assay |
| Data from Chen X, et al. Front Immunol. 2022.[3] |
Q4: How was the synergistic effect of Ociperlimab and an anti-PD-1 antibody demonstrated preclinically?
A4: Preclinical studies showed that the combination of Ociperlimab and an anti-PD-1 antibody resulted in enhanced T-cell activation and anti-tumor efficacy compared to either agent alone.[1][2] In an in vitro T-cell activation assay, the combination of Ociperlimab and an anti-PD-1 mAb (BGB-A317) led to a greater release of IFN-γ from peripheral blood mononuclear cells (PBMCs) co-cultured with target tumor cells compared to either antibody individually.[3]
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro experiments with Ociperlimab.
| Issue | Possible Causes | Recommended Solutions |
| Low or no T-cell activation (e.g., low IFN-γ secretion) in co-culture assays | 1. Suboptimal antibody concentration. 2. Low TIGIT and/or PD-L1 expression on target cells. 3. Poor health or viability of effector cells (PBMCs or isolated T cells). 4. Inappropriate effector-to-target (E:T) cell ratio. | 1. Perform a dose-titration of Ociperlimab (e.g., 0.01 to 10 µg/mL) and the anti-PD-1 antibody to determine the optimal synergistic concentrations. 2. Confirm TIGIT and PD-L1 expression on your target cell line using flow cytometry. If expression is low, consider using a different cell line or engineering your cells to overexpress the ligands. 3. Ensure effector cells are properly handled and have high viability before starting the assay. Use freshly isolated PBMCs whenever possible. 4. Optimize the E:T ratio. A common starting point is 10:1, but this may need to be adjusted based on the specific cell types used. |
| Inconsistent results in ADCC assays | 1. Variation in effector cell (e.g., NK cell) activity. 2. Low TIGIT expression on target cells. 3. Incorrect assay setup or controls. | 1. Use a consistent source of effector cells. If using primary NK cells, be aware of donor-to-donor variability. Consider using an NK cell line (e.g., NK-92) engineered to express CD16 for more consistent results.[3] 2. Verify high TIGIT expression on your target cells. 3. Include appropriate controls: an isotype control antibody to assess non-specific killing, target cells alone (spontaneous lysis), and target cells with lysis buffer (maximum lysis). |
| Difficulty observing Treg depletion in vitro | 1. Insufficient FcγR-expressing effector cells. 2. Ociperlimab variant with impaired Fc function used. | 1. The ADCC-mediated depletion of Tregs requires the presence of effector cells with Fcγ receptors, such as NK cells or macrophages. Ensure these are present in your co-culture system. 2. Confirm that you are using the Fc-competent version of Ociperlimab (human IgG1) and not an Fc-silent variant.[3] |
| High background signal in ligand-blocking assays | 1. Non-specific binding of antibodies. 2. Insufficient washing steps. | 1. Include an isotype control to determine the level of non-specific binding. Increase the concentration of blocking agents (e.g., BSA) in your buffers. 2. Optimize washing steps to remove unbound antibodies without detaching cells. |
Experimental Protocols
1. In Vitro T-Cell Activation Assay for Synergistic Effect
This protocol is adapted from preclinical studies on Ociperlimab.[3]
-
Objective: To determine the synergistic effect of Ociperlimab and an anti-PD-1 antibody on T-cell activation.
-
Materials:
-
Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Target Cells: A549/PD-L1 cell line (or another relevant tumor cell line with confirmed PD-L1 and TIGIT ligand expression)
-
Antibodies: Ociperlimab, anti-PD-1 antibody (e.g., tislelizumab), isotype control antibody
-
Stimulant: OKT3 (anti-CD3 antibody)
-
Assay medium: RPMI 1640 with 10% FBS
-
96-well flat-bottom plates
-
IFN-γ ELISA kit
-
-
Methodology:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate PBMCs with OKT3 (e.g., 40 ng/mL) for 3 days to upregulate TIGIT expression.
-
Seed target cells (e.g., 3.5 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, remove the medium from the target cells and add the pre-stimulated PBMCs (e.g., 1 x 104 cells/well).
-
Add Ociperlimab, anti-PD-1 antibody, the combination of both, or an isotype control at various concentrations.
-
Co-culture for 18-24 hours at 37°C.
-
Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol is based on methodologies used to characterize the Fc-mediated function of Ociperlimab.[3]
-
Objective: To assess the ability of Ociperlimab to induce ADCC against TIGIT-expressing target cells.
-
Materials:
-
Target Cells: TIGIT-expressing cells (e.g., BW5147.3/TIGIT transfectants or a cancer cell line with high endogenous TIGIT expression).
-
Effector Cells: NK cells (e.g., primary NK cells or NK-92/CD16a cell line).
-
Antibodies: Ociperlimab, isotype control antibody.
-
Assay medium: RPMI 1640 with 10% FBS.
-
96-well U-bottom plates.
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay).
-
-
Methodology:
-
Label target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay.
-
Seed target cells (e.g., 1 x 104 cells/well) in a 96-well plate.
-
Add serial dilutions of Ociperlimab or isotype control antibody and incubate for 30 minutes.
-
Add effector cells at a desired E:T ratio (e.g., 10:1).
-
Centrifuge the plate briefly to facilitate cell-cell contact.
-
Incubate for 4-6 hours at 37°C.
-
Measure cytotoxicity according to the kit manufacturer's instructions (e.g., measure LDH in the supernatant or fluorescence release).
-
Calculate percentage of specific lysis.
-
Visualizations
Caption: TIGIT Signaling Pathway and Ociperlimab's Mechanism of Action.
Caption: Experimental Workflow for Assessing Ociperlimab Synergy.
References
- 1. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conigen.com [conigen.com]
- 5. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIGIT signaling and its influence on T cell metabolism and immune cell function in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Ociperlimab experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ociperlimab. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Ociperlimab and what is its mechanism of action?
A1: Ociperlimab (formerly BGB-A1217) is a humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[1][2][3] TIGIT is an immune checkpoint receptor found on various immune cells, including activated T cells, natural killer (NK) cells, and regulatory T cells (Tregs).[1][2] Ociperlimab is designed to block the interaction of TIGIT with its ligands, primarily CD155 (also known as the poliovirus receptor or PVR), which is often expressed on tumor cells.[1][3][4] By blocking this interaction, Ociperlimab aims to "release the brakes" on the immune system, enhancing the anti-tumor activity of T cells and NK cells.[5]
Q2: My in vitro experiments with Ociperlimab show promising results, but these are not replicated in my in vivo models. What could be the reason for this discrepancy?
A2: Discrepancies between in vitro and in vivo results are a common challenge in immunotherapy research.[6][7] Several factors could contribute to this:
-
Oversimplified in vitro models: Standard 2D cell culture assays often lack the complexity of the tumor microenvironment (TME).[6] The TME in vivo contains a variety of immunosuppressive cells, signaling molecules, and physical barriers that are not present in a typical co-culture experiment.[6][7]
-
Animal model limitations: Syngeneic mouse models, while useful, may not fully recapitulate the human immune response to cancer.[8][9][10][11] The interactions between the murine immune system and transplanted tumors can differ significantly from the human scenario.[8][10]
-
Effector to Target (E:T) ratio: The high E:T ratios often used in in vitro cytotoxicity assays may not be achievable within a solid tumor in vivo.[6]
Q3: We are observing high variability in our T-cell activation assays with Ociperlimab. What are the potential sources of this inconsistency?
A3: Inconsistent T-cell activation can stem from several factors:
-
Donor variability: Primary human T cells from different donors can have inherent biological differences in their response to stimuli.[12]
-
Cell culture conditions: Minor variations in cell density, media composition, or incubation times can significantly impact T-cell activation.[13]
-
Reagent quality: The activity of antibodies (like anti-CD3/CD28 for stimulation) and cytokines (like IL-2) can degrade over time if not stored properly.[6]
-
Cell handling: T cells can be sensitive to handling procedures. Overly vigorous pipetting or centrifugation can affect their viability and function.[13]
Q4: What are some key considerations when designing in vivo experiments with Ociperlimab in syngeneic mouse models?
A4: When using syngeneic models for Ociperlimab research, it is important to remember that Ociperlimab is a humanized antibody and does not bind to mouse TIGIT.[10] Therefore, it is essential to use humanized TIGIT knock-in mice to properly evaluate its in vivo efficacy.[1][10] Additionally, consider the following:
-
Tumor model selection: Choose a tumor cell line that expresses the ligand for human TIGIT, CD155.
-
Immune cell populations: Be aware that the composition and function of immune cells, such as NK cells, can differ between mice and humans, which may affect the therapeutic outcome.[10]
-
Translational relevance: Acknowledge that results from syngeneic models may not always directly translate to clinical efficacy in humans.[8][10]
Troubleshooting Guides
Inconsistent In Vitro Cytotoxicity/ADCC Assay Results
| Observed Issue | Potential Causes | Troubleshooting Suggestions |
| High background cell death in control wells | Cell line health issues (e.g., mycoplasma contamination, over-confluency). Reagent contamination (e.g., endotoxin). | Regularly test cell lines for mycoplasma. Ensure cells are in the logarithmic growth phase. Use endotoxin-free reagents and sterile techniques. |
| Low target cell lysis with Ociperlimab | Low or absent TIGIT expression on effector cells or CD155 expression on target cells. Suboptimal Effector-to-Target (E:T) ratio. Inactive effector cells. | Verify target and ligand expression via flow cytometry. Optimize the E:T ratio (e.g., test a range from 1:1 to 40:1). Ensure effector cells (e.g., NK cells) are properly activated and viable.[14] |
| High variability between replicate wells | Inconsistent cell seeding. Edge effects in the plate. Pipetting errors. | Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure thorough mixing of cell suspensions before plating. |
| Assay window is too narrow (small difference between positive and negative controls) | Suboptimal assay duration. Effector cells are exhausted. | Optimize the incubation time (e.g., 4-24 hours).[15] Use freshly isolated or properly thawed and rested effector cells. |
Variable T-Cell Activation Assay Results
| Observed Issue | Potential Causes | Troubleshooting Suggestions |
| Low T-cell activation (e.g., low IFN-γ secretion or proliferation) | Insufficient stimulation (e.g., anti-CD3/CD28). T-cell exhaustion or anergy. Incorrect cell density. | Titrate stimulating antibodies to find the optimal concentration. Use freshly isolated T cells. Optimize cell seeding density. |
| High background activation in unstimulated controls | Endotoxin contamination in reagents or media. FBS lot-to-lot variability. | Use endotoxin-tested reagents. Screen different lots of FBS for low background activation.[13] |
| Inconsistent results between experiments | Donor-to-donor variability of primary T cells. Inconsistent cell culture conditions. | If possible, use the same donor for a set of comparative experiments. Standardize all protocol steps, including media preparation, incubation times, and cell handling.[13] |
| Poor cell viability after activation | Overstimulation leading to activation-induced cell death (AICD). Suboptimal culture conditions. | Titrate stimulating reagents to avoid excessive activation. Ensure appropriate media and supplements (e.g., IL-2) are used. |
Experimental Protocols
Ociperlimab Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (KD, ka, kd) of Ociperlimab to human TIGIT.
Methodology:
-
Surface Preparation: Immobilize an anti-human Fc antibody on a CM5 sensor chip.
-
Antibody Capture: Inject Ociperlimab at a low concentration (e.g., 10 nM) to be captured by the anti-human Fc antibody.
-
Analyte Injection: Inject a serial dilution of recombinant human TIGIT protein (e.g., ranging from 0.078 nM to 20 nM) over the captured Ociperlimab.[4]
-
Dissociation: Flow buffer over the chip to measure the dissociation of the TIGIT protein.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Quantitative Data from Preclinical Studies:
| Parameter | Value | Reference |
| Binding Affinity (KD) | 0.135 nM | [1] |
| EC50 (Cell Binding) | 0.54 nM | [4] |
| IC50 (PVR Blockade) | 4.53 nM | [4] |
| IC50 (PVRL2 Blockade) | 1.69 nM | [4] |
Visualizations
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. BV421 Mouse Anti-Mouse TIGIT [bdbiosciences.com]
- 3. mybiosource.com [mybiosource.com]
- 4. An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. T cell activation assay [protocols.io]
- 8. The Problem with Syngeneic Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Improving the delivery and stability of Ociperlimab
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the delivery and stability of Ociperlimab (BGB-A1217), an investigational humanized IgG1 monoclonal antibody targeting the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT).[1][2] The information provided is intended to assist researchers in their experimental workflows and to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ociperlimab?
A1: Ociperlimab is an immune checkpoint inhibitor.[1] It binds to TIGIT on various immune cells, including T lymphocytes, preventing its interaction with ligands like CD112 and CD155.[1] This action is hypothesized to block inhibitory signals and activate the immune system to mount a T-cell-mediated immune response against cancer cells.[1]
Q2: What is the formulation of Ociperlimab used in clinical trials?
A2: Clinical trial protocols have described Ociperlimab as being formulated for intravenous infusion. One protocol specified a single-use vial containing 300 mg of the antibody in 15 mL of a buffered isotonic solution.[3] While the exact composition is proprietary, a patent for a stable anti-TIGIT antibody formulation suggests a composition of 100 mM Pro-Ac, 20mM Arg, at pH 5.0.[4] Another patent for a stable anti-TIGIT antibody formulation provides the following details:
| Component | Concentration |
| Anti-TIGIT Antibody | ~20 mg/mL |
| L-histidine buffer | 10 mM |
| Sucrose | ~7% w/v |
| Polysorbate 80 | ~0.02% w/v |
| L-methionine | 10 mM |
Q3: How should Ociperlimab be stored?
A3: As a monoclonal antibody solution, Ociperlimab should be stored at refrigerated temperatures (2°C to 8°C). It should be protected from light and should not be frozen.[5] Unused portions in vials should be properly discarded and not saved for later use.
Q4: Is Ociperlimab supplied as a lyophilized powder or a solution?
A4: In clinical settings, Ociperlimab has been supplied as a solution for intravenous infusion.[3] For research purposes, if a lyophilized form is acquired, it should be reconstituted according to the supplier's specific instructions. General protocols for reconstituting lyophilized antibodies are available in the troubleshooting section.
Troubleshooting Guides
Issue 1: Visible Particulates or Aggregates in the Ociperlimab Solution
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Protein Aggregation | Do not use the vial. Protein aggregation can impact efficacy and safety. Investigate potential causes such as improper storage temperature, exposure to light, or agitation.[6] |
| Handling-induced Aggregation | Avoid vigorous shaking or agitation of the vial. Swirl gently to mix if necessary. |
| Contamination | Ensure aseptic technique is used during handling. If contamination is suspected, discard the vial. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Antibody Degradation | Ensure proper storage conditions have been maintained. Consider using a fresh vial of Ociperlimab. Perform a quality control check of the antibody's binding activity using a reference standard if available. |
| Suboptimal Antibody Concentration | Perform a dose-response experiment to determine the optimal concentration of Ociperlimab for your specific assay. |
| Assay Variability | Standardize all assay parameters, including cell density, incubation times, and temperatures. Use appropriate positive and negative controls in every experiment. |
Issue 3: Reduced Potency or Loss of Activity Over Time
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Improper Storage | Verify that the antibody has been consistently stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles if working with a research-grade frozen aliquot.[5] |
| Oxidation | If the formulation is known to be susceptible to oxidation, minimize its exposure to air. |
| Deamidation or other chemical modifications | These can occur over time even under optimal storage conditions. If a significant loss of activity is observed, it may be necessary to obtain a new batch of the antibody. |
Experimental Protocols
Protocol 1: General Procedure for Dilution of Ociperlimab for In Vitro Experiments
-
Bring the Ociperlimab vial to room temperature.
-
Gently swirl the vial to ensure a homogenous solution. Do not shake.
-
Using aseptic technique, withdraw the required volume of Ociperlimba from the vial.
-
Dilute the antibody to the desired final concentration using a sterile, appropriate buffer (e.g., phosphate-buffered saline [PBS]).
-
Mix the diluted solution gently by inversion.
-
Use the diluted antibody solution immediately.
Protocol 2: Monitoring Ociperlimab Aggregation using Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an Ociperlimab sample.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the separation of monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.4.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the Ociperlimab sample to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Injection Volume: 20-100 µL.
-
Data Analysis: Integrate the peaks corresponding to the aggregate, monomer, and fragment. Calculate the percentage of each species relative to the total peak area.
Expected Results:
| Species | Expected Elution Time |
| High Molecular Weight Species (Aggregates) | Earlier than monomer |
| Monomer | Main peak |
| Low Molecular Weight Species (Fragments) | Later than monomer |
Visualizations
Caption: Ociperlimab's mechanism of action.
Caption: Experimental workflow for SEC analysis.
Caption: Troubleshooting logic for stability issues.
References
- 1. Facebook [cancer.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. WO2018204405A1 - Stable formulations of anti-tigit antibodies alone and in combination with programmed death receptor 1 (pd-1) antibodies and methods of use thereof - Google Patents [patents.google.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Immunogenicity of different stressed IgG monoclonal antibody formulations in immune tolerant transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TIGIT Blockade Off-Target Effects
Welcome to the technical support center for researchers working with TIGIT blockade therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with TIGIT blockade in preclinical studies?
A1: Preclinical studies in animal models, such as humanized TIGIT mice and cynomolgus monkeys, have generally shown that anti-TIGIT antibodies are well-tolerated at various doses.[1][2] The most frequently observed off-target effects are related to immune system modulation. These can include alterations in the populations of immune cells, such as an increase in CD8+ and NK cells and a reduction in regulatory T cells (Tregs).[2][3] While significant toxicity is not commonly reported in these studies, it is crucial to monitor for signs of immune-related adverse events.[1][2]
Q2: Can anti-TIGIT antibodies lead to cytokine release syndrome (CRS)?
A2: While preclinical safety studies have not highlighted major concerns for severe CRS, the mechanism of TIGIT blockade involves the activation of T cells and NK cells, which can lead to the release of pro-inflammatory cytokines such as IFN-γ and TNF-α.[4] Therefore, it is essential to monitor for cytokine release in your experiments, especially when using antibodies with an Fc-competent design that can engage Fc gamma receptors.
Q3: What is "on-target, off-tumor" toxicity, and how is it relevant to TIGIT blockade?
A3: "On-target, off-tumor" toxicity occurs when a therapeutic antibody binds to its intended target (TIGIT) on healthy cells outside the tumor, leading to unwanted effects. TIGIT is expressed on various immune cells, including activated T cells, NK cells, and Tregs, throughout the body.[1][3] Blockade of TIGIT on these cells could potentially lead to systemic immune activation and inflammation. Monitoring for generalized immune activation in preclinical models is crucial to assess this risk.
Q4: How does the Fc region of an anti-TIGIT antibody influence its off-target effects?
A4: The Fc region of an anti-TIGIT antibody can significantly impact its function and potential for off-target effects. An Fc-competent antibody (e.g., human IgG1) can mediate Antibody-Dependent Cell-mediated Cytotoxicity (ADCC), leading to the depletion of TIGIT-expressing cells, such as Tregs.[1][3] This can be a desired on-target effect within the tumor microenvironment but could be an adverse off-target effect in peripheral tissues. Using an antibody with a mutated Fc region that blocks ADCC can help to isolate the effects of pure TIGIT blockade.[3] Some studies suggest that an Fc-silent format may be preferable to avoid the risk of targeting exhausted T cells for destruction.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Cell Death in in vitro Cultures
Possible Cause 1: Complement-Dependent Cytotoxicity (CDC) or ADCC
-
Troubleshooting Steps:
-
Antibody Isotype: Verify the isotype of your anti-TIGIT antibody. Isotypes with strong Fc-effector functions (e.g., human IgG1) are more likely to induce ADCC.
-
Effector Cells: Ensure your culture does not contain unintended effector cells (e.g., NK cells from PBMCs) if you only want to study the direct blocking effect.
-
Fc-Silent Mutant: If available, use an Fc-silent version of your antibody as a control to determine if the cytotoxicity is Fc-mediated.
-
Heat-Inactivated Serum: Use heat-inactivated serum in your culture medium to eliminate complement activity and rule out CDC.
-
Possible Cause 2: On-Target, Off-Tumor Lysis of TIGIT-Expressing Effector Cells
-
Troubleshooting Steps:
-
TIGIT Expression: Confirm TIGIT expression levels on all cell types in your co-culture system using flow cytometry.
-
Cell Viability Dye: Use a viability dye in your flow cytometry panel to distinguish between dead and live cells and to identify which cell populations are being affected.
-
Issue 2: High Background or Non-Specific Staining in Flow Cytometry
Possible Cause 1: Fc Receptor-Mediated Binding
-
Troubleshooting Steps:
-
Fc Block: Pre-incubate your cells with an Fc-blocking reagent before adding your anti-TIGIT antibody to prevent non-specific binding to Fc receptors on myeloid cells and B cells.
-
Isotype Control: Use an isotype control antibody of the same subclass and at the same concentration as your anti-TIGIT antibody to assess the level of non-specific binding.
-
Possible Cause 2: Antibody Aggregates
-
Troubleshooting Steps:
-
Centrifugation: Spin down your antibody solution at high speed before use to pellet any aggregates.
-
Filtering: If the problem persists, filter the antibody solution through a 0.22 µm filter.
-
Issue 3: Inconsistent Results in T Cell or NK Cell Activation Assays
Possible Cause 1: Donor Variability
-
Troubleshooting Steps:
-
Multiple Donors: Use cells from multiple healthy donors to account for biological variability in TIGIT expression and immune response.
-
Baseline TIGIT Expression: Measure the baseline TIGIT expression on the immune cells of each donor before starting the experiment, as this can influence the magnitude of the response.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Titration: Titrate your anti-TIGIT antibody to determine the optimal concentration for receptor saturation and functional effect.
-
Stimulation: Ensure that the primary stimulation of the T cells or NK cells (e.g., with anti-CD3/CD28 or target cells) is consistent and optimal.
-
Data Presentation
Table 1: Preclinical Toxicology Data for Anti-TIGIT Antibodies
| Antibody | Animal Model | Dosing Regimen | Maximum Tolerated Dose / NOAEL* | Key Findings | Reference |
| EOS884448 | Cynomolgus Monkey | Weekly injections for 4 weeks | Safe at all tested doses (≤10 mg/kg) | No significant toxicities observed. | [1] |
| ZG005 (anti-PD-1/TIGIT bispecific) | Cynomolgus Monkey | Weekly injections for 4 weeks | NOAEL: 60 mg/kg | Well-tolerated with no obvious toxic or adverse effects. | [2] |
*NOAEL: No Observed Adverse Effect Level
Table 2: Receptor Occupancy in Preclinical Models
| Antibody | Animal Model | Dose | Receptor Occupancy | Reference |
| EOS884448 | Cynomolgus Monkey | 1 mg/kg | Saturation of TIGIT on NK and T cells | [1] |
| ZG005 | Humanized PD-1/TIGIT mice | Not specified | Prolonged receptor occupancy >80% | [2] |
Experimental Protocols & Methodologies
Protocol 1: Flow Cytometry for Immunophenotyping and Receptor Occupancy
-
Objective: To assess the expression of TIGIT on different immune cell subsets and to determine the receptor occupancy of an anti-TIGIT antibody.
-
Cell Preparation: Prepare single-cell suspensions from whole blood, PBMCs, or tumor tissue.
-
Fc Block: Incubate cells with an Fc-blocking reagent for 10-15 minutes at 4°C.
-
Surface Staining:
-
Add a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD56, FOXP3 for Tregs).
-
For receptor occupancy, a secondary labeled antibody that detects the therapeutic anti-TIGIT antibody can be used. Alternatively, a competition assay with a labeled anti-TIGIT antibody that binds to a different epitope can be performed.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific immune cell populations and quantify the percentage of TIGIT-positive cells and the mean fluorescence intensity (MFI).
A comprehensive 17-plex flow cytometry panel for immune profiling can be adapted for this purpose, including markers for T cells, NK cells, macrophages, and dendritic cells.[7][8]
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
-
Objective: To evaluate the effect of TIGIT blockade on the cytotoxic function of NK cells.
-
Cell Culture:
-
Co-culture: Co-culture the NK cells (effector) and tumor cells (target) at a specific E:T ratio (e.g., 10:1).
-
Treatment: Add the anti-TIGIT antibody or an isotype control to the co-culture.
-
Incubation: Incubate for a defined period (e.g., 4 hours).
-
Analysis:
-
Add a viability dye (e.g., 7-AAD).
-
Analyze by flow cytometry to determine the percentage of dead target cells (CFSE+ / 7-AAD+).[9]
-
Supernatants can be collected to measure cytokine release (e.g., IFN-γ, TNF-α) by ELISA or multiplex assay.
-
NK cell degranulation can be assessed by staining for CD107a.[9]
-
Mandatory Visualizations
Caption: TIGIT Signaling Pathway
Caption: In Vitro Cytotoxicity Assay Workflow
Caption: Logical Flow of Anti-TIGIT Antibody Fc Function
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-TIGIT therapies: a review of preclinical and clinical efficacy and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ociperlimab Efficacy in Cold Tumors
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the anti-TIGIT antibody, Ociperlimab. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help enhance the efficacy of Ociperlimab, particularly in the challenging context of immunologically "cold" tumors.
Frequently Asked Questions (FAQs)
Q1: What is Ociperlimab and how does it work?
A: Ociperlimab (BGB-A1217) is a humanized monoclonal antibody that targets TIGIT (T-cell immunoreceptor with Ig and ITIM domains).[1] TIGIT is an inhibitory checkpoint receptor found on key immune cells like activated T-cells and Natural Killer (NK) cells.[2][3] In the tumor microenvironment, TIGIT binds to its ligands, primarily CD155 (PVR), which are often expressed on tumor cells.[3][4] This interaction sends an inhibitory signal into the T-cell or NK cell, suppressing their anti-tumor activity.[5][6] Ociperlimab works by blocking this interaction, preventing TIGIT from binding to CD155.[1] This "releases the brakes" on the immune cells, allowing for their reactivation and enhancing the anti-tumor immune response.[1][3]
Q2: What are "cold tumors" and why are they resistant to Ociperlimab monotherapy?
A: Cold tumors are cancers that are not well-recognized by the immune system.[7] They are characterized by a lack of T-cell infiltration, often referred to as "immune-desert" or "immune-excluded" tumors.[8][9] This absence of a pre-existing immune response is a primary reason for their resistance to checkpoint inhibitors like Ociperlimab.[10][11] For an anti-TIGIT antibody to be effective, there must be TIGIT-expressing T-cells and NK cells within the tumor that can be "unleashed." In cold tumors, these effector cells are largely absent, rendering Ociperlimab ineffective when used as a single agent.[8]
Q3: My cold tumor model is not responding to Ociperlimab. What are the primary strategies to improve its efficacy?
A: The core strategy is to convert the "cold" tumor into a "hot," immune-inflamed tumor. This involves generating an immune response de novo to attract T-cells into the tumor microenvironment.[10][11] Once T-cells are present, Ociperlimab can function effectively. The two main approaches are:
-
Inducing Immunogenic Cell Death (ICD): Using agents that kill tumor cells in a way that stimulates an immune response. This releases tumor antigens and danger signals that attract and activate dendritic cells (DCs), which then prime T-cells.[10][12]
-
Targeting the Tumor Microenvironment (TME): Directly modulating the TME to make it more hospitable for immune cells. This can involve depleting immunosuppressive cells, remodeling the tumor vasculature, or using agents to actively recruit T-cells.[10]
A wide array of therapeutic approaches, including chemotherapy, radiotherapy, oncolytic viruses, and cancer vaccines, can help modulate the cancer-immunity cycle to amplify the body's defense against tumors.[11]
Troubleshooting Guide: Overcoming Resistance in Experiments
Issue 1: Insufficient T-cell Infiltration in a Syngeneic Mouse Model
-
Problem: Post-treatment analysis (e.g., via IHC or flow cytometry) of tumors from a mouse model treated with Ociperlimab shows no significant increase in CD8+ T-cell infiltration compared to the control group.
-
Potential Cause: The tumor model is immunologically "cold," lacking the necessary signals to recruit T-cells. Ociperlimab alone cannot create an immune response where one does not exist.
-
Troubleshooting Strategies:
-
Combine with Radiotherapy: Localized radiation can induce ICD, leading to the release of tumor antigens and inflammatory cytokines that attract T-cells.
-
Combine with Chemotherapy: Certain chemotherapies (e.g., doxorubicin, cyclophosphamide) are known to be potent inducers of ICD.
-
Introduce a STING Agonist: Activating the STING (Stimulator of Interferon Genes) pathway in dendritic cells drives a powerful type I interferon response, which is critical for priming tumor-specific CD8+ T-cells.[13]
-
Dual Checkpoint Blockade: Combine Ociperlimab with an anti-PD-1/PD-L1 antibody. TIGIT and PD-1 are often co-expressed on exhausted T-cells, and dual blockade can have a synergistic effect on T-cell reactivation.[4][6]
-
Issue 2: T-cells Infiltrate the Tumor but Remain Ineffective
-
Problem: Analysis shows T-cell infiltration after a combination treatment, but tumor growth is not significantly inhibited. The infiltrated T-cells appear exhausted (e.g., high co-expression of LAG-3, TIM-3).
-
Potential Cause: The tumor microenvironment is highly immunosuppressive, driven by other cell types or checkpoint pathways.
-
Troubleshooting Strategies:
-
Characterize the TME: Perform detailed immune profiling of the TME using multi-color flow cytometry or single-cell RNA sequencing. Identify dominant immunosuppressive cell populations, such as Regulatory T-cells (Tregs), Myeloid-Derived Suppressor Cells (MDSCs), or M2-like Tumor-Associated Macrophages (TAMs).[12]
-
Target Suppressive Cells:
-
Tregs: TIGIT is highly expressed on Tregs, and Ociperlimab's intact Fc region can potentially lead to their depletion via antibody-dependent cellular cytotoxicity (ADCC).[3] This effect might be enhanced with other agents.
-
MDSCs/TAMs: Consider adding agents that target these populations, such as CSF1R inhibitors for TAMs or CXCR2 inhibitors for MDSCs.
-
-
Broaden Checkpoint Blockade: If other checkpoints like LAG-3 or TIM-3 are upregulated, consider triple combination therapies, which are being explored in clinical settings.[14]
-
Data Summary: Combination Strategies
The following table summarizes preclinical data for common strategies to enhance anti-TIGIT efficacy. Note: This is representative data based on published literature and should be adapted to specific experimental contexts.
| Combination Strategy | Rationale | Typical Readouts | Expected Outcome (vs. Monotherapy) |
| Ociperlimab + Anti-PD-1 | TIGIT and PD-1 are often co-expressed on exhausted T-cells. Dual blockade provides a synergistic reactivation signal.[4][6] | Tumor Growth Inhibition (TGI), CD8+ T-cell infiltration, IFN-γ production. | Increased TGI, higher CD8+/Treg ratio, enhanced cytokine secretion. |
| Ociperlimab + Radiotherapy | Radiation induces immunogenic cell death (ICD), releasing tumor antigens and creating a pro-inflammatory TME, attracting T-cells.[10] | TGI, abscopal effect (regression of non-irradiated tumors), DC maturation. | Significantly improved tumor control, potential for systemic immunity. |
| Ociperlimab + STING Agonist | STING activation drives a potent Type I IFN response, essential for DC maturation and T-cell priming against tumor antigens.[13] | TGI, Type I IFN gene signature, CD8+ T-cell priming in lymph nodes. | Potent tumor rejection, induction of long-term memory response. |
Key Experimental Protocols
Protocol 1: In Vivo Syngeneic Mouse Model for Combination Therapy
Objective: To evaluate the efficacy of Ociperlimab in combination with a STING agonist in a cold tumor model (e.g., B16-F10 melanoma).
Methodology:
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media (e.g., DMEM + 10% FBS).
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 B16-F10 cells into the flank of 6-8 week old C57BL/6 mice.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into four groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Ociperlimab analogue (anti-mouse TIGIT)
-
Group 3: STING Agonist
-
Group 4: Ociperlimab analogue + STING Agonist
-
-
Dosing Regimen:
-
Administer anti-TIGIT antibody intraperitoneally (i.p.) at 10 mg/kg twice a week.
-
Administer STING agonist intratumorally (i.t.) at 25 µg on days 7, 10, and 13 post-randomization.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth until humane endpoints are reached.
-
At the end of the study (or at an intermediate timepoint), harvest tumors and tumor-draining lymph nodes.
-
Process tissues for flow cytometry to analyze immune cell populations (CD8+, CD4+, NK cells, Tregs, DCs) and their activation status (e.g., CD69, Granzyme B).
-
Process tumors for immunohistochemistry (IHC) to visualize CD8+ T-cell infiltration.
-
Protocol 2: Flow Cytometry for Tumor Immune Infiltrate Analysis
Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.
Methodology:
-
Tissue Dissociation: Mince harvested tumors and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to create a single-cell suspension.
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Stain for surface markers using a panel of fluorescently-conjugated antibodies. A typical panel might include: CD45 (immune cells), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), FoxP3 (Tregs), NK1.1 (NK cells), CD11c (DCs), F4/80 (macrophages).
-
-
Intracellular Staining (Optional): For markers like Granzyme B, IFN-γ, or FoxP3, fix and permeabilize the cells after surface staining, then stain for the intracellular targets.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on specific populations and quantify their abundance and marker expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The TIGIT inhibitory signaling pathway and the mechanism of Ociperlimab blockade.
Caption: Logical workflow for converting a "cold" tumor to a "hot" tumor to enable Ociperlimab efficacy.
Caption: Standard experimental workflow for an in vivo combination therapy study.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. TIGIT as an emerging immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Overcoming cold tumors: a combination strategy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic strategies to remodel immunologically cold tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for Heating Up Cold Tumors to Boost Immunotherapies | Annual Reviews [annualreviews.org]
- 14. Ociperlimab Clinical Trials Development Insight - BioSpace [biospace.com]
Ociperlimab Technical Support Center: Managing Cytokine Release Syndrome
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing potential Cytokine Release Syndrome (CRS) in experimental and clinical settings involving Ociperlimab. Ociperlimab is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a co-inhibitory receptor expressed on T cells and Natural Killer (NK) cells.[1] By blocking TIGIT, Ociperlimab aims to enhance the anti-tumor immune response. However, as with other T-cell engaging therapies, there is a potential risk of excessive immune activation leading to CRS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ociperlimab and how does it relate to Cytokine Release Syndrome?
A1: Ociperlimab is a TIGIT inhibitor. TIGIT is an immune checkpoint receptor that, upon binding to its ligands (like CD155) on tumor cells or antigen-presenting cells, sends inhibitory signals to T cells and NK cells, dampening the immune response. Ociperlimab blocks this interaction, leading to enhanced activation and proliferation of T cells and NK cells, and increased production of pro-inflammatory cytokines, which are crucial for its anti-tumor activity. However, this intended mechanism of action can also lead to an overproduction of cytokines, potentially resulting in Cytokine Release Syndrome (CRS).
Q2: Has Cytokine Release Syndrome been observed in clinical trials with Ociperlimab?
A2: Yes, CRS has been reported in clinical trials involving Ociperlimab. Notably, the AdvanTIG-204 clinical trial (NCT04952597), which investigated Ociperlimab in combination with Tislelizumab and chemoradiotherapy, was terminated early due to safety concerns, which included one treatment-related grade 5 (fatal) event of cytokine release syndrome.[2] This highlights the importance of vigilant monitoring for and proactive management of CRS in patients receiving Ociperlimab.
Q3: What are the typical signs and symptoms of Cytokine Release Syndrome?
A3: CRS symptoms can range from mild to life-threatening. Early signs often mimic a flu-like illness. Researchers and clinicians should monitor for:
-
Fever: Often the first sign.
-
Hypotension: Low blood pressure.
-
Hypoxia: Low oxygen levels.
-
Tachycardia: Rapid heart rate.
-
Constitutional symptoms: Fatigue, headache, rash, anorexia, myalgia (muscle pain), and arthralgia (joint pain).
In severe cases, CRS can progress to multi-organ dysfunction.
Q4: How should I monitor for Cytokine Release Syndrome in my experiments or clinical trial?
A4: Continuous and regular monitoring is crucial.
-
Clinical Monitoring: Regularly assess vital signs (temperature, blood pressure, heart rate, oxygen saturation).
-
Laboratory Monitoring: Monitor for changes in inflammatory markers (e.g., C-reactive protein [CRP], ferritin) and a panel of cytokines (e.g., IL-6, IFN-γ, TNF-α). A significant increase in these markers can be an early indicator of developing CRS. Other laboratory parameters to monitor include complete blood count, comprehensive metabolic panel, and coagulation profiles.
Troubleshooting Guide: Management of Ociperlimab-Associated CRS
This guide is based on established principles for managing CRS from other immunotherapies and should be adapted to specific institutional protocols and patient conditions.
| CRS Grade (ASTCT Consensus) | Clinical Presentation | Recommended Management |
| Grade 1 | Fever ≥38°C (100.4°F) | Supportive Care: • Antipyretics (e.g., acetaminophen). • Maintain hydration with IV fluids. • Empiric antibiotics for neutropenic fever if applicable. • Continue close monitoring of vital signs and laboratory parameters. |
| Grade 2 | Fever with hypotension responsive to fluids or low-dose vasopressor, AND/OR hypoxia requiring low-flow nasal cannula. | Supportive Care Plus Intervention: • Continue supportive care as for Grade 1. • Administer Tocilizumab (anti-IL-6 receptor antibody). • Consider corticosteroids (e.g., dexamethasone) if there is no rapid improvement after Tocilizumab. |
| Grade 3 | Fever with hypotension requiring high-dose or multiple vasopressors, AND/OR hypoxia requiring high-flow oxygen, face mask, or non-rebreather mask. | Intensive Management: • Immediate administration of Tocilizumab . • Administer high-dose corticosteroids (e.g., methylprednisolone). • Intensive care unit (ICU) level monitoring and support. |
| Grade 4 | Life-threatening symptoms requiring mechanical ventilation. | Aggressive ICU Care: • Mechanical ventilation and other organ support. • Administer Tocilizumab and high-dose corticosteroids . |
| Grade 5 | Death | N/A |
This table provides general guidance. Always refer to the specific clinical trial protocol and institutional guidelines for detailed management instructions.
Data from Ociperlimab Clinical Trials
The following table summarizes treatment-related adverse events (TRAEs) from the AdvanTIG-204 trial. While not a specific breakdown of CRS, it provides an overview of the safety profile when Ociperlimab is used in combination therapy.
Table 1: Treatment-Related Adverse Events (TRAEs) in the AdvanTIG-204 Trial [2]
| Adverse Event Category | Arm A: Ociperlimab + Tislelizumab + cCRT (n=41) | Arm B: Tislelizumab + cCRT (n=42) | Arm C: cCRT (n=43) |
| Any TRAE (%) | 100 | 100 | 100 |
| Grade ≥3 TRAEs (%) | 73.2 | 78.6 | 65.1 |
| Most Common TRAEs (%) | |||
| Anemia | 80.5 | 83.3 | 81.4 |
| Nausea | 80.5 | 76.2 | 65.1 |
| Decreased WBC Count | 78.0 | 76.2 | 62.8 |
| TRAEs Leading to Discontinuation (%) | 26.8 | 21.4 | 4.7 |
| TRAEs Leading to Death (n) | 1 | 1 | 1 |
cCRT = concurrent chemoradiotherapy
Experimental Protocols
Protocol: In Vitro Assessment of Ociperlimab-Induced Cytokine Release
This protocol provides a framework for researchers to assess the potential of Ociperlimab to induce cytokine release from T cells in an in vitro setting.
Objective: To measure the production of key pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) from human peripheral blood mononuclear cells (PBMCs) or isolated T cells upon stimulation with Ociperlimab.
Materials:
-
Ociperlimab (and isotype control antibody)
-
Human PBMCs isolated from healthy donors
-
Complete RPMI-1640 medium
-
96-well flat-bottom cell culture plates
-
Anti-CD3 antibody (for plate coating)
-
Soluble anti-CD28 antibody (for co-stimulation)
-
ELISA kits or multiplex bead array assay for human IFN-γ, TNF-α, IL-6, and IL-2
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C.
-
Wash wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Plating:
-
Thaw and count cryopreserved human PBMCs.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
-
Treatment:
-
Prepare serial dilutions of Ociperlimab and the isotype control antibody.
-
Add the antibodies to the corresponding wells. Include wells with cells only (unstimulated) and cells with anti-CD3/anti-CD28 stimulation as positive controls.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all stimulated wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IFN-γ, TNF-α, IL-6, and IL-2 in the supernatant using ELISA or a multiplex bead array assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the Ociperlimab-treated wells to the isotype control and unstimulated control wells.
-
Visualizations
References
Ociperlimab Predictive Biomarker Development: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on predictive biomarkers for Ociperlimab. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ociperlimab and the rationale for developing predictive biomarkers?
A1: Ociperlimab is a humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), an inhibitory checkpoint receptor expressed on T-cells and Natural Killer (NK) cells.[1][2] TIGIT competes with the co-stimulatory receptor CD226 to bind to ligands CD155 (PVR) and CD112, which are often expressed on tumor cells.[1][3][4] By blocking TIGIT, Ociperlimab prevents this inhibitory signaling, thereby enhancing the anti-tumor activity of T-cells and NK cells.[1][2] The development of predictive biomarkers is crucial to identify patients most likely to respond to Ociperlimab therapy, optimizing treatment strategies and improving clinical outcomes.
Q2: What are the current candidate predictive biomarkers for Ociperlimab?
A2: Current research is investigating several potential predictive biomarkers for Ociperlimab, often in combination with anti-PD-1 therapy. These include:
-
PD-L1 expression: High PD-L1 expression has been associated with improved efficacy of combined anti-TIGIT and anti-PD-1 therapies.[5][6]
-
TIGIT expression: The level of TIGIT expression on tumor-infiltrating lymphocytes (TILs) is being explored as a potential biomarker.[5][6]
-
Gene Expression Profiles (GEP): Signatures related to the TIGIT mechanism of action (MOA), such as the expression of CD226 and CCR8, and a tumor-associated macrophage (TAM) signature, have shown correlation with treatment response.[5][6]
-
Dual Biomarkers: Combining PD-L1 expression with TIGIT MOA-related factors is being investigated to identify patient subgroups with improved progression-free survival.[5][6]
Q3: What are the major challenges in developing predictive biomarkers for TIGIT inhibitors like Ociperlimab?
A3: A key challenge is the lack of a validated, definitive biomarker for anti-TIGIT therapy, unlike the more established role of PD-L1 for anti-PD-1/PD-L1 therapies.[7] The complex interplay within the TIGIT/CD226 axis and the broader tumor microenvironment contributes to this difficulty.[3] Additionally, tumor heterogeneity can lead to variable biomarker expression within a single tumor, potentially affecting the accuracy of predictions based on a single biopsy.[8]
Troubleshooting Guides
PD-L1 and TIGIT Immunohistochemistry (IHC)
| Problem | Possible Causes | Troubleshooting Steps |
| High Background Staining | - Insufficient blocking of non-specific binding.- Endogenous enzyme activity (for HRP-based detection).- Primary antibody concentration is too high.- Inadequate washing between steps.[9][10] | - Increase blocking incubation time or change the blocking agent (e.g., 10% normal serum of the secondary antibody species).- Use appropriate inhibitors for endogenous enzymes (e.g., H2O2 for peroxidase).[9]- Further dilute the primary antibody.- Increase the duration and volume of washes.[9] |
| Weak or No Staining | - Low or absent target antigen expression in the tissue.- Improper antigen retrieval (temperature, pH, duration).- Primary antibody concentration is too low.- Tissue fixation issues (prolonged fixation can mask epitopes). | - Verify antigen expression with a known positive control tissue.- Optimize antigen retrieval conditions for the specific antibody and tissue type.- Increase the primary antibody concentration or incubation time.- Ensure standardized and appropriate tissue fixation protocols were followed. |
| Inconsistent Staining Across Slides | - Variation in tissue thickness.- Uneven reagent application.- Tissue sections drying out during the procedure.[9] | - Ensure consistent sectioning at the recommended thickness (e.g., 4-5 µm).- Use an automated staining platform for uniform reagent dispensing.- Maintain slides in a humidified chamber during incubations.[9] |
| Difficulty in Scoring/Interpretation | - Heterogeneous expression of PD-L1 and TIGIT.- Differentiating tumor cells from immune cells, especially macrophages which can express PD-L1.[11]- Lack of a standardized scoring system for TIGIT IHC.[3] | - Score multiple representative areas of the tumor.- Use an H&E stained slide as a reference to identify tumor regions and morphology.[11]- For TIGIT, establish a clear and consistent scoring methodology (e.g., percentage of positive cells and intensity) and apply it uniformly.[3][7] |
Tumor-Infiltrating Lymphocyte (TIL) Analysis by Flow Cytometry
| Problem | Possible Causes | Troubleshooting Steps |
| Low Cell Viability | - Necrotic tumor tissue.- Excessive mechanical dissociation.- Suboptimal enzymatic digestion (concentration, time, temperature).- Delay in processing the tissue sample.[12][13] | - If possible, select non-necrotic areas of the tumor for processing.- Minimize the duration of mechanical mincing.[12]- Optimize enzyme concentrations and digestion time.- Process fresh tissue as quickly as possible; if there is a delay, use a suitable tissue preservation reagent.[12] |
| Low Yield of TILs | - Low level of immune infiltration in the tumor.- Inefficient tissue dissociation.- Loss of cells during washing and centrifugation steps.[12] | - If possible, start with a larger tissue sample.- Ensure the tissue is finely minced and fully submerged in the dissociation buffer.[12]- Be careful when aspirating supernatants after centrifugation to avoid disturbing the cell pellet. |
| High Debris in Flow Cytometry | - Incomplete dissociation of tissue.- Presence of dead cells and cellular fragments. | - Use a cell strainer (e.g., 40-70 µm) to remove larger clumps.- Include a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis.- Gate on forward and side scatter to exclude debris. |
| Difficulty in Gating T-cell Subsets | - Spectral overlap between fluorochromes.- Non-specific antibody binding.- Insufficient number of events collected for rare populations. | - Use a well-designed antibody panel with minimal spectral overlap and perform compensation.- Include an Fc block step to prevent non-specific binding.- Acquire a sufficient number of events to accurately identify rare T-cell populations. |
Cytokine Release Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High Inter-Donor Variability | - Inherent biological differences in immune responses among individuals.- Genetic polymorphisms (e.g., in Fcγ receptors).[14] | - Use peripheral blood mononuclear cells (PBMCs) from multiple healthy donors (a minimum of 10 is often recommended) to understand the range of responses.[15]- If feasible, phenotype donors for relevant genetic markers.- Include positive and negative controls to establish a baseline for each donor. |
| Low or No Cytokine Detection | - Inappropriate assay format for the specific therapeutic.- Insufficient stimulation of immune cells.- Technical issues with the detection assay (e.g., ELISA, Luminex). | - Select an appropriate assay format (e.g., whole blood vs. PBMC, solid-phase vs. liquid-phase) based on the mechanism of action of the therapeutic.[15]- Ensure the use of appropriate positive controls (e.g., phytohemagglutinin, anti-CD3/CD28 antibodies) to confirm cell responsiveness.[15]- Validate the cytokine detection assay and check for issues with reagents or instrument settings. |
| Difficulty in Data Normalization | - Variation in the number of viable cells across different treatment conditions or time points. | - Normalize cytokine concentrations to the number of viable cells, which can be determined using a cell viability assay (e.g., Trypan Blue, MTT).[16][17]- Alternatively, normalize to the total protein concentration in the cell lysate.[16] |
Quantitative Data Summary
Table 1: Biomarker Expression and Clinical Activity of Ociperlimab in Combination with Tislelizumab in the AdvanTIG-105 Trial
| Biomarker Subgroup | n | Objective Response Rate (ORR) |
| Metastatic Esophageal Squamous Cell Carcinoma (Cohort 6) | ||
| PD-L1 TAP Score ≥10% | 4 | 100% |
| PD-L1 TAP <10% | 13 | 76.9% |
| TIGIT IC Score ≥5% | 10 | 80.0% |
| TIGIT IC <5% | 8 | 87.5% |
| Data from the AdvanTIG-105 Phase 1b dose-expansion study.[9][18] | ||
| TAP: Tumor Area Positivity; IC: Immune Cell. |
Table 2: Overall Response in the AdvanTIG-105 Dose Escalation Study
| Metric | Value |
| Overall Response Rate (ORR) | 10.0% |
| Median Duration of Response (DoR) | 3.6 months |
| Disease Control Rate (DCR) | 50.0% |
| Data from 32 patients with advanced solid tumors who received Ociperlimab plus Tislelizumab.[19][20] |
Experimental Protocols
Protocol: PD-L1 Immunohistochemistry (Clone 28-8)
-
Specimen Preparation:
-
Deparaffinization and Rehydration:
-
Perform deparaffinization, rehydration, and target retrieval using an automated system like the Dako PT Link.
-
Use a low pH target retrieval solution.[21]
-
-
Staining (Automated - e.g., Dako Autostainer Link 48): [21]
-
The automated protocol includes sequential application of:
-
Peroxidase-blocking reagent.
-
PD-L1 primary antibody (clone 28-8) or a negative control reagent.
-
A linker antibody.
-
A visualization reagent (e.g., HRP-polymer).
-
DAB chromogen.
-
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate and mount with a non-aqueous permanent mounting medium.
-
-
Interpretation:
Protocol: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Dissociation:
-
Single-Cell Suspension Preparation:
-
Flow Cytometry Staining:
-
Block Fc receptors to prevent non-specific antibody binding.[16]
-
Stain the cells with a panel of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and TIGIT.
-
Include a viability dye to exclude dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire a sufficient number of events on a flow cytometer.
-
Analyze the data using software like FlowJo.
-
Use a gating strategy to first identify singlets, then live cells, followed by lymphocytes (based on forward and side scatter), and then specific T-cell subsets expressing TIGIT.
-
Protocol: In Vitro Cytokine Release Assay (PBMC-based)
-
PBMC Isolation and Plating:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in a suitable culture medium (e.g., RPMI with 10% FBS).
-
Plate a defined number of viable PBMCs (e.g., 1 x 10^5 cells/well) into a 96-well tissue culture plate.[23]
-
-
Stimulation:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 24-48 hours).[23]
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[24]
-
Visualizations
TIGIT Signaling Pathway
Caption: TIGIT signaling pathway and the mechanism of action of Ociperlimab.
Experimental Workflow for Biomarker Analysis
Caption: General experimental workflow for Ociperlimab predictive biomarker analysis.
Logical Relationship of Biomarker Challenges
Caption: Logical relationship of key challenges in Ociperlimab biomarker development.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. TIGIT is Frequently Expressed in the Tumor Microenvironment of Select Lymphomas: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. A novel scoring system for TIGIT expression in classic Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD−L1 immunostaining: what pathologists need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
- 10. youtube.com [youtube.com]
- 11. PD-L1 Testing by Immunohistochemistry - Insights [news.mayocliniclabs.com]
- 12. Isolation of tumor-infiltrating lymphocytes from preserved human tumor tissue specimens for downstream characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HTRF Cytokine Assays to Cell Viability | Molecular Devices [moleculardevices.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. beonemedinfo.com [beonemedinfo.com]
- 19. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. ASCO – American Society of Clinical Oncology [asco.org]
Validation & Comparative
The Shifting Landscape of TIGIT Inhibition: A Comparative Analysis of Ociperlimab and Other Key Clinical-Stage Inhibitors
For researchers, scientists, and drug development professionals, the T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a promising, albeit challenging, target in cancer immunotherapy. This guide provides an objective comparison of ociperlimab and other leading TIGIT inhibitors that have been under extensive clinical investigation, supported by available experimental data and trial protocols.
The core concept behind TIGIT inhibition is to block an inhibitory checkpoint on immune cells, thereby unleashing a more potent anti-tumor response. TIGIT is expressed on various immune cells, including T cells and Natural Killer (NK) cells, and its interaction with ligands such as CD155 (PVR) on tumor cells suppresses immune activity. By blocking this interaction, TIGIT inhibitors aim to restore and enhance the cancer-killing function of the immune system. This guide delves into the clinical trial performance of ociperlimab and its key competitors: tiragolumab, vibostolimab, and domvanalimab.
Data Presentation: A Head-to-Head Look at Clinical Trial Outcomes
The clinical development of TIGIT inhibitors has been a turbulent journey, with several high-profile trial failures alongside some enduring signs of promise. The following tables summarize the available quantitative data from key clinical trials of ociperlimab and its competitors, primarily focusing on their development in non-small cell lung cancer (NSCLC), a major battleground for this class of drugs.
Table 1: Ociperlimab Clinical Trial Data
| Trial Name | Phase | Indication | Treatment Arms | Key Efficacy Endpoints & Results | Status |
| AdvanTIG-302 | III | 1L PD-L1-high NSCLC | Ociperlimab + Tislelizumab vs. Pembrolizumab | Primary Endpoint (Overall Survival) not met at interim analysis. | Terminated |
Table 2: Tiragolumab Clinical Trial Data
| Trial Name | Phase | Indication | Treatment Arms | Key Efficacy Endpoints & Results | Status |
| SKYSCRAPER-01 | III | 1L PD-L1-high NSCLC | Tiragolumab + Atezolizumab vs. Placebo + Atezolizumab | Did not meet co-primary endpoint of Progression-Free Survival (PFS). At final analysis, the primary endpoint of Overall Survival (OS) was also not met. Median OS: 23.1 months with the combination vs. 16.9 months with atezolizumab alone (HR: 0.87). | Failed to meet primary endpoints |
| CITYSCAPE | II | 1L PD-L1-positive NSCLC | Tiragolumab + Atezolizumab vs. Placebo + Atezolizumab | Showed improved Objective Response Rate (ORR) and PFS in the combination arm, which prompted the Phase III trial. ORR: 31.3% vs. 16.2%; Median PFS: 5.4 months vs. 3.6 months. | Completed |
Table 3: Vibostolimab Clinical Trial Data
| Trial Name | Phase | Indication | Treatment Arms | Key Efficacy Endpoints & Results | Status |
| KeyVibe-003 | III | 1L PD-L1-positive Metastatic NSCLC | Vibostolimab + Pembrolizumab vs. Pembrolizumab | Met futility criteria for the primary endpoint of OS. | Discontinued |
| KeyVibe-007 | III | 1L Metastatic NSCLC | Vibostolimab + Pembrolizumab + Chemotherapy vs. Pembrolizumab + Chemotherapy | Met futility criteria for the primary endpoint of OS. | Discontinued |
| KeyVibe-008 | III | 1L Extensive-Stage Small-Cell Lung Cancer (ES-SCLC) | Vibostolimab + Pembrolizumab + Chemotherapy vs. Atezolizumab + Chemotherapy | Met pre-specified futility criterion for OS (HR: 1.26). | Discontinued |
Table 4: Domvanalimab Clinical Trial Data
| Trial Name | Phase | Indication | Treatment Arms | Key Efficacy Endpoints & Results | Status |
| ARC-7 | II | 1L PD-L1≥50% Metastatic NSCLC | 1. Domvanalimab + Zimberelimab2. Domvanalimab + Zimberelimab + Etrumadenant3. Zimberelimab alone | Domvanalimab-containing arms showed improved ORR and PFS vs. zimberelimab alone. At a median follow-up of ~18 months, the doublet showed a 33% reduction in risk of disease progression or death, and the triplet showed a 28% reduction. | Ongoing, data presented |
| ARC-10 | II | 1L PD-L1≥50% Metastatic NSCLC | Domvanalimab + Zimberelimab vs. Zimberelimab alone vs. Chemotherapy | Showed a survival benefit for the combination. | Discontinued for strategic reasons |
Experimental Protocols: A Glimpse into Trial Designs
The methodologies of these key clinical trials share common frameworks typical for late-stage oncology studies, yet with specific nuances in their design.
AdvanTIG-302 (Ociperlimab)
-
Study Design: A Phase 3, multicenter, international, randomized, double-blind study.
-
Patient Population: Adults with previously untreated, locally advanced, unresectable or metastatic NSCLC with high PD-L1 expression and without EGFR or ALK mutations.
-
Treatment Arms:
-
Arm A: Ociperlimab plus the anti-PD-1 antibody tislelizumab.
-
Arm B: Pembrolizumab (an anti-PD-1 antibody) plus placebo.
-
Arm C: Tislelizumab plus placebo.
-
-
Primary Endpoints: Investigator-assessed Progression-Free Survival (PFS) and Overall Survival (OS).
-
Key Methodologies: Patients were randomized to receive intravenous infusions of the study drugs every three weeks. Tumor assessments were performed at regular intervals to evaluate disease progression.
SKYSCRAPER-01 (Tiragolumab)
-
Study Design: A global, Phase 3, randomized, double-blind, placebo-controlled study.
-
Patient Population: 534 patients with previously untreated, PD-L1-high, locally advanced or metastatic NSCLC.
-
Treatment Arms:
-
Tiragolumab in combination with the anti-PD-L1 antibody atezolizumab.
-
Placebo in combination with atezolizumab.
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
-
Key Methodologies: Patients were randomized on a 1:1 basis. Treatment was administered intravenously until disease progression, unacceptable toxicity, or loss of clinical benefit.
KeyVibe-003 (Vibostolimab)
-
Study Design: A Phase 3, multicenter, randomized, double-blind study.
-
Patient Population: Patients with PD-L1 positive metastatic NSCLC who had not received prior treatment for metastatic disease.
-
Treatment Arms:
-
A coformulation of vibostolimab and the anti-PD-1 antibody pembrolizumab.
-
Pembrolizumab monotherapy.
-
-
Primary Endpoint: Overall Survival (OS).
-
Key Methodologies: The study was designed to assess if the combination of a TIGIT inhibitor and a PD-1 inhibitor could extend survival compared to the standard-of-care PD-1 inhibitor alone.
ARC-7 (Domvanalimab)
-
Study Design: A Phase 2, multicenter, three-arm, randomized, open-label study.
-
Patient Population: 150 patients with first-line metastatic NSCLC with a PD-L1 tumor proportion score (TPS) of ≥50% and no EGFR or ALK mutations.
-
Treatment Arms:
-
Domvanalimab plus the anti-PD-1 antibody zimberelimab (doublet).
-
Domvanalimab, zimberelimab, and the A2a/b adenosine (B11128) receptor antagonist etrumadenant (triplet).
-
Zimberelimab monotherapy.
-
-
Co-Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).
-
Key Methodologies: This proof-of-concept study aimed to evaluate the contribution of TIGIT inhibition (and adenosine receptor blockade in the triplet arm) to the efficacy of PD-1 blockade.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key aspects of TIGIT inhibition and the clinical trial landscape.
Ociperlimab and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the enhanced anti-tumor activity achieved by the dual blockade of TIGIT and PD-1 pathways, with a focus on the mechanism of action and supporting experimental data for the TIGIT inhibitor ociperlimab.
The landscape of cancer immunotherapy is continually evolving, with combination therapies emerging as a cornerstone for overcoming resistance to single-agent treatments. One of the most promising of these combinations is the dual blockade of two key immune checkpoint receptors: T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT) and programmed cell death protein 1 (PD-1). This guide provides a comprehensive comparison of the synergistic anti-tumor effects of the TIGIT inhibitor ociperlimab when used in conjunction with PD-1 blockade, supported by preclinical and clinical data.
Mechanism of Synergy: A Two-Pronged Attack on Immune Suppression
TIGIT and PD-1 are both inhibitory receptors expressed on the surface of immune cells, particularly T cells and Natural Killer (NK) cells.[1] While they both dampen anti-tumor immunity, they do so through distinct yet complementary mechanisms.
-
TIGIT's Role: TIGIT competes with the co-stimulatory receptor CD226 for binding to their common ligand, CD155 (also known as PVR), which is often overexpressed on tumor cells.[2][3] By binding to CD155 with higher affinity, TIGIT prevents the activating signals mediated by CD226.[4] Furthermore, TIGIT can directly deliver inhibitory signals into the T cell. Ociperlimab, a humanized IgG1 monoclonal antibody, is designed to bind to TIGIT with high affinity and specificity, thereby blocking its interaction with CD155 and CD112.[5][6] This action prevents TIGIT-mediated immunosuppression and allows for the restoration of the CD226 co-stimulatory pathway, leading to enhanced T cell and NK cell activation.[5]
-
PD-1's Role: The PD-1 receptor, upon binding to its ligands PD-L1 and PD-L2 on tumor cells, recruits the phosphatase SHP2 to its intracellular domain.[3] This leads to the dephosphorylation of key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors like CD226, effectively putting a brake on T cell activation.[3][7]
The synergistic effect of combining ociperlimab with a PD-1 inhibitor, such as tislelizumab, stems from the fact that these two pathways converge on the regulation of CD226.[2][8] While TIGIT inhibition primarily works extracellularly by preventing ligand binding, PD-1 inhibition works intracellularly by blocking the dephosphorylation of CD226.[2][3] Therefore, dual blockade ensures a more complete and robust reactivation of anti-tumor T cells.[2] Preclinical studies have demonstrated that the combination of ociperlimab and an anti-PD-1 antibody leads to synergistic immune cell activation and enhanced antitumor activity.[9][10]
Preclinical Evidence of Synergy
In vivo studies in murine tumor models have provided strong evidence for the synergistic anti-tumor response of combined TIGIT and PD-1 blockade.
| Study Type | Model | Treatment Groups | Key Findings | Reference |
| In vivo | Murine Glioblastoma Model | Control, Anti-PD-1, Anti-TIGIT, Anti-PD-1 + Anti-TIGIT | Dual blockade significantly improved survival compared to control and monotherapy groups. This was associated with increased effector T cell function and downregulation of suppressive regulatory T cells (Tregs). | [11] |
| In vivo | Murine Mesothelioma Model | Control, Chemotherapy, Anti-PD-1, Anti-PD-1 + Anti-CTLA-4, Anti-TIGIT, Anti-PD-1 + Anti-TIGIT | 90% of the anti-PD-1 + anti-TIGIT group exhibited an objective response, superior to all other treatment arms. This combination led to reduced tumor size, improved survival, and the induction of long-term immune memory. | [12][13] |
Clinical Validation: The AdvanTIG-105 Study
The phase 1 AdvanTIG-105 clinical trial (NCT04047862) evaluated the safety and efficacy of ociperlimab in combination with the anti-PD-1 antibody tislelizumab in patients with advanced solid tumors.[9][10][14]
| Metric | Patient Population | Result | Reference |
| Overall Response Rate (ORR) | Treatment-naïve, metastatic, PD-L1-positive non-small cell lung cancer (NSCLC) | 53.8% (unconfirmed) | [15] |
| - PD-L1 TC 1-49% | 44.0% (unconfirmed) | [15] | |
| - PD-L1 TC ≥50% | 71.4% (unconfirmed) | [15] | |
| Disease Control Rate (DCR) | Advanced solid tumors | 50.0% | [14] |
| Treatment-naïve, metastatic, PD-L1-positive NSCLC | 89.7% | [15] | |
| Pharmacodynamic Effects | Advanced solid tumors | - Reduction in peripheral regulatory T cells (Tregs) at higher doses. - Downregulation of TIGIT on T cells. - Increased levels of pro-inflammatory cytokines and chemokines (IFNγ, TNFα, IL12/23p40, CCL4, CXCL10). | [9][16] |
These encouraging early clinical results in heavily pre-treated and treatment-naïve patient populations underscore the potential of this combination therapy.[14][15]
Experimental Protocols
Murine Glioblastoma Model (Adapted from[11])
-
Cell Line: GL261-luciferase positive (GL261-luc) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 μg/mL G418.
-
Animal Model: Six- to eight-week-old C57BL/6J female mice were used.
-
Tumor Implantation: Mice were intracranially implanted with GL261-luc cells.
-
Treatment: Mice were randomized into four groups: control (e.g., PBS), anti-PD-1 antibody, anti-TIGIT antibody, and a combination of anti-PD-1 and anti-TIGIT antibodies. Treatment was administered intraperitoneally.
-
Monitoring and Analysis: Tumor growth was monitored by bioluminescence imaging. Survival was recorded. At the study endpoint, brains and spleens were harvested for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) to assess the frequency and function of different T cell subsets (e.g., CD4+, CD8+, Tregs) and their expression of activation and exhaustion markers (e.g., IFNγ, TNFα).
Visualizing the Molecular and Experimental Landscape
Caption: TIGIT and PD-1 signaling pathways and points of intervention.
References
- 1. Co-inhibition of TIGIT and PD-1/PD-L1 in Cancer Immunotherapy: Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic convergence of the TIGIT and PD-1 inhibitory pathways necessitates co-blockade to optimize anti-tumor CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TIGIT and PD-1 Immune Checkpoint Pathways Are Associated With Patient Outcome and Anti-Tumor Immunity in Glioblastoma [frontiersin.org]
- 5. Facebook [cancer.gov]
- 6. Frontiers | An Fc-Competent Anti-Human TIGIT Blocking Antibody Ociperlimab (BGB-A1217) Elicits Strong Immune Responses and Potent Anti-Tumor Efficacy in Pre-Clinical Models [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. TIGIT and PD-1 dual checkpoint blockade enhances antitumor immunity and survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combination of PD-1 and TIGIT immune checkpoint inhibitors elicits a strong anti-tumour response in mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 14. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. jitc.bmj.com [jitc.bmj.com]
Ociperlimab: A Comparative Analysis of Efficacy Across Diverse Cancer Indications
An In-depth Guide for Researchers and Drug Development Professionals
Ociperlimab (BGB-A1217), an investigational humanized monoclonal antibody, is at the forefront of a new wave of cancer immunotherapies targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). As a key inhibitory immune checkpoint, TIGIT's blockade is a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive cross-validation of Ociperlimab's efficacy in various cancer types, juxtaposed with current standards of care and other anti-TIGIT therapies in development. Detailed experimental data, protocols, and visual representations of key pathways and workflows are presented to offer a thorough comparative analysis for the scientific community.
Mechanism of Action: The TIGIT/PVR Pathway
Ociperlimab functions by binding to TIGIT on immune cells, primarily T cells and Natural Killer (NK) cells, thereby preventing its interaction with its ligand, the poliovirus receptor (PVR or CD155), which is often overexpressed on tumor cells. This blockade disrupts the immunosuppressive signals mediated by TIGIT, leading to enhanced T cell and NK cell activity against cancerous cells. The following diagram illustrates this signaling pathway.
Caption: The TIGIT/PVR signaling pathway and the mechanism of action of Ociperlimab.
Cross-Validation of Efficacy in Key Cancer Types
Ociperlimab, primarily in combination with the anti-PD-1 antibody tislelizumab, has been evaluated in a range of solid tumors. This section details the clinical trial findings in non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), biliary tract cancer (BTC), and gastric/gastroesophageal junction cancer (GC/GEJ), comparing its performance against standard-of-care and other investigational anti-TIGIT agents.
Non-Small Cell Lung Cancer (NSCLC)
Standard of Care: For patients with advanced NSCLC and high PD-L1 expression (≥50%), immunotherapy with PD-1/PD-L1 inhibitors like pembrolizumab (B1139204), atezolizumab, or cemiplimab is the standard first-line treatment. For patients with lower or no PD-L1 expression, a combination of platinum-based chemotherapy and a PD-1/PD-L1 inhibitor is typically used.
Ociperlimab Clinical Data: The AdvanTIG-105 trial is a phase 1 study that has evaluated Ociperlimab in combination with tislelizumab in patients with advanced solid tumors, including a cohort with NSCLC.
Comparative Analysis: The following table summarizes the efficacy of Ociperlimab in combination with tislelizumab compared to other anti-TIGIT antibodies in first-line treatment of PD-L1-high NSCLC.
| Treatment Arm | Trial Name | N | ORR (%) | mPFS (months) | mOS (months) |
| Ociperlimab + Tislelizumab | AdvanTIG-105 | - | - | - | - |
| Tiragolumab + Atezolizumab | SKYSCRAPER-01 | 534 | - | - | 22.9[1] |
| Placebo + Atezolizumab | SKYSCRAPER-01 | 534 | - | - | 16.7[1] |
| Domvanalimab + Zimberelimab | ARC-7 | 150 | 41 | 12.0 | - |
| Zimberelimab Monotherapy | ARC-7 | 150 | 27 | 5.4 | - |
| Vibostolimab + Pembrolizumab | KEYVIBE-002 | 255 | - | 5.6 | 10.2 |
| Docetaxel | KEYVIBE-002 | 255 | - | 3.2 | 8.8 |
Experimental Workflow for a Typical Phase 2/3 NSCLC Trial:
Caption: A generalized experimental workflow for a randomized phase 2/3 clinical trial in NSCLC.
Small Cell Lung Cancer (SCLC)
Standard of Care: For limited-stage SCLC (LS-SCLC), the standard of care is concurrent chemoradiotherapy (cCRT), typically with cisplatin (B142131) and etoposide.[2][3][4][5] For extensive-stage SCLC (ES-SCLC), the standard first-line treatment is a combination of chemotherapy (cisplatin or carboplatin (B1684641) plus etoposide) with a PD-L1 inhibitor such as atezolizumab or durvalumab.
Ociperlimab Clinical Data: The AdvanTIG-204 trial, a phase 2 study, investigated Ociperlimab in combination with tislelizumab and cCRT in patients with untreated LS-SCLC.
Comparative Analysis: The table below presents the results from the AdvanTIG-204 trial.
| Treatment Arm | Trial Name | N | ORR (%) | mPFS (months) | mOS (months) |
| Ociperlimab + Tislelizumab + cCRT (Arm A) | AdvanTIG-204 | 41 | 85.4 | 12.6 | Not Reached[6][7] |
| Tislelizumab + cCRT (Arm B) | AdvanTIG-204 | 42 | 88.1 | 13.2 | Not Reached[6][7] |
| cCRT alone (Arm C) | AdvanTIG-204 | 43 | 76.7 | 9.5 | Not Reached[6][7] |
In this study, the addition of tislelizumab to cCRT showed a trend towards improved PFS and ORR compared to cCRT alone. However, the further addition of Ociperlimab did not appear to provide a detectable improvement over tislelizumab plus cCRT.[6]
Other Anti-TIGIT Therapies in SCLC: The phase 3 SKYSCRAPER-02 trial evaluated tiragolumab in combination with atezolizumab and chemotherapy in untreated ES-SCLC. The study did not meet its co-primary endpoints of progression-free survival and overall survival.[8] Similarly, the phase 3 KEYVIBE-008 trial investigating vibostolimab and pembrolizumab with chemotherapy in ES-SCLC was terminated due to futility.[9]
Biliary Tract Cancer (BTC)
Standard of Care: The standard first-line treatment for advanced BTC is the combination of gemcitabine (B846) and cisplatin chemotherapy.[10][11][12]
Ociperlimab Clinical Data: The ZSAB-TOP trial, a single-arm, multicenter, phase 2 study, evaluated the efficacy and safety of first-line tislelizumab plus Ociperlimab and gemcitabine plus cisplatin (GemCis) in advanced BTC.
Efficacy Results from the ZSAB-TOP Trial:
| Endpoint | Result |
| Confirmed ORR (cORR) | 51.2% (95% CI: 35.1–67.1)[13] |
| cORR in TIGIT+/PD-L1+ patients | 75.0% (95% CI: 47.6–92.7)[13] |
| Median PFS | 7.7 months (95% CI: 6.0–9.4)[13] |
| Median OS | 17.4 months (95% CI: 11.7-not reached)[13] |
The confirmed ORR of 51.2% in the ZSAB-TOP trial achieved statistical superiority compared to a historical ORR of 25% with GemCis alone.[13]
Gastric/Gastroesophageal Junction (GEJ) Cancer
Standard of Care: First-line treatment for HER2-negative advanced or metastatic gastric or GEJ adenocarcinoma typically involves a platinum and fluoropyrimidine doublet chemotherapy.[14][15] For tumors expressing PD-L1, the addition of an immune checkpoint inhibitor like nivolumab (B1139203) or pembrolizumab to chemotherapy is a standard option.[16]
Ociperlimab Clinical Data: Cohort 9 of the AdvanTIG-105 phase 1b dose-expansion study assessed Ociperlimab in combination with tislelizumab and chemotherapy in patients with stage IV gastric or GEJ cancer.
Efficacy Results from AdvanTIG-105 (Cohort 9):
| Endpoint | All Patients (N=59) | PD-L1 TAP ≥5% (n=27) | PD-L1 TAP <5% (n=28) |
| ORR | 57.6% | 63.0% | 57.1% |
| DCR | 86.4% | 85.2% | 85.7% |
| Median DoR | 8.1 months | 8.4 months | 4.7 months |
| Median PFS | 7.3 months | - | - |
Data presented at ASCO Breakthrough 2023 and in a BeOne Medical Information publication.[17]
Comparative Data for Other Anti-TIGITs in Gastric Cancer: The phase 2 EDGE-Gastric study is evaluating the anti-TIGIT antibody domvanalimab in combination with the anti-PD-1 antibody zimberelimab and chemotherapy. In one arm of the study, the combination of domvanalimab, zimberelimab, and FOLFOX chemotherapy demonstrated a confirmed ORR of 59% and a median PFS of 12.9 months.[1]
Experimental Protocols
AdvanTIG-204 (Ociperlimab in LS-SCLC)
-
Study Design: A phase 2, multicenter, randomized, 3-arm, open-label study.[2][7]
-
Patient Population: Treatment-naïve patients with LS-SCLC.[2][7]
-
Randomization (1:1:1):
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.[7]
-
Key Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), and safety.
ZSAB-TOP (Ociperlimab in BTC)
-
Study Design: A single-arm, multicenter, phase 2 study.[13]
-
Patient Population: Patients with advanced biliary tract cancer.[13]
-
Treatment Regimen: Tislelizumab (200 mg) and Ociperlimab (900 mg) on day 1, in combination with cisplatin (25 mg/m²) and gemcitabine (1000 mg/m²) on days 1 and 8 of a 21-day cycle for a maximum of eight cycles. Tislelizumab and Ociperlimab were continued until unacceptable toxicity or disease progression.[13]
-
Primary Endpoint: Confirmed Objective Response Rate (ORR) evaluated by the investigator, compared with a historical ORR of 25% with GemCis.[13]
-
Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[10]
AdvanTIG-105 (Cohort 9 - Ociperlimab in GC/GEJ Cancer)
-
Study Design: A phase 1b, open-label, dose-expansion study.[6][12]
-
Patient Population: Patients with stage IV gastric or gastroesophageal junction adenocarcinoma who had not received prior therapy for metastatic disease and were HER2-negative.[4]
-
Treatment Regimen: Ociperlimab (900 mg IV Q3W) + Tislelizumab (200 mg IV Q3W) + chemotherapy.[4]
-
Primary Endpoint: Investigator-assessed Overall Response Rate (ORR) per RECIST v1.1.[4][6]
-
Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[4][6]
Conclusion
Ociperlimab, in combination with the anti-PD-1 antibody tislelizumab, has demonstrated promising anti-tumor activity across a range of solid tumors. In advanced biliary tract cancer and gastric/GEJ cancer, the addition of Ociperlimab to standard chemo-immunotherapy regimens has shown encouraging response rates and survival outcomes in early phase trials. However, in limited-stage small cell lung cancer, the addition of Ociperlimab to tislelizumab and chemoradiotherapy did not show a detectable improvement in efficacy.
The landscape of anti-TIGIT therapies is rapidly evolving, with several agents in late-stage development. While some trials of other anti-TIGIT antibodies have yielded disappointing results in certain settings, the field remains optimistic about the potential of this class of drugs. Further randomized, controlled trials are necessary to definitively establish the clinical benefit of Ociperlimab and to identify the patient populations most likely to respond to this novel immunotherapy. The data presented in this guide offer a valuable comparative resource for researchers and clinicians as they navigate this dynamic area of oncology drug development.
References
- 1. gene.com [gene.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Limited-Stage Small Cell Lung Cancer: Current Chemoradiotherapy Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. ascopubs.org [ascopubs.org]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Current standards for clinical management of small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 14. First-line systemic therapy for advanced gastric cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview of Chemotherapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. cgtlive.com [cgtlive.com]
Navigating the Safety Landscape of TIGIT-Targeting Therapies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of leading TIGIT-targeting antibodies currently in clinical development. As the landscape of cancer immunotherapy evolves, understanding the nuances of the safety and tolerability of these novel agents is paramount for advancing patient care.
T-cell immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory checkpoint receptor on T cells and Natural Killer (NK) cells. Its blockade, often in combination with anti-PD-1/L1 therapies, aims to reinvigorate the anti-tumor immune response. This guide synthesizes publicly available clinical trial data for five prominent TIGIT antibodies: ociperlimab, tiragolumab, domvanalimab, vibostolimab, and etigilimab, focusing on their safety and tolerability.
Comparative Safety Profiles of TIGIT Antibodies
The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for each TIGIT antibody. It is crucial to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, tumor types, and combination therapies.
Ociperlimab
| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
| AdvanTIG-105 (Phase 1)[1] | Tislelizumab | Fatigue, Diarrhea[2] | 10.0% | 10.0%[3] | One incident for each drug[3] |
| AdvanTIG-204 (Phase 2)[4] | Tislelizumab + cCRT | Anemia, Nausea, Alopecia, Decreased WBC count | 73.2% (Ociperlimab arm) | Not Reported | 26.8% (Ociperlimab arm) |
Tiragolumab
| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
| CITYSCAPE (Phase 2)[5] | Atezolizumab | Pruritus, Rash, Decreased appetite, Cough, Anemia[6] | 48%[5] | 21%[7] | 10%[5] |
| SKYSCRAPER-02 (Phase 3)[7] | Atezolizumab + Chemotherapy | Anemia, Neutropenia, Alopecia, Pruritus[7] | 69.4%[7] | Not Reported | 5.0%[7] |
| Unnamed Phase 3 (NSCLC Consolidation)[8] | Atezolizumab | Not specified | 13.8%[8] | 11.5%[8] | Not Reported |
Domvanalimab
| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
| LIVERTI (Phase 2)[9] | Zimberelimab | Diarrhea, Rash/Pruritus, Fatigue, Nausea, Cough[9] | 13.8%[9] | Not Reported | Dose delays or discontinuation in 3 patients[9] |
| ARC-10 (Phase 2)[10] | Zimberelimab | Not specified | 21.1%[10] | Not Reported | 10.5%[11] |
| EDGE-Gastric (Phase 2)[12] | Zimberelimab + Chemotherapy | Infusion-related reactions (mostly chemo-related)[12] | 73% (any study drug), 15% (domvanalimab/zimberelimab)[13] | 0% (related to domvanalimab/zimberelimab)[13] | Not specified |
Vibostolimab
| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
| KEYVIBE-001 (Phase 1)[14] | Pembrolizumab (B1139204) | Pruritus, Hypoalbuminemia, Pyrexia, Rash, Fatigue[14] | 15%[14] | Not Reported | Not Reported |
| KEYVIBE-008 (Phase 3)[15] | Pembrolizumab + Chemotherapy | Anemia, Neutropenia, Leukopenia, Alopecia, Thrombocytopenia, Nausea, Decreased appetite, Constipation, Fatigue, Asthenia, Rash, Pruritus[16] | 66.8%[16] | Not Reported | 11.8%[16] |
| Unnamed Phase 2 (Cervical Cancer)[17] | Pembrolizumab | Rash, Increased lipase, Pruritus, Pyrexia, Fatigue[17] | 18-29% (dose dependent)[17] | Not Reported | Not Reported |
Etigilimab
| Clinical Trial | Combination Therapy | Most Common TRAEs (Any Grade) | Grade ≥3 TRAEs (%) | Serious TRAEs (%) | TRAEs Leading to Discontinuation (%) |
| Phase 1a/b[18] | Monotherapy & Nivolumab | Rash, Nausea, Fatigue (Mono); Decreased appetite, Nausea, Rash (Combo)[18] | Six patients experienced Grade ≥3 TRAEs[18] | Not Reported | Not Reported |
| ACTIVATE (Phase 1b/2)[19] | Nivolumab | Skin reactions[19] | Two G3 TRAEs (immune-related diabetes mellitus and maculopapular rash)[20] | No treatment-related SAEs[20] | No treatment-related discontinuations[20] |
Experimental Protocols
The safety data presented above were primarily collected during Phase 1, 2, and 3 clinical trials. The general methodology for assessing safety in these trials involves:
-
Patient Monitoring: Regular monitoring of patients for any adverse events (AEs) through physical examinations, laboratory tests (hematology and clinical chemistry), and patient-reported outcomes.
-
AE Grading: Adverse events are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI CTCAE). Grade 1 events are mild, Grade 2 are moderate, Grade 3 are severe, Grade 4 are life-threatening, and Grade 5 results in death.
-
Attribution: Investigators assess the relationship of each adverse event to the study drug(s), categorizing them as not related, unlikely, possibly, probably, or definitely related.
-
Dose-Limiting Toxicities (DLTs): In Phase 1 dose-escalation studies, the primary objective is often to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). DLTs are specific, severe adverse events that occur within a predefined period and are considered unacceptable.
-
Independent Data Monitoring Committees (DMCs): For late-stage trials, an independent DMC regularly reviews safety data to ensure patient safety and may recommend trial modifications or discontinuation if significant safety concerns arise.[15][21][22]
Visualizing Key Pathways and Processes
To further aid in the understanding of TIGIT-targeting therapies, the following diagrams illustrate the TIGIT signaling pathway and a typical clinical trial workflow for safety assessment.
Caption: The TIGIT signaling pathway on immune cells.
Caption: A generalized workflow for safety assessment in clinical trials.
References
- 1. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Tiragolumab/Atezolizumab Shows No Benefit in NSCLC [medscape.com]
- 7. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Dual TIGIT and PD-1 blockade with domvanalimab plus zimberelimab in hepatocellular carcinoma refractory to anti-PD-1 therapies: the phase 2 LIVERTI trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. gilead.com [gilead.com]
- 13. onclive.com [onclive.com]
- 14. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. onclive.com [onclive.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase 1a/b Open-Label, Dose-Escalation Study of Etigilimab Alone or in Combination with Nivolumab in Patients with Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. merck.com [merck.com]
- 22. Merck's Phase 3 Trial Update on Vibostolimab & Pembrolizumab for Small Cell Lung Cancer [synapse.patsnap.com]
Ociperlimab vs. First-Generation Immunotherapies: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer immunotherapy is continuously evolving, with next-generation checkpoint inhibitors aiming to enhance the efficacy of established first-generation agents. Ociperlimab, an investigational monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), represents one such effort. This guide provides an objective comparison of the performance of Ociperlimab, primarily in combination with PD-1 inhibitors, against first-generation immunotherapies like PD-1/PD-L1 inhibitors, supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Dual Approach to Reinvigorating Anti-Tumor Immunity
First-generation immunotherapies, such as pembrolizumab (B1139204) (Keytruda®) and nivolumab (B1139203) (Opdivo®), function by blocking the interaction between the programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells. This blockade releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells.
Ociperlimab introduces a second layer of immune checkpoint inhibition by targeting TIGIT.[1] TIGIT is another inhibitory receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands on tumor cells, TIGIT suppresses the activity of these immune cells. Ociperlimab, by blocking the TIGIT pathway, is designed to further enhance the anti-tumor immune response, potentially leading to synergistic effects when combined with PD-1 inhibitors.[2][3]
Performance and Efficacy: A Look at the Clinical Data
Direct head-to-head trials of Ociperlimab monotherapy against first-generation immunotherapies are limited. The primary clinical development strategy for Ociperlimab has been in combination with the anti-PD-1 antibody tislelizumab. Therefore, this comparison focuses on the performance of the Ociperlimab-tislelizumab combination versus PD-1 inhibitor monotherapy, which is the standard of care in many settings.
It is crucial to note that the Phase 3 AdvanTIG-302 trial, which was designed to compare ociperlimab plus tislelizumab against pembrolizumab in first-line non-small cell lung cancer (NSCLC), was discontinued (B1498344) due to futility as it was unlikely to meet its primary endpoint of overall survival.[4][5] This outcome underscores the challenges in developing novel immunotherapy combinations.
The following tables summarize key efficacy and safety data from clinical trials involving the Ociperlimab-tislelizumab combination and first-generation immunotherapies in relevant patient populations.
Table 1: Efficacy of Ociperlimab in Combination with Tislelizumab
| Clinical Trial | Indication | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| AdvanTIG-105 (Dose-Expansion Cohort) | Treatment-naïve, metastatic, PD-L1+ NSCLC | Ociperlimab + Tislelizumab | 53.8% (unconfirmed) | 5.4 months | Not Evaluable |
| PD-L1 TC 1-49% | 44.0% (unconfirmed) | 5.2 months | Not Evaluable | ||
| PD-L1 TC ≥50% | 71.4% (unconfirmed) | 5.6 months | Not Evaluable | ||
| AdvanTIG-202 | Previously treated recurrent or metastatic cervical cancer | Ociperlimab + Tislelizumab | 23.2% | 3.0 months | 12.2 months |
| PD-L1+ subgroup | 27.4% | 4.1 months | 16.4 months |
Source: OncLive, 2022[6]; PubMed, 2025[7]
Table 2: Efficacy of First-Generation Immunotherapy (Pembrolizumab) in a Comparable Indication
| Clinical Trial | Indication | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | 5-Year Overall Survival (OS) Rate |
| KEYNOTE-042 | Locally advanced or metastatic NSCLC, PD-L1 TPS ≥1% | Pembrolizumab | 27% (TPS ≥1%), 39% (TPS ≥50%) | 5.4 months (TPS ≥1%), 7.1 months (TPS ≥50%) | 16.6% (TPS ≥1%), 21.9% (TPS ≥50%) |
Source: Journal of Clinical Oncology, 2022[8]
Table 3: Safety Profile of Ociperlimab in Combination with Tislelizumab (AdvanTIG-105)
| Adverse Event (AE) Category | Percentage of Patients |
| Any Treatment-Emergent AE (TEAE) | 95.0% |
| Grade ≥3 TEAEs | 27.5% |
| Any Treatment-Related AE (TRAE) | 77.5% |
| Grade ≥3 TRAEs | 10.0% |
| Serious TEAEs | 25.0% |
| Serious TRAEs | 10.0% |
Source: OncLive, 2022[6]
Table 4: Safety Profile of Pembrolizumab Monotherapy (Representative Data)
| Adverse Event (AE) Category | Percentage of Patients |
| Immune-Mediated Pneumonitis | 3.4% (Grade 3-4: 1.3%) |
| Immune-Mediated Colitis | 1.7% (Grade 3-4: 0.7%) |
| Immune-Mediated Hepatitis | 0.7% (Grade 3-4: 0.5%) |
| Immune-Mediated Endocrinopathies (Hypophysitis, Thyroid disorders, Type 1 Diabetes) | Varies by condition |
| Immune-Mediated Nephritis | 0.3% (Grade 3-4: 0.1%) |
| Severe Skin Reactions | 1.5% (Grade 3-4: 0.2%) |
Source: KEYTRUDA® (pembrolizumab) Prescribing Information[9]
Experimental Protocols
AdvanTIG-105: A Phase 1 Dose-Escalation and Expansion Study
-
Objective: To assess the safety, tolerability, and preliminary anti-tumor activity of ociperlimab in combination with tislelizumab in patients with advanced solid tumors.[10][11][12]
-
Methodology: The study consisted of a dose-escalation phase to determine the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase in specific tumor types.[11][12] Patients received ociperlimab intravenously at escalating doses in combination with a fixed dose of tislelizumab (200 mg) every three weeks.[10][11]
-
Key Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included Overall Response Rate (ORR), Duration of Response (DoR), and Disease Control Rate (DCR).[10]
KEYNOTE-042: A Phase 3 Study of Pembrolizumab in NSCLC
-
Objective: To evaluate the efficacy and safety of pembrolizumab monotherapy compared with platinum-based chemotherapy as first-line treatment for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a PD-L1 tumor proportion score (TPS) of 1% or more.
-
Methodology: This was a randomized, open-label, phase 3 trial. Patients were randomized to receive either pembrolizumab (200 mg every 3 weeks for up to 35 cycles) or the investigator's choice of platinum-based chemotherapy for 4 to 6 cycles.
-
Key Endpoints: The primary endpoint was overall survival (OS) in patients with a PD-L1 TPS of 50% or more, 20% or more, and 1% or more. Secondary endpoints included progression-free survival (PFS) and objective response rate (ORR).[8]
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Signaling pathways of Ociperlimab and first-generation immunotherapies.
Experimental Workflow for a Combination Immunotherapy Trial
References
- 1. Ociperlimab Clinical Trials Development Insight - BioSpace [biospace.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. A Study of Ociperlimab With Tislelizumab Compared to Pembrolizumab in Participants With Untreated Lung Cancer [clin.larvol.com]
- 6. onclive.com [onclive.com]
- 7. AdvanTIG-202: Phase 2 open-label, two-cohort multicenter study of ociperlimab plus tislelizumab and tislelizumab alone in patients with previously treated recurrent or metastatic cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. AdvanTIG-105: a phase I dose escalation study of the anti-TIGIT monoclonal antibody ociperlimab in combination with tislelizumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ociperlimab and Durvalumab: A Comparative Guide for Researchers
A head-to-head clinical trial designed to directly compare Ociperlimab and Durvalumab was terminated before patient enrollment, meaning no direct comparative data is available. This guide provides an overview of the existing clinical trial data for each drug individually, their mechanisms of action, and the protocols of key studies.
Ociperlimab, an investigational anti-TIGIT monoclonal antibody, and Durvalumab, an approved anti-PD-L1 monoclonal antibody, are both immunotherapies designed to enhance the body's anti-tumor immune response. While they engage different targets in the immune checkpoint cascade, their ultimate goal is to reactivate T-cells to recognize and eliminate cancer cells.
Performance Data from Key Clinical Trials
Due to the absence of direct comparative studies, this section presents data from significant clinical trials for Ociperlimab and Durvalumab separately. The data is organized by the clinical trial and indication.
Ociperlimab Clinical Trial Data
Ociperlimab has been studied in combination with other therapies. The following table summarizes key efficacy data from the AdvanTIG-204 trial.
| Clinical Trial | Indication | Treatment Arms | N | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| AdvanTIG-204 | Limited-Stage Small Cell Lung Cancer (LS-SCLC) | Arm A: Ociperlimab + Tislelizumab + cCRT | 41 | 12.6 months | 85.4% |
| Arm B: Tislelizumab + cCRT | 42 | 13.2 months | 88.1% | ||
| Arm C: cCRT alone | 43 | 9.5 months | 76.7% |
cCRT: Concurrent Chemoradiotherapy
In the AdvanTIG-204 study, the addition of Ociperlimab to Tislelizumab and cCRT did not show a significant improvement in PFS compared to Tislelizumab and cCRT alone[1].
Durvalumab Clinical Trial Data
Durvalumab is approved for several indications, and its efficacy has been demonstrated in multiple Phase 3 trials. The following tables summarize key data from the PACIFIC, CASPIAN, and TOPAZ-1 trials.
PACIFIC Trial: Unresectable, Stage III Non-Small Cell Lung Cancer (NSCLC)
| Treatment Arm | N | Median Overall Survival (OS) | 5-Year OS Rate | Median Progression-Free Survival (PFS) | 5-Year PFS Rate |
| Durvalumab | 476 | 47.5 months | 42.9% | 16.9 months | 33.1% |
| Placebo | 237 | 29.1 months | 33.4% | 5.6 months | 19.0% |
The PACIFIC trial demonstrated a significant and sustained overall survival benefit with Durvalumab as consolidation therapy after chemoradiotherapy[2][3].
CASPIAN Trial: Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
| Treatment Arm | N | Median Overall Survival (OS) | 3-Year OS Rate | Median Progression-Free Survival (PFS) |
| Durvalumab + EP | 268 | 12.9 months | 17.6% | 5.1 months |
| EP alone | 269 | 10.5 months | 5.8% | 5.4 months |
EP: Etoposide + Cisplatin (B142131) or Carboplatin
In the CASPIAN trial, the addition of Durvalumab to standard chemotherapy showed a statistically significant improvement in overall survival[4][5][6][7][8].
TOPAZ-1 Trial: Advanced Biliary Tract Cancer (BTC)
| Treatment Arm | N | Median Overall Survival (OS) | 3-Year OS Rate | Median Progression-Free Survival (PFS) |
| Durvalumab + GemCis | 341 | 12.9 months | 14.6% | 7.2 months |
| Placebo + GemCis | 344 | 11.3 months | 6.9% | 5.7 months |
GemCis: Gemcitabine (B846) + Cisplatin
The TOPAZ-1 trial showed that adding Durvalumab to chemotherapy resulted in a significant improvement in overall survival for patients with advanced biliary tract cancer[9][10][11][12][13].
Signaling Pathways and Mechanisms of Action
Ociperlimab: Targeting the TIGIT Pathway
Ociperlimab is a monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT). TIGIT is an inhibitory checkpoint receptor expressed on T-cells and Natural Killer (NK) cells. By binding to its ligands (CD155 and CD112) on antigen-presenting cells or tumor cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction, thereby "releasing the brakes" on the immune system.
Durvalumab: Targeting the PD-1/PD-L1 Pathway
Durvalumab is a monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). PD-L1 can be expressed on tumor cells and other immune cells in the tumor microenvironment. It binds to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that leads to T-cell exhaustion and immune evasion. Durvalumab blocks the interaction between PD-L1 and PD-1, restoring the T-cell's ability to attack tumor cells.
Experimental Protocols of Key Clinical Trials
AdvanTIG-204 (Ociperlimab)
-
Phase: 2
-
Title: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC.
-
Patient Population: Previously untreated patients with limited-stage small-cell lung cancer.
-
Treatment Arms:
-
Arm A: Ociperlimab and Tislelizumab plus concurrent chemoradiotherapy (cCRT).
-
Arm B: Tislelizumab plus cCRT.
-
Arm C: cCRT alone.
-
-
Primary Endpoint: Progression-Free Survival (PFS) per investigator assessment.
-
Key Inclusion Criteria: Histologically or cytologically confirmed LS-SCLC, measurable disease, and ECOG performance status of 0 or 1.
-
Key Exclusion Criteria: Prior systemic therapy for LS-SCLC, mixed small-cell/non-small-cell histology.
PACIFIC (Durvalumab)
-
Phase: 3
-
Title: A Global Study to Assess the Effects of MEDI4736 (Durvalumab) Following Concurrent Chemoradiation in Patients With Stage III Unresectable Non-Small Cell Lung Cancer.
-
Patient Population: Patients with unresectable, Stage III NSCLC whose disease had not progressed following platinum-based chemotherapy concurrent with radiation therapy.
-
Treatment Arms:
-
Durvalumab (10 mg/kg IV every 2 weeks for up to 12 months).
-
Placebo.
-
-
Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
-
Key Inclusion Criteria: WHO performance status of 0 or 1, life expectancy of at least 12 weeks.
-
Key Exclusion Criteria: Prior exposure to any anti-PD-1 or anti-PD-L1 antibody, active or prior documented autoimmune disease.
Representative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial in oncology, representative of the studies discussed.
References
- 1. AdvanTIG-204: A Phase 2, Randomized, Open-Label Study of Ociperlimab Plus Tislelizumab and Concurrent Chemoradiotherapy Versus Tislelizumab and Concurrent Chemotherapy Versus Concurrent Chemoradiotherapy in First-Line Limited-Stage SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Durvalumab plus Chemotherapy Improves Overall Survival in Extensive-Stage Small-Cell Lung Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. Durvalumab Plus Platinum/Etoposide for First-Line Treatment of Extensive-Stage SCLC - The ASCO Post [ascopost.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Durvalumab, with or without tremelimumab, plus platinum-etoposide in first-line treatment of extensive-stage small-cell lung cancer: 3-year overall survival update from CASPIAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Durvalumab in Combination with Chemotherapy as First-Line Treatment for Extensive-Stage SCLC (CASPIAN Data) [theoncologynurse.com]
- 9. Durvalumab plus chemotherapy in advanced biliary tract cancer: 3-year overall survival update from the phase III TOPAZ-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IMFINZI® (durvalumab) plus chemotherapy further improved overall survival benefit in advanced biliary tract cancer in the TOPAZ-1 Phase III trial, reducing the risk of death by 24% in additional follow-up [astrazeneca-us.com]
- 11. Durvalumab or placebo plus gemcitabine and cisplatin in participants with advanced biliary tract cancer (TOPAZ-1): updated overall survival from a randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imfinzi plus chemotherapy doubled overall survival rate at three years for patients with advanced biliary tract cancer in TOPAZ-1 Phase III trial [astrazeneca.com]
- 13. Durvalumab Plus Gemcitabine/Cisplatin Improves Survival in Patients With Advanced Biliary Tract Cancer TOPAZ-1 - The ASCO Post [ascopost.com]
Ociperlimab: A Comparative Meta-Analysis of Clinical Trial Outcomes in the Anti-TIGIT Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ociperlimab (BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with immunoglobulin and ITIM domains (TIGIT), a key immune checkpoint inhibitor. By blocking TIGIT, ociperlimab aims to enhance the anti-tumor immune response. This guide provides a meta-analysis of publicly available clinical trial data for ociperlimab, comparing its performance with other anti-TIGIT antibodies in development. The information is intended to provide an objective overview for researchers, scientists, and drug development professionals.
TIGIT Signaling Pathway
The TIGIT signaling pathway plays a crucial role in regulating the body's immune response. TIGIT is expressed on immune cells, including T cells and Natural Killer (NK) cells. When TIGIT binds to its ligands, such as CD155 (PVR) and CD112, which are often overexpressed on tumor cells, it triggers an inhibitory signal that suppresses the anti-tumor activity of these immune cells. Ociperlimab and other anti-TIGIT antibodies are designed to block this interaction, thereby "releasing the brakes" on the immune system and allowing it to attack cancer cells more effectively.
Caption: TIGIT Signaling Pathway and the Mechanism of Action of Ociperlimab.
Ociperlimab Clinical Trial Program Overview
Ociperlimab has been investigated in a number of clinical trials across various cancer types, most notably in combination with the anti-PD-1 antibody tislelizumab. A summary of the key trials is presented below.
AdvanTIG-302: A Phase 3 Study in Non-Small Cell Lung Cancer (NSCLC)
The AdvanTIG-302 trial was a pivotal Phase 3 study evaluating ociperlimab in combination with tislelizumab versus pembrolizumab (B1139204) monotherapy in the first-line treatment of patients with locally advanced or metastatic NSCLC with high PD-L1 expression.
In a significant development, BeiGene announced the discontinuation of the AdvanTIG-302 trial in April 2025.[1] This decision was based on the recommendation of an independent data monitoring committee after a pre-planned futility analysis indicated that the trial was unlikely to meet its primary endpoint of overall survival.[1][2] No new safety signals were observed.[2] The full quantitative data from this futility analysis have not yet been publicly released but are anticipated to be shared at a future scientific meeting.[2]
Experimental Protocol (AdvanTIG-302 - NCT04746924):
-
Study Design: A Phase 3, randomized, double-blind, multicenter study.
-
Patient Population: Previously untreated patients with locally advanced, unresectable, or metastatic NSCLC with PD-L1 expression in ≥50% of tumor cells and without EGFR or ALK genomic tumor aberrations.
-
Intervention Arms:
-
Arm A: Ociperlimab plus tislelizumab.
-
Arm B: Placebo plus pembrolizumab.
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR), and safety.
Earlier Phase and Other Ongoing/Completed Studies
While the Phase 3 NSCLC trial was discontinued, data from other clinical trials provide insights into the activity of ociperlimab in different settings.
AdvanTIG-105: A Phase 1/1b Study in Advanced Solid Tumors
This first-in-human, open-label, multicenter study evaluated the safety, tolerability, and preliminary anti-tumor activity of ociperlimab in combination with tislelizumab in patients with advanced solid tumors. The study found that the combination was generally well-tolerated.
ZSAB-TOP: A Phase 2 Study in Advanced Biliary Tract Cancer
This single-arm, multicenter Phase 2 study evaluated the efficacy and safety of first-line tislelizumab and ociperlimab combined with gemcitabine (B846) and cisplatin (B142131) in patients with advanced biliary tract cancer. The combination demonstrated promising anti-tumor activity.
AdvanTIG-202: A Phase 2 Study in Recurrent/Metastatic Cervical Cancer
This open-label, two-cohort, multicenter study investigated the efficacy and safety of ociperlimab plus tislelizumab in patients with previously treated recurrent or metastatic cervical cancer. The combination showed promising anti-tumor activity in this patient population.
Comparative Analysis of Anti-TIGIT Antibodies in NSCLC
The landscape of anti-TIGIT antibody development has been challenging, with several high-profile trial failures. The table below compares the available clinical trial data for ociperlimab with other leading anti-TIGIT candidates in NSCLC.
| Drug | Trial Name (Phase) | Patient Population | Intervention | Control | Key Outcomes |
| Ociperlimab | AdvanTIG-302 (Phase 3) | 1L NSCLC (PD-L1 high) | Ociperlimab + Tislelizumab | Pembrolizumab | Terminated for futility (unlikely to meet OS endpoint) |
| Tiragolumab | SKYSCRAPER-01 (Phase 3) | 1L NSCLC (PD-L1 high) | Tiragolumab + Atezolizumab | Placebo + Atezolizumab | Did not meet co-primary endpoints of PFS and OS.[3] |
| Vibostolimab | KeyVibe-002 (Phase 2) | Previously treated metastatic NSCLC | Vibostolimab + Pembrolizumab +/- Docetaxel | Docetaxel | Did not meet primary endpoint of PFS.[4][5] |
| Domvanalimab | ARC-10 (Phase 2) | 1L NSCLC (PD-L1 high) | Domvanalimab + Zimberelimab | Zimberelimab or Chemotherapy | Showed improvement in OS vs. zimberelimab alone (HR=0.64).[6][7] |
| Domvanalimab | ARC-7 (Phase 2) | 1L NSCLC (PD-L1 high) | Domvanalimab + Zimberelimab +/- Etrumadenant | Zimberelimab | Showed improvement in PFS vs. zimberelimab alone. |
Summary of Ociperlimab Clinical Trial Data
The following tables summarize the available quantitative data from key ociperlimab clinical trials.
Table 1: Efficacy Outcomes of Ociperlimab in Clinical Trials
| Trial (Indication) | Metric | Ociperlimab Combination Arm | Control/Historical Data |
| AdvanTIG-302 (1L NSCLC) | Overall Survival (OS) | Terminated for futility; data not yet reported | Pembrolizumab monotherapy |
| ZSAB-TOP (1L Biliary Tract Cancer) | Objective Response Rate (ORR) | 51.2% | Historical ORR of 25% with GemCis |
| Median Progression-Free Survival (PFS) | 7.7 months | Not Applicable (single-arm trial) | |
| Median Overall Survival (OS) | 17.4 months | Not Applicable (single-arm trial) | |
| AdvanTIG-202 (R/M Cervical Cancer) | ORR (PD-L1+ subgroup) | 27.4% | Not directly compared within the trial |
| ORR (all-comers) | 23.2% | Not directly compared within the trial | |
| Median PFS (PD-L1+ subgroup) | 4.1 months | Not directly compared within the trial | |
| Median OS (PD-L1+ subgroup) | 16.4 months | Not directly compared within the trial |
Table 2: Safety Profile of Ociperlimab in Combination Therapy
| Trial | Metric | Ociperlimab Combination Arm |
| AdvanTIG-302 | Safety Profile | No new safety signals observed upon trial termination.[2] |
| ZSAB-TOP | Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 60.0% |
| Immune-Mediated Adverse Events (any grade) | 42.2% | |
| AdvanTIG-202 | Grade ≥3 TRAEs | 18.1% |
| Immune-Mediated Adverse Events (any grade) | 35.5% |
Experimental Workflows
The general workflow for the ociperlimab clinical trials follows a standard pattern for oncology drug development.
Caption: Generalized workflow for ociperlimab clinical trials.
Conclusion
The clinical development of ociperlimab, like other anti-TIGIT antibodies, has faced significant hurdles, culminating in the termination of the pivotal AdvanTIG-302 trial in first-line NSCLC due to futility. While this represents a major setback, data from earlier phase trials in other indications, such as biliary tract and cervical cancers, have shown some promising anti-tumor activity when ociperlimab is combined with an anti-PD-1 agent.
The broader landscape of anti-TIGIT therapies remains challenging, with mixed results across different molecules and clinical settings. The success of domvanalimab in the ARC-7 and ARC-10 trials suggests that the TIGIT pathway may still hold therapeutic potential, but the optimal patient population, combination strategies, and molecular characteristics of effective anti-TIGIT antibodies are yet to be fully elucidated.
Future research will need to focus on identifying predictive biomarkers to select patients most likely to benefit from TIGIT blockade and to better understand the mechanisms of resistance. The full data from the AdvanTIG-302 trial, once released, will be crucial in informing the future direction of ociperlimab and the broader field of TIGIT-targeted immunotherapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. BeiGene Scraps TIGIT Candidate After Underwhelming Lung Cancer Data - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. BeiGene abandons TIGIT antibody after lung cancer flop | pharmaphorum [pharmaphorum.com]
- 6. beonemedinfo.com [beonemedinfo.com]
- 7. onclive.com [onclive.com]
Safety Operating Guide
Ocipumaltib: Inconclusive Identification and General Disposal Guidance
No specific disposal procedures for a chemical named "Ocipumaltib" can be provided at this time as it does not appear to be a recognized chemical substance. Searches for "this compound" in chemical databases and safety data sheet repositories did not yield any matching results. The name may be misspelled, a developmental code name not in public databases, or a hypothetical substance.
Providing specific disposal protocols without accurate identification of the chemical's properties and hazards would be unsafe and contrary to established laboratory safety standards. The proper disposal of any chemical is contingent on its specific characteristics, including reactivity, toxicity, and environmental hazards.
For researchers, scientists, and drug development professionals, the absence of specific information for a chemical necessitates a cautious and systematic approach to its disposal. The following general procedures should be followed for any chemical not explicitly identified or for which a Safety Data Sheet (SDS) is not available.
General Step-by-Step Chemical Disposal Protocol
When specific disposal instructions for a chemical are not available, the following steps are critical to ensure safety and regulatory compliance. This process should be conducted in close consultation with your institution's Environmental Health and Safety (EHS) department.
-
Treat as Hazardous Waste : In the absence of definitive information, the chemical must be handled as hazardous waste. This is a fundamental precautionary principle in laboratory safety.
-
Consult Institutional EHS : Immediately contact your institution's EHS department. They are the primary resource for guidance on unidentified or novel chemical waste. Provide them with all available information, including the chemical's source, any known precursors or reaction products, and its physical state (solid, liquid, gas).
-
Proper Labeling and Containment :
-
Labeling : The waste container must be clearly labeled. Since the exact chemical name is , use a label that includes:
-
The name "this compound" (with a note indicating it is unconfirmed).
-
The name of the principal investigator or researcher.
-
The date the waste was generated.
-
Any known potential hazards (e.g., "Potentially Flammable," "Potential Irritant").
-
-
Containment : Use a chemically resistant, leak-proof container with a secure lid. Ensure the container is appropriate for the physical state of the waste.
-
-
Segregation : Store the container in a designated hazardous waste accumulation area. It should be segregated from other, incompatible waste streams.
-
Waste Manifest : Your EHS department will provide the necessary waste manifest forms. Fill these out with as much detail as possible. EHS will then arrange for collection by a licensed hazardous waste disposal vendor.
Decision Workflow for Unidentified Chemical Waste Disposal
Caption: Workflow for Unidentified Chemical Waste Disposal.
It is imperative for the safety of laboratory personnel and the protection of the environment that these general but critical procedures are followed. Never dispose of an unknown chemical down the drain or in regular trash. Always consult with your institutional safety experts.
Personal protective equipment for handling Ocipumaltib
Disclaimer: As "Ocipumaltib" is a substance for which no public safety and handling information is available, this guide is based on established best practices for handling novel, potent chemical compounds in a research and development environment. It is imperative to consult a qualified safety professional and conduct a thorough risk assessment before handling any new substance.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines operational plans for safe handling and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab coat |
| In-vitro/In-vivo administration | Biosafety cabinet or chemical fume hood | Nitrile or neoprene gloves | Chemical splash goggles or face shield | Not generally required if within proper enclosure | Disposable gown over lab coat |
| Waste disposal | Chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields | Not generally required | Lab coat |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][2]
Operational Plan for Safe Handling
Adherence to a strict operational plan is necessary to prevent accidental exposure and contamination.
2.1. Pre-Handling Preparations:
-
Ensure a Safety Data Sheet (SDS) is accessible, or if unavailable for a novel compound, a thorough risk assessment has been completed and approved.
-
Verify that all necessary PPE is available and in good condition.[1]
-
Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2.2. Handling Procedures:
-
Work in a designated area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood.[1]
-
Avoid dust and aerosol formation: Handle the compound carefully to avoid generating dust or aerosols.[1]
-
Use appropriate PPE: Wear the PPE as specified in the table above.
-
Do not eat, drink, or smoke: These activities are strictly prohibited in the handling area.[1][3]
-
Wash hands thoroughly: Wash hands with soap and water after handling the compound, before breaks, and at the end of the workday.[1][3]
2.3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]
-
If swallowed: Rinse mouth and seek immediate medical attention.[1][3]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
3.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards associated with it (e.g., "Toxic").
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of all this compound waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[4] Do not pour this compound waste down the drain.[4]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling a novel compound like this compound.
Caption: Workflow for selecting PPE for a novel compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
